DTPA-tetra (t-Bu ester)
Beschreibung
BenchChem offers high-quality DTPA-tetra (t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DTPA-tetra (t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[bis[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-32(19-24(37)41-28(4,5)6)15-13-31(17-22(34)35)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXKQZNUYOPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DTPA-tetra (t-Bu ester): A Bifunctional Chelator for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
DTPA-tetra (t-Bu ester), or Diethylenetriamine-N,N,N”,N”-tetra-tert-butyl acetate-N'-acetic acid, is a key bifunctional chelating agent in the advancement of targeted radiopharmaceuticals and imaging agents. Its unique structure, featuring four tert-butyl ester protected carboxylic acid groups and one free carboxylic acid, allows for a two-step process of conjugation to a targeting biomolecule and subsequent chelation of a radionuclide. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DTPA-tetra (t-Bu ester), with detailed experimental protocols for its use in research and drug development.
Introduction
The field of nuclear medicine relies on the precise delivery of radionuclides to specific sites within the body for diagnostic imaging and targeted radiotherapy. This is achieved through the use of radiopharmaceuticals, which typically consist of a targeting moiety (e.g., an antibody or peptide) linked to a radionuclide via a chelating agent. DTPA-tetra (t-Bu ester) has emerged as a valuable tool in this context, offering a stable and versatile platform for the development of these targeted agents. The tert-butyl ester groups serve as protecting groups, allowing for the selective activation of the free carboxylic acid for conjugation to a biomolecule. Subsequent deprotection of the tert-butyl groups unmasks the remaining carboxylic acids, which then form a high-affinity coordination complex with a variety of radiometals.
Physicochemical Properties
A summary of the key physicochemical properties of DTPA-tetra (t-Bu ester) is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₅N₃O₁₀ | [1] |
| Molecular Weight | 617.8 g/mol | [1] |
| CAS Number | 174267-71-1 | [1] |
| Appearance | Colorless to yellowish oil | [2] |
| Purity (HPLC) | ≥ 95% | [1] |
| Storage Conditions | -20°C for short term, -80°C for long term | [3] |
Synthesis of DTPA-tetra (t-Bu ester)
The synthesis of DTPA-tetra (t-Bu ester) involves the protection of the amine groups of diethylenetriamine, followed by the alkylation of the remaining secondary amine and two of the primary amines with tert-butyl bromoacetate, leaving one primary amine to be acylated with a single acetic acid group. A general synthetic approach is outlined below, adapted from a high-yield synthesis of a similar monoreactive DTPA derivative.[4]
Experimental Protocol: Synthesis
-
Protection of Diethylenetriamine: Diethylenetriamine is reacted with a suitable protecting group, such as the o-nitrophenylsulfonyl (Ns) group, to selectively protect one of the primary amine groups.[5]
-
Alkylation: The partially protected diethylenetriamine is then reacted with an excess of tert-butyl bromoacetate in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an anhydrous organic solvent (e.g., dimethylformamide). This step introduces the four tert-butyl ester arms.[5]
-
Deprotection and Mono-N-acetylation: The protecting group is selectively removed, followed by the reaction with an acetylating agent to introduce the single acetic acid moiety.
-
Purification: The final product is purified by column chromatography on silica gel to yield DTPA-tetra (t-Bu ester) as an oil.
Conjugation to Biomolecules
The single free carboxylic acid on DTPA-tetra (t-Bu ester) allows for its covalent attachment to amine groups on biomolecules, such as the lysine residues of antibodies or the N-terminus of peptides.
Experimental Protocol: Conjugation to an Antibody
-
Activation of DTPA-tetra (t-Bu ester): Dissolve DTPA-tetra (t-Bu ester) in an anhydrous organic solvent (e.g., DMF). Add 1.2 equivalents of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.2 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction at room temperature for 1 hour to form the NHS-ester.
-
Antibody Preparation: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Conjugation Reaction: Add the activated DTPA-tetra (t-Bu ester) solution dropwise to the antibody solution with gentle stirring. The molar ratio of the chelator to the antibody should be optimized to achieve the desired degree of labeling while preserving the antibody's immunoreactivity. A typical starting ratio is 20:1.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unconjugated chelator and byproducts by size-exclusion chromatography or dialysis against PBS.
Radiolabeling with Radionuclides
Following conjugation to a biomolecule and deprotection of the tert-butyl ester groups (typically with trifluoroacetic acid), the DTPA moiety is ready to chelate a radionuclide. Indium-111 (¹¹¹In) is a commonly used radionuclide for imaging applications.
Experimental Protocol: ¹¹¹In Radiolabeling
-
Deprotection: The DTPA(t-Bu)₄-biomolecule conjugate is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the tert-butyl protecting groups. The deprotected conjugate is then purified.
-
Buffer Preparation: Prepare a metal-free acetate or citrate buffer (0.1 M, pH 5.5-6.0).
-
Radiolabeling Reaction: To the DTPA-biomolecule conjugate in the prepared buffer, add the desired amount of ¹¹¹InCl₃ solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[6]
-
Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the radiolabeled conjugate using a size-exclusion column to remove any free ¹¹¹In.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, conjugation, and radiolabeling of a biomolecule using DTPA-tetra (t-Bu ester).
Functional Pathway
Caption: Logical relationship of DTPA-tetra (t-Bu ester) as a bifunctional linker in radiopharmaceutical development.
Conclusion
DTPA-tetra (t-Bu ester) is a cornerstone bifunctional chelator for the development of targeted radiopharmaceuticals. Its well-defined structure allows for reproducible and high-yield conjugation to a variety of biomolecules. The resulting conjugates can be efficiently radiolabeled with a range of medically relevant radionuclides. The detailed protocols and conceptual workflows presented in this guide are intended to facilitate the use of this versatile molecule in advancing the fields of diagnostic imaging and targeted radiotherapy.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. DTPA-tetra(tBu)ester - www.chematech-mdt.com [chematech-mdt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DTPA-tetra (t-Bu ester): A Bifunctional Chelator for Drug Development
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Diethylenetriaminepentaacetic acid-tetra (t-butyl ester) (DTPA-tetra (t-Bu ester)). It is intended for researchers, scientists, and drug development professionals working in the fields of bioconjugation, radiopharmaceuticals, and targeted therapies. This guide details experimental protocols for its use and presents key data in a structured format to facilitate research and development.
Chemical Structure and Properties
DTPA-tetra (t-Bu ester) is a derivative of DTPA, a well-established chelating agent. The presence of four t-butyl ester groups serves to protect the carboxylic acid functionalities, allowing for selective modification of the single free carboxylic acid. This bifunctional nature is crucial for its application in conjugating to biomolecules while retaining the ability to chelate metal ions.
Below is the chemical structure of DTPA-tetra (t-Bu ester):
Caption: Chemical structure of DTPA-tetra (t-Bu ester).
Table 1: Physicochemical Properties of DTPA-tetra (t-Bu ester)
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₅N₃O₁₀ | [1] |
| Molecular Weight | 617.77 g/mol | [1] |
| CAS Number | 174267-71-1, 180152-83-4 | |
| Appearance | Colorless to yellowish oil | [2] |
| Boiling Point (Predicted) | 644.4 ± 55.0 °C | [3] |
| Density (Predicted) | 1.114 g/cm³ | [3] |
| Purity | >90% |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
Table 3: Storage and Stability
| Condition | Duration | Stability | Reference |
| -80°C | 6 months | Stable | [4] |
| -20°C (protect from light) | 1 month | Stable | [4] |
| Aqueous Solution | Varies with pH |
Note: Stability in aqueous solution is pH-dependent. Acidic conditions can lead to the hydrolysis of the t-butyl esters.
Chelation Chemistry and Mechanism
DTPA is a pentadentate ligand, meaning it has five donor atoms that can coordinate with a metal ion.[5] In the case of trivalent radiometals such as Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga), the three amine nitrogens and the carboxylate oxygens of the deprotected DTPA molecule form a stable complex by enveloping the metal ion.[6] This chelation process sequesters the radiometal, preventing its release in vivo and ensuring it remains associated with the targeting biomolecule.[5][6]
The following diagram illustrates the general mechanism of DTPA chelation with a trivalent radiometal (M³⁺) after deprotection of the ester groups.
Caption: Chelation of a trivalent radiometal by deprotected DTPA.
Experimental Protocols
This section provides detailed methodologies for the conjugation of DTPA-tetra (t-Bu ester) to a model antibody and subsequent radiolabeling.
Antibody Conjugation Workflow
The conjugation of DTPA-tetra (t-Bu ester) to an antibody involves a multi-step process, beginning with the activation of the chelator's free carboxylic acid, followed by reaction with the antibody's primary amines, and finally, purification of the conjugate.
Caption: General workflow for antibody conjugation and radiolabeling.
Protocol: Conjugation of DTPA-tetra (t-Bu ester) to a Monoclonal Antibody (e.g., Trastuzumab)
This protocol outlines the steps for conjugating DTPA-tetra (t-Bu ester) to a monoclonal antibody.
Materials:
-
DTPA-tetra (t-Bu ester)
-
Monoclonal Antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M MES buffer (pH 6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4, metal-free
-
Trifluoroacetic acid (TFA)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 or Superdex 200)
-
Spectrophotometer
Procedure:
-
Activation of DTPA-tetra (t-Bu ester):
-
Dissolve DTPA-tetra (t-Bu ester) in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 0.1 M each.
-
Add a 1.5-fold molar excess of both EDC and NHS solutions to the DTPA-tetra (t-Bu ester) solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-ester.
-
-
Antibody Preparation:
-
Exchange the buffer of the antibody solution to 0.1 M MES buffer (pH 6.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated DTPA-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove the unreacted DTPA-NHS ester and byproducts by SEC using a column pre-equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions, identified by monitoring the absorbance at 280 nm.
-
Pool the fractions containing the antibody-DTPA conjugate.
-
-
Deprotection of t-Butyl Esters:
-
Lyophilize the purified antibody-DTPA conjugate.
-
Resuspend the lyophilized powder in a solution of 95% TFA and 5% water.
-
Incubate on ice for 30-60 minutes.
-
Remove the TFA by repeated lyophilization or by precipitation with cold diethyl ether followed by centrifugation.
-
Resuspend the deprotected antibody-DTPA conjugate in metal-free PBS (pH 7.4).
-
-
Final Purification and Characterization:
-
Perform a final buffer exchange into metal-free PBS (pH 7.4) using an SEC column to remove any remaining TFA salts.
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
The number of DTPA molecules conjugated per antibody can be determined by methods such as MALDI-TOF mass spectrometry or by a radiometric assay after labeling with a known amount of radiometal.
-
Radiolabeling Protocols
The following protocols describe the radiolabeling of the DTPA-conjugated antibody with ¹¹¹In, ¹⁷⁷Lu, and ⁶⁸Ga. All procedures should be performed in a lead-shielded hot cell, following appropriate radiation safety guidelines.
Protocol: Radiolabeling with Indium-111 (¹¹¹In)
Materials:
-
¹¹¹InCl₃ in 0.05 M HCl
-
DTPA-conjugated antibody in metal-free PBS (pH 7.4)
-
0.2 M metal-free ammonium acetate buffer (pH 5.5)
-
50 mM DTPA solution (for quenching)
-
Instant Thin-Layer Chromatography (ITLC) strips (silica gel)
-
Mobile phase: 0.1 M sodium citrate, pH 6.0
-
Radio-TLC scanner or gamma counter
Procedure:
-
Add the desired amount of DTPA-conjugated antibody (typically 50-100 µg) to a sterile, metal-free microcentrifuge tube.
-
Add an equal volume of 0.2 M ammonium acetate buffer (pH 5.5).
-
Add the required activity of ¹¹¹InCl₃ (e.g., 37-185 MBq) to the antibody solution.
-
Gently mix and incubate at room temperature (20-25°C) for 30 minutes.
-
To stop the reaction, add a small volume of 50 mM DTPA solution to chelate any unbound ¹¹¹In.
-
Determine the radiochemical purity (RCP) by ITLC. Spot the reaction mixture on an ITLC strip and develop it with the mobile phase. The ¹¹¹In-DTPA-antibody will remain at the origin, while free ¹¹¹In-citrate will migrate with the solvent front.
-
If the RCP is below 95%, purify the radiolabeled antibody using an SEC column (e.g., PD-10) equilibrated with PBS.
Protocol: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
Materials:
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
DTPA-conjugated antibody in metal-free PBS (pH 7.4)
-
0.5 M metal-free ammonium acetate buffer (pH 5.5)
-
Gentisic acid or ascorbic acid solution (as a radioprotectant)
-
50 mM DTPA solution
-
ITLC strips and a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)
-
Radio-TLC scanner or gamma counter
Procedure:
-
To a sterile, metal-free microcentrifuge tube, add the DTPA-conjugated antibody (50-100 µg).
-
Add the ammonium acetate buffer to adjust the pH to approximately 5.5.
-
Add a radioprotectant such as gentisic acid or ascorbic acid to a final concentration of 5-10 mg/mL to prevent radiolysis.
-
Add the ¹⁷⁷LuCl₃ solution (e.g., 370-740 MBq).
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
Quench the reaction with a 50 mM DTPA solution.
-
Determine the RCP using ITLC as described for ¹¹¹In. The ¹⁷⁷Lu-DTPA-antibody will remain at the origin.
-
Purify the product using SEC if the RCP is below 95%.
Protocol: Radiolabeling with Gallium-68 (⁶⁸Ga)
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
DTPA-conjugated antibody in metal-free PBS (pH 7.4)
-
1 M sodium acetate buffer (pH 4.0-4.5)
-
50 mM DTPA solution
-
ITLC strips and a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.
-
In a sterile, metal-free vial, add the DTPA-conjugated antibody (20-50 µg).
-
Add the sodium acetate buffer to the antibody solution to bring the pH to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate (e.g., 185-370 MBq) to the buffered antibody solution.
-
Incubate at room temperature for 5-10 minutes.
-
Quench the reaction with 50 mM DTPA solution.
-
Determine the RCP using ITLC. The ⁶⁸Ga-DTPA-antibody will remain at the origin.
-
If necessary, purify the radiolabeled antibody using a pre-conditioned SEC cartridge.
Conclusion
DTPA-tetra (t-Bu ester) is a versatile and valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its protected carboxyl groups allow for controlled conjugation to biomolecules, while the deprotected DTPA moiety forms stable complexes with a variety of diagnostic and therapeutic radiometals. The detailed protocols and data presented in this guide are intended to support researchers in the successful application of this compound in their drug development programs. Careful optimization of conjugation and radiolabeling conditions is essential to ensure the production of high-quality, stable, and effective radiolabeled bioconjugates.
References
- 1. Radiolabelling of DTPA with Ga-67 [inis.iaea.org]
- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninho.inca.gov.br [ninho.inca.gov.br]
- 4. Optimization and batch production of DTPA-labelled antibody kits for routine use in 111In immunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Chelator Strategy: Unraveling the Mechanism of Action of DTPA-tetra(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DTPA-tetra(t-Bu ester) serves as a critical bifunctional chelator, primarily utilized in the targeted delivery of radionuclides for imaging and therapeutic applications in oncology.[1][2][3] Its innovative design as a "pro-chelator" allows for the temporary masking of the highly effective chelating properties of Diethylenetriaminepentaacetic acid (DTPA). This strategic protection, afforded by the four tert-butyl ester groups, prevents premature metal binding, facilitating controlled conjugation to targeting biomolecules. The subsequent deprotection, typically under acidic conditions, unmasks the carboxylate groups, activating the powerful chelating function of the DTPA backbone to securely sequester metal ions. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate the underlying chemical transformations and logical workflows.
The Pro-Chelator Concept: A Tale of Protection and Activation
The core of DTPA-tetra(t-Bu ester)'s mechanism lies in its function as a prodrug form of the potent chelating agent DTPA. The four tert-butyl ester groups sterically hinder and electronically deactivate the carboxyl groups, rendering the molecule inert towards metal ions in its esterified state. This temporary inactivation is paramount for several reasons:
-
Controlled Conjugation: It allows for the selective reaction of the single free carboxylic acid with a targeting molecule (e.g., a peptide or antibody) without interference from the other carboxyl groups.
-
Enhanced Stability: The esterified form can exhibit improved solubility and stability in certain formulations.
-
Biocompatibility: By preventing off-target chelation of essential metal ions in biological systems before reaching the target site, the pro-chelator design can minimize potential toxicity.
The activation of DTPA-tetra(t-Bu ester) is achieved through the hydrolysis of the tert-butyl ester groups, a process that is typically acid-catalyzed. This deprotection step reveals the five carboxylate and three amine donor atoms of the DTPA backbone, which then readily coordinate with a target metal ion.
The Chelation Cascade: From Inert Ester to Potent Chelator
The mechanism of action can be delineated into two primary stages: deprotection (activation) and chelation.
Stage 1: Deprotection via Acid-Catalyzed Hydrolysis
The removal of the tert-butyl ester protecting groups is most commonly accomplished using strong acids like trifluoroacetic acid (TFA). The generally accepted mechanism for the acid-catalyzed hydrolysis of a tert-butyl ester proceeds as follows:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
-
Elimination: The protonated alcohol (tert-butanol) is eliminated, and a double bond is reformed between the carbonyl carbon and the remaining oxygen.
-
Deprotonation: The protonated carbonyl is deprotonated to yield the carboxylic acid and regenerate the acid catalyst.
This process is repeated for all four tert-butyl ester groups, resulting in the fully deprotected and active DTPA molecule.
Stage 2: Metal Ion Chelation
Once deprotected, the DTPA molecule, with its three nitrogen atoms and five carboxylate groups, acts as a powerful octadentate ligand. It efficiently "wraps around" a metal ion, forming a highly stable coordination complex.[4] The chelation process involves the formation of multiple coordinate bonds between the electron-donating atoms of DTPA and the central metal ion. This multidentate binding, known as the chelate effect, results in a complex with significantly higher thermodynamic stability compared to complexes with monodentate ligands.
References
- 1. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inl.elsevierpure.com [inl.elsevierpure.com]
The Guardian of Reactivity: A Technical Guide to Tert-Butyl Esters in Carboxylic Acid Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the selective protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protecting groups for carboxylic acids, the tert-butyl ester stands out for its unique combination of stability and facile, selective cleavage. This technical guide provides an in-depth exploration of the role of tert-butyl esters, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.
The Strategic Advantage of Tert-Butyl Ester Protection
The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its remarkable stability across a broad spectrum of reaction conditions, including exposure to nucleophiles and reducing agents.[1][2] This robustness allows for extensive chemical modifications on other parts of a molecule without compromising the integrity of the protected carboxylic acid.
The key to the utility of the tert-butyl ester lies in its selective removal under mild acidic conditions.[1][3] This "orthogonality" is paramount in complex multi-step syntheses, particularly in peptide and nucleotide chemistry, where other acid-labile or base-labile protecting groups are present.[3] The deprotection mechanism proceeds through a stable tertiary carbocation intermediate, a pathway highly specific to the tert-butyl group, ensuring clean and high-yielding recovery of the carboxylic acid.[3][4]
Formation of Tert-Butyl Esters: A Comparative Overview
Several methods exist for the synthesis of tert-butyl esters from carboxylic acids. The choice of method often depends on the substrate's properties, such as its solubility and the presence of other functional groups.
Common methods include:
-
Acid-catalyzed addition to isobutylene: This classic method involves bubbling isobutylene gas through a solution of the carboxylic acid in the presence of a strong acid catalyst like concentrated sulfuric acid.[1][2][5]
-
Reaction with tert-butanol: Condensation of a carboxylic acid with tert-butanol, typically with an acid catalyst, is another straightforward approach.[2]
-
Using tert-butylating agents: Reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) offer a milder alternative.[2][3]
-
Transesterification: The conversion of more readily available esters, like methyl or ethyl esters, to tert-butyl esters can be achieved through transesterification reactions.[1][6]
A novel and highly efficient method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown to proceed much faster and in higher yields compared to conventional methods, especially for free amino acids that are insoluble in common organic solvents.[1][2]
Quantitative Data for Tert-Butyl Ester Formation
| Carboxylic Acid/Amino Acid | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Various free amino acids | 1.1 equiv. bis(trifluoromethanesulfonyl)imide | tert-Butyl acetate | Fast | Good yields | [2] |
| Various carboxylic acids | Catalytic bis(trifluoromethanesulfonyl)imide | tert-Butyl acetate | Fast | High yields | [2] |
| L-Pyroglutamic acid | tert-Butyl acetate, Perchloric acid | - | 18h | 70 | [7] |
| N-Boc protected amide | (Boc)₂O, DMAP, Et₃N | CH₂Cl₂ | 18h | 87 | [7] |
| Aliphatic and aromatic methyl esters | Potassium tert-butoxide | Diethyl ether | 20-30 min | Good yields | [6] |
Deprotection of Tert-Butyl Esters: Reclaiming the Carboxylic Acid
The selective cleavage of tert-butyl esters is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Common deprotection reagents and conditions include:
-
Trifluoroacetic acid (TFA): TFA, often in a solvent like dichloromethane (DCM), is the most widely used reagent for tert-butyl ester deprotection due to its effectiveness and the volatile nature of the byproducts.[1][3]
-
Formic acid: A milder alternative suitable for substrates sensitive to stronger acids.[4]
-
p-Toluenesulfonic acid (p-TsOH): Can selectively remove tert-butyl esters in the presence of other acid-sensitive groups like benzyloxycarbonyl (Cbz) or trifluoroacetyl.[4]
-
Lewis acids: Reagents like zinc bromide (ZnBr₂) can be used for chemoselective deprotection in the presence of other acid-labile groups.[8]
-
Microwave-assisted deprotection: The use of p-toluenesulfonic acid under microwave irradiation offers a rapid and efficient solvent-free method for the cleavage of aromatic tert-butyl esters.[9]
Upon acid-catalyzed cleavage, the tert-butyl group is released as the relatively stable tert-butyl cation, which is subsequently deprotonated to form isobutylene gas.[10] This process regenerates the acid catalyst, and the gaseous byproduct does not interfere with the reaction work-up.[10]
Quantitative Data for Tert-Butyl Ester Deprotection
| Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| N-Boc-L-alanine tert-butyl ester | Tris-4-bromophenylamminium radical cation, triethylsilane | - | - | - | [11] |
| tert-Butyl ethyl succinate | Tris-4-bromophenylamminium radical cation, triethylsilane | - | - | 95 | [11] |
| Various tert-butyl esters | Silica gel | Toluene (reflux) | 2h | Good yields | [12] |
| Aromatic tert-butyl esters | p-Toluenesulfonic acid monohydrate | Solvent-free (Microwave) | 3-4 min | High yields | [9] |
| (S)-4-Methylene-5-oxopyrrolidine-2-carboxylic acid tert-butyl ester | Trifluoroacetic acid, Anisole | Dichloromethane | - | 98 | [7] |
Experimental Protocols
General Procedure for the Formation of a Tert-Butyl Ester using Di-tert-butyl dicarbonate (Boc₂O) and DMAP
-
Dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as THF or dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS. The reaction is typically accompanied by the evolution of CO₂ gas.[3]
-
Dilute the reaction mixture with an organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove DMAP.
-
Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
If necessary, purify the resulting tert-butyl ester by flash chromatography.[3]
General Procedure for the Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
-
Dissolve the tert-butyl ester in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from a few equivalents to being used as a co-solvent.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid can often be used directly or purified further by crystallization or chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key mechanisms and workflows.
Applications in Drug Development and Peptide Synthesis
The unique properties of tert-butyl esters make them invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry.
-
Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, the carboxylic acid of an amino acid is often protected as a tert-butyl ester.[5] This allows for the selective formation of peptide bonds at the N-terminus without interference from the C-terminus. The mild acidic conditions required for deprotection are compatible with many other protecting groups used for amino acid side chains.
-
Prodrugs: Tert-butyl esters can be used to create prodrugs of carboxylic acid-containing pharmaceuticals.[7] The ester mask can improve the drug's oral bioavailability by increasing its lipophilicity. Once absorbed, the ester is hydrolyzed in the body to release the active carboxylic acid drug.
Conclusion
The tert-butyl ester is a robust and versatile protecting group for carboxylic acids, offering a superior balance of stability and selective cleavage. Its widespread use in organic synthesis, from complex natural product synthesis to the industrial production of pharmaceuticals, is a testament to its reliability. By understanding the various methods for its introduction and removal, and by leveraging the quantitative data and protocols provided in this guide, researchers can effectively employ the tert-butyl ester to streamline their synthetic strategies and accelerate the discovery and development of new chemical entities.
References
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Applications of DTPA derivatives in medical research
An In-depth Technical Guide on the Applications of Diethylenetriaminepentaacetic Acid (DTPA) Derivatives in Medical Research
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is an aminopolycarboxylic acid renowned for its powerful chelating properties.[1] Consisting of a diethylenetriamine backbone with five carboxymethyl groups, DTPA can form stable, water-soluble complexes with a wide range of metal ions by forming up to eight coordination bonds.[1] This ability to sequester metal ions underpins its extensive applications in medicine, where its derivatives serve as crucial components in diagnostic imaging agents, targeted radiopharmaceuticals, and heavy metal detoxification therapies.[2][3] By modifying the core DTPA molecule, researchers can conjugate it to biomolecules like antibodies or peptides, thereby creating bifunctional chelating agents that can deliver metal ions to specific biological targets.[3][4] This guide provides a comprehensive overview of the core applications of DTPA derivatives in medical research, detailing their mechanisms of action, summarizing key quantitative data, and outlining fundamental experimental protocols for their use.
DTPA Derivatives in Diagnostic Imaging
The primary role of DTPA derivatives in diagnostics is to carry a metal ion that generates a detectable signal. This is most prominent in Magnetic Resonance Imaging (MRI) and nuclear medicine, where the choice of metal dictates the imaging modality.
Magnetic Resonance Imaging (MRI) Contrast Agents
In MRI, gadolinium-based contrast agents (GBCAs) are used to enhance the visibility of tissues and pathologies.[5] Free gadolinium (Gd³⁺) is highly toxic, but when chelated by DTPA, it forms a stable, non-toxic complex (Gadopentetate dimeglumine, brand name Magnevist®) that can be safely administered intravenously.[2][5][6] The paramagnetic nature of the chelated gadolinium ion alters the relaxation times of adjacent water protons, primarily shortening the T1 relaxation time, which results in a brighter signal on T1-weighted images.[5] This enhancement improves the delineation of tumors, inflammation, and vascular abnormalities.[7][8]
The logical workflow for the mechanism of action of Gd-DTPA as an MRI contrast agent is outlined below.
Caption: Logical flow of Gd-DTPA from chelation to MRI signal enhancement.
The efficacy of a T1 contrast agent is measured by its relaxivity (r₁), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent (in mM⁻¹s⁻¹). Higher relaxivity values indicate greater enhancement. Researchers have developed novel DTPA derivatives to improve these properties.
| DTPA-Based MRI Agent | Relaxivity (r₁) [mM⁻¹s⁻¹] | Magnetic Field (T) | Notes |
| Gd-DTPA (Magnevist®) | ~3.5 | N/A | The first clinically approved intravenous MRI contrast agent.[9] |
| Gd-DTPA (in buffer) | 5.4 | 0.47 | Baseline relaxivity measured at 37°C.[10] |
| Gd-DTPA-CMAG-A₂ | 7.9 | 0.47 | A derivative conjugated to arabinogalactan for liver imaging.[10] |
| GdL (DTPA-bisamide) | 7.8 | N/A | A novel complex with significantly higher relaxivity than Magnevist®.[9] |
| GdL in 4.5% BSA | 26.7 | 1.5 | Relaxivity is greatly enhanced in the presence of bovine serum albumin (BSA).[9] |
Radiopharmaceuticals for Nuclear Medicine
DTPA derivatives are widely used as bifunctional chelating agents to link metallic radionuclides to targeting biomolecules for single-photon emission computed tomography (SPECT) or positron emission tomography (PET). The DTPA cage securely holds the radioisotope, while the attached biomolecule directs it to a specific site in the body.
-
Technetium-99m (⁹⁹ᵐTc)-DTPA : This is a cornerstone radiopharmaceutical for renal imaging.[11] Because it is freely filtered by the glomeruli with no tubular excretion, it is the preferred agent for measuring the glomerular filtration rate (GFR).[11] It is also used for brain and lung ventilation scans.[1][12]
-
Indium-111 (¹¹¹In)-DTPA Derivatives : ¹¹¹In is effectively chelated by DTPA and can be conjugated to peptides for tumor imaging.[13] A key example is ¹¹¹In-DTPA-octreotide (Octreoscan®), which targets somatostatin receptors that are overexpressed on various neuroendocrine tumors.[14][15]
-
Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu)-DTPA Derivatives : While also used for imaging, these radionuclides primarily emit therapeutic beta particles. Their DTPA conjugates are therefore more relevant for radionuclide therapy, as discussed in the next section.[4][15]
| Radionuclide | DTPA Derivative | Application | Key Characteristics |
| Technetium-99m (⁹⁹ᵐTc) | Tc-DTPA | Renal Scintigraphy (GFR measurement) | Photon Energy: 140 keV; Physical Half-life: 6 hours; Adult Dose: ~200 MBq.[11] |
| Indium-111 (¹¹¹In) | In-DTPA-Octreotide | Neuroendocrine Tumor Imaging | Targets somatostatin receptors; ¹¹¹In has a physical half-life of 2.8 days.[13][14] |
| Yttrium-90 (⁹⁰Y) | Y-DTPA-Ibritumomab Tiuxetan | Radioimmunotherapy | Used in Zevalin® for non-Hodgkin's lymphoma. Tiuxetan is a DTPA derivative.[1] |
| Lutetium-177 (¹⁷⁷Lu) | Lu-DTPA-Conjugates | Theranostics | Used in peptide receptor radionuclide therapy (PRRT).[4][15] |
DTPA in Targeted Radionuclide Therapy and Theranostics
The concept of "theranostics" involves using a single targeting molecule for both diagnosis and therapy. A DTPA derivative conjugated to a tumor-targeting peptide or antibody can first be labeled with a diagnostic isotope (e.g., ¹¹¹In) for imaging and dosimetry, and then with a therapeutic isotope (e.g., ⁹⁰Y or ¹⁷⁷Lu) to deliver a cytotoxic radiation dose to the tumor cells.[4] This approach allows for personalized treatment, ensuring the patient's tumor expresses the target receptor before therapy is administered.
The workflow below illustrates the theranostic application of DTPA conjugates.
Caption: A generalized workflow for theranostics using DTPA-biomolecule conjugates.
DTPA in Heavy Metal Decontamination
DTPA is a highly effective chelating agent for treating internal contamination with heavy, radioactive metals, known as actinides.[1] The US Food and Drug Administration (FDA) has approved the calcium (Ca-DTPA) and zinc (Zn-DTPA) salts for treating contamination with plutonium, americium, and curium.[1] When administered, the DTPA molecule exchanges its bound calcium or zinc ion for the more highly charged actinide, forming a very stable, soluble complex that is rapidly excreted by the kidneys.[1][16] Ca-DTPA is more effective in the first 24 hours post-exposure, after which Zn-DTPA is typically used to avoid depleting the body's zinc stores.[1]
The detoxification workflow is visualized below.
References
- 1. Pentetic acid - Wikipedia [en.wikipedia.org]
- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 3. DTPA Derivatives - CD Bioparticles [cd-bioparticles.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mrimaster.com [mrimaster.com]
- 6. ajronline.org [ajronline.org]
- 7. ajronline.org [ajronline.org]
- 8. Brain tumor - Wikipedia [en.wikipedia.org]
- 9. A novel Gd3+ DTPA-bisamide complex with high relaxivity as an MRI contrast agent - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Gadolinium-diethylenetriamine pentaacetic acid-carboxymethylarabinogalactan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. mdpi.com [mdpi.com]
- 14. Redesign of negatively charged 111In-DTPA-octreotide derivative to reduce renal radioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. richardsemelka.com [richardsemelka.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Radionuclide Conjugation with Chelating Agents
This guide provides a comprehensive technical overview of the core principles and methodologies involved in the conjugation of radionuclides with chelating agents for applications in medical imaging and therapy. The development of targeted radiopharmaceuticals is a multidisciplinary field that combines chemistry, biology, and nuclear medicine to create agents that can precisely diagnose and treat diseases, particularly cancer.
Core Principles of Radionuclide Conjugation
Target-specific radiopharmaceuticals are complex molecules designed to deliver a radionuclide to a specific biological target, such as a receptor on a cancer cell.[1] They are generally composed of four key components: a targeting biomolecule, a pharmacokinetic modifying linker, a bifunctional chelating agent (BFC), and a metallic radionuclide.[1][2]
The BFC is a critical component that acts as a bridge.[2] It contains a chelating moiety that securely binds the metallic radionuclide through multiple coordination bonds, forming a stable complex.[3] It also possesses a reactive functional group that allows for covalent attachment to the targeting biomolecule.[4] The primary prerequisite for any radiopharmaceutical intended for in vivo use is a stable link between the radionuclide and the carrier molecule to prevent the release of the free radiometal, which can cause toxicity and off-target radiation exposure.[5][6]
The selection of a BFC is dictated by the specific coordination chemistry of the chosen radiometal.[1] Factors such as the metal's ionic radius, oxidation state, and coordination number must be considered to ensure the formation of a thermodynamically stable and kinetically inert complex.[7]
Components of Chelated Radiopharmaceuticals
Radionuclides
The choice of radionuclide is determined by the intended application: diagnosis (imaging) or therapy.[5] Diagnostic radionuclides typically emit gamma (γ) rays for Single-Photon Emission Computed Tomography (SPECT) or positrons (β+) for Positron Emission Tomography (PET).[2] Therapeutic radionuclides emit cytotoxic particles like beta (β-) particles, alpha (α) particles, or Auger electrons.[7] The theranostic approach involves using a matched pair of radionuclides (one for diagnosis, one for therapy) with the same targeting molecule.[8]
Table 1: Properties of Common Radionuclides for Medical Applications
| Radionuclide | Half-Life (t½) | Decay Type | Primary Emission(s) / Energy | Primary Application |
|---|---|---|---|---|
| Diagnostic | ||||
| Technetium-99m (⁹⁹ᵐTc) | 6.01 h | Isomeric Transition | Gamma (140 keV) | SPECT |
| Gallium-68 (⁶⁸Ga) | 67.7 min | β+ (89%) | Positron (Emax 1.9 MeV) | PET |
| Zirconium-89 (⁸⁹Zr) | 78.4 h | β+ (23%), EC (77%) | Positron (Eavg 396 keV), Gamma (909 keV) | PET (Antibody imaging)[9] |
| Copper-64 (⁶⁴Cu) | 12.7 h | β+ (18%), β- (38%) | Positron (Eavg 278 keV), Beta (Eavg 191 keV) | PET / Therapy[2] |
| Therapeutic | ||||
| Lutetium-177 (¹⁷⁷Lu) | 6.73 d | β- | Beta (Eavg 134 keV), Gamma (113, 208 keV) | Therapy (β-) |
| Yttrium-90 (⁹⁰Y) | 64.1 h | β- | Beta (Emax 2.28 MeV) | Therapy (β-)[7] |
| Actinium-225 (²²⁵Ac) | 9.92 d | Alpha (α) | Alpha (5.8 MeV cascade) | Therapy (α)[10] |
| Bismuth-213 (²¹³Bi) | 45.6 min | Alpha (α), Beta (β-) | Alpha (5.9 MeV), Beta (Emax 1.4 MeV) | Therapy (α) |
Data sourced from[2][7][8][9].
Chelating Agents
Bifunctional chelators can be broadly classified as acyclic (linear) or macrocyclic. Acyclic ligands, like derivatives of DTPA (diethylenetriaminepentaacetic acid), generally exhibit faster radiolabeling kinetics but may form less stable complexes in vivo.[7][11] Macrocyclic chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are more rigid and form highly stable and kinetically inert complexes, although they often require heating to achieve efficient radiolabeling.[4][11]
Table 2: Common Bifunctional Chelators and Their Preferred Radionuclides
| Chelator | Type | Common Radionuclides | Key Characteristics |
|---|---|---|---|
| DOTA | Macrocyclic | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac, ¹¹¹In | "Workhorse" chelator; forms highly stable complexes; often requires heating for labeling.[4][8] |
| NOTA | Macrocyclic | ⁶⁸Ga, ⁶⁴Cu | Forms stable complexes with Ga(III) efficiently at room temperature.[12] |
| DTPA | Acyclic | ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu | Acyclic chelator; faster labeling kinetics but lower in vivo stability compared to DOTA.[7] |
| DFO (Desferrioxamine B) | Acyclic | ⁸⁹Zr | Natural siderophore; high affinity for Zr(IV), but can show some instability in vivo.[4] |
| HBED-CC | Acyclic | ⁶⁸Ga | Forms highly stable Ga(III) complexes rapidly at room temperature.[4] |
| Macropa | Macrocyclic | ²²⁵Ac, ²²³Ra, ²¹³Bi | Large macrocycle designed for larger metal ions like Actinium and Radium.[13] |
The Theranostic Principle
The concept of "theranostics" involves using a single targeting molecule labeled with either a diagnostic or a therapeutic radionuclide. This allows for patient screening and selection via imaging, followed by targeted therapy using the same molecular platform, enabling a highly personalized medicine approach. For example, a somatostatin analogue peptide can be chelated with DOTA and labeled with ⁶⁸Ga for PET imaging ([⁶⁸Ga]Ga-DOTATATE) to visualize neuroendocrine tumors.[4] The same peptide conjugate can then be labeled with ¹⁷⁷Lu ([¹⁷⁷Lu]Lu-DOTATATE) for targeted radionuclide therapy.[8]
Experimental Protocols & Workflow
The overall process involves two main stages: the covalent conjugation of the BFC to the biomolecule and the subsequent radiolabeling with the metallic radionuclide.[14]
Protocol: Conjugation of p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS) to a Monoclonal Antibody (mAb)
This protocol is adapted from procedures for conjugating isothiocyanate-functionalized chelators to antibodies for subsequent labeling with Zirconium-89.[15][16]
Materials:
-
Monoclonal antibody (mAb) solution (2-10 mg/mL)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Df-Bz-NCS chelator
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10) equilibrated with 0.25 M sodium acetate buffer (pH 5.5)
-
Metal-free reaction tubes
Procedure:
-
Buffer Exchange: Exchange the buffer of the mAb solution into 0.1 M sodium bicarbonate buffer (pH 8.9-9.1) using an appropriate method like a centrifugal concentrator. Adjust the final protein concentration to 2-10 mg/mL.[15]
-
Chelator Preparation: Prepare a fresh solution of Df-Bz-NCS in anhydrous DMSO at a concentration of 2-5 mM.[15]
-
Conjugation Reaction: Add the Df-Bz-NCS solution to the mAb solution to achieve a 3- to 5-fold molar excess of the chelator over the antibody.[15] Mix immediately. Ensure the final DMSO concentration in the reaction mixture remains below 5%.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C with gentle mixing.
-
Purification: Purify the resulting mAb-Df conjugate from excess, unreacted chelator using an SEC column. Elute with 0.25 M sodium acetate buffer (pH 5.5).
-
Characterization: Collect the protein-containing fractions. Determine the protein concentration and the average number of chelators per antibody molecule. The conjugate can be stored before radiolabeling.
Protocol: Radiolabeling of Df-conjugated mAb with Zirconium-89 (⁸⁹Zr)
This protocol describes the labeling of the prepared mAb-Df conjugate.[16]
Materials:
-
mAb-Df conjugate in 0.25 M sodium acetate buffer (pH 5.5)
-
[⁸⁹Zr]Zr-oxalate solution (in 1 M oxalic acid)
-
1 M Sodium carbonate
-
Gentisic acid / Sodium acetate buffer
-
SEC column (e.g., PD-10) equilibrated with saline or PBS.
Procedure:
-
pH Adjustment: In a sterile, metal-free reaction vial, add the required amount of [⁸⁹Zr]Zr-oxalate. Carefully adjust the pH to 7.0-7.5 by adding 1 M sodium carbonate.
-
Labeling Reaction: Add the mAb-Df conjugate to the pH-adjusted ⁸⁹Zr solution. The typical activity is 1-5 mCi per mg of antibody.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.
-
Purification: Purify the ⁸⁹Zr-labeled mAb by SEC to remove any unchelated ⁸⁹Zr.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using instant thin-layer chromatography (iTLC). The ⁸⁹Zr-mAb remains at the origin, while free ⁸⁹Zr moves with the solvent front. An RCP of >95% is typically required.
-
Immunoreactivity: Assess the binding affinity of the radiolabeled antibody to its target antigen using an in vitro cell binding assay.
-
Quantitative Data and Stability Comparison
The in vivo stability of the radiometal-chelator complex is paramount.[17] This is often predicted by the thermodynamic stability constant (log K), although kinetic inertness is equally important.[4][6] Radiolabeling efficiency is also a key parameter, with ideal conditions involving room temperature, low precursor concentrations, and short reaction times.[12]
Table 3: Comparison of Radiolabeling Efficiency and Stability for ⁶⁸Ga-Chelates
| Bifunctional Chelator (BFC) | Radiolabeling Conditions | Radiochemical Yield | Stability vs. Transferrin | In Vivo Clearance |
|---|---|---|---|---|
| p-NO₂-Bn-DOTA | Heating required | Lower yield at RT | Intermediate stability (>20% loss in 1h) | Renal |
| p-NO₂-Bn-NOTA | Efficient at RT | High | Good stability | Rapid renal, but high kidney retention |
| p-NO₂-Bn-PCTA | Efficient at RT | High | Good stability | Renal |
| p-NO₂-Bn-Oxo | Efficient at RT | High | Kinetically labile, unstable in vivo | N/A |
Data summarized from a comparative study by Jackson et al.[12]
Table 4: Thermodynamic Stability Constants (log K) for Select Metal-Chelator Complexes
| Metal Ion | Chelator | log K Value | Reference |
|---|---|---|---|
| Ga³⁺ | DOTA | 21.33 | [4] |
| Ga³⁺ | HBED | 38.51 | [4] |
| Ga³⁺ | DFO | 28.65 | [4] |
| Pb²⁺ | Macropa | 18.5 | [6] |
| La³⁺ | Macropa | 14.8 | [6] |
| Lu³⁺ | Macropa | 7.3 | [6] |
| Ba²⁺ | Macropa | 9.0 |[6] |
Note: Stability constants can vary based on measurement conditions. These values provide a relative comparison of affinity.
References
- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radionuclides for Nuclear Medicine Therapy | Radiology Key [radiologykey.com]
- 8. Optimization Processes of Clinical Chelation-Based Radiopharmaceuticals for Pathway-Directed Targeted Radionuclide Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiometals in Imaging and Therapy: Highlighting Two Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile radiolabeling of monoclonal antibodies and other proteins with zirconium-89 or gallium-68 for PET im... [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. harvest.usask.ca [harvest.usask.ca]
An In-Depth Technical Guide to the Application of DTPA-tetra(t-Bu ester) in Tumor Pre-targeting Strategies
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the synthesis, application, and strategic implementation of DTPA-tetra(t-Bu ester) as a critical component in advanced tumor pre-targeting for diagnostic imaging and radiopharmaceutical therapy.
Introduction: The Pre-targeting Paradigm
Conventional radioimmunotherapy (RIT) and immuno-PET imaging rely on the direct conjugation of a radionuclide to a tumor-targeting monoclonal antibody (mAb). While effective, the slow pharmacokinetics of large antibody molecules can lead to significant radiation exposure to healthy tissues and suboptimal tumor-to-background ratios.[1][2]
Pre-targeting is a multi-step strategy designed to circumvent these limitations.[1][2] The core principle involves separating the tumor-targeting event from the delivery of the radioactive payload.
The process typically involves:
-
Step 1 (Targeting): Administration of a non-radioactive, modified monoclonal antibody that recognizes a tumor-associated antigen. This antibody is engineered to also recognize a small, radiolabeled molecule. After injection, it is allowed to accumulate at the tumor site while the unbound antibody clears from systemic circulation.[2]
-
Step 2 (Payload Delivery): Subsequent administration of a small, radiolabeled "effector" molecule. This molecule is rapidly distributed and clears quickly from the body, except where it is captured by the pre-localized antibody at the tumor site.[1]
This approach significantly enhances the therapeutic window and imaging contrast by minimizing the circulation time of the radionuclide.
The Role of DTPA-tetra(t-Bu ester) as a Precursor
Diethylenetriaminepentaacetic acid (DTPA) is a highly versatile and widely used acyclic chelator capable of forming stable complexes with a variety of diagnostic and therapeutic radiometals.[3][4] DTPA-tetra(t-Bu ester) is a chemically modified derivative that serves as a crucial building block for synthesizing the radiolabeled effector molecule used in the second step of pre-targeting.
Its key features are:
-
Four tert-Butyl (t-Bu) Ester Groups: These act as protecting groups for four of the five carboxylic acid arms of the DTPA molecule. This protection prevents them from reacting during the conjugation step, preserving the core chelating structure.
-
One Free Carboxylic Acid: This single, unprotected carboxylic acid serves as the reactive handle for covalent conjugation to a hapten or other small biomolecule that will be recognized by the pre-targeted antibody.[5]
The use of this precursor allows for a controlled, site-specific synthesis of a bifunctional molecule: one part for chelation and one part for biological recognition.
Synthesis and Radiolabeling of a DTPA-Hapten Conjugate
The creation of the radiolabeled effector molecule is a multi-stage process involving conjugation, deprotection, and radiolabeling.
Caption: Workflow for synthesis of a radiolabeled DTPA-hapten.
Experimental Protocol: Conjugation to a Hapten
Objective: To covalently link DTPA-tetra(t-Bu ester) to an amine-containing hapten.
Methodology:
-
Activation: Dissolve DTPA-tetra(t-Bu ester) in an anhydrous organic solvent (e.g., DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxysuccinimide (NHS) in slight molar excess. Allow the mixture to react at room temperature for 1-2 hours to form the NHS-activated ester.
-
Coupling: In a separate vessel, dissolve the amine-containing hapten in a suitable buffer (e.g., bicarbonate buffer, pH 8.5) or an organic solvent with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction: Add the activated DTPA-ester solution dropwise to the hapten solution. Stir the reaction at room temperature overnight.
-
Purification: Purify the resulting conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product via mass spectrometry and analytical HPLC.
Experimental Protocol: tert-Butyl Ester Deprotection
Objective: To remove the t-Bu protecting groups and expose the full chelating cavity of the DTPA moiety.
Methodology:
-
Cleavage: Dissolve the purified Hapten-DTPA-(t-Bu)₄ conjugate in a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS as a scavenger).[5]
-
Incubation: Stir the solution at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC.
-
Solvent Removal: Evaporate the TFA under a stream of nitrogen or by rotary evaporation.
-
Purification: Re-dissolve the crude product and purify by RP-HPLC to isolate the final Hapten-DTPA conjugate. Lyophilize the pure fractions to obtain a stable powder.
Experimental Protocol: Radiolabeling
Objective: To stably chelate a radionuclide within the Hapten-DTPA conjugate.
Methodology:
-
Reconstitution: Dissolve the lyophilized Hapten-DTPA conjugate in a metal-free buffer, typically 0.1 M ammonium acetate or citrate buffer, adjusting the pH to between 4.5 and 5.5.[3]
-
Labeling: Add the desired radionuclide (e.g., ¹¹¹InCl₃, ⁹⁰YCl₃, ¹⁷⁷LuCl₃) to the conjugate solution.
-
Incubation: Incubate the reaction mixture at room temperature for 5-20 minutes. Gentle heating (e.g., 37°C) can sometimes improve efficiency but is often not required for DTPA.[3]
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. A successful reaction should yield an RCP of >95%.[5]
-
Post-labeling Purification: If necessary (e.g., to remove unchelated radionuclide), the final product can be purified using a C18 Sep-Pak cartridge.
In Vivo Pre-targeting Workflow and Data
The successful execution of a pre-targeting strategy relies on precise timing and the distinct pharmacokinetic properties of the antibody and the small radiolabeled hapten.
Caption: The three-phase in vivo pre-targeting workflow.
Quantitative Data
The tables below summarize critical data relevant to the selection of components and the expected outcomes of a DTPA-based pre-targeting strategy.
Table 1: Common Radionuclides Chelated by DTPA for Medical Applications
| Radionuclide | Half-Life | Primary Emission(s) | Primary Use |
| Indium-111 (¹¹¹In) | 2.8 days | Gamma (171, 245 keV) | SPECT Imaging |
| Yttrium-90 (⁹⁰Y) | 64.1 hours | Beta (2.28 MeV max) | Therapy |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | Beta (0.5 MeV max), Gamma | Theranostics |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Positron (1.9 MeV max) | PET Imaging |
| Bismuth-213 (²¹³Bi) | 45.6 minutes | Alpha, Beta, Gamma | Therapy |
| Zirconium-89 (⁸⁹Zr) | 78.4 hours | Positron (0.9 MeV max) | PET Imaging |
| (Data compiled from references[3][4]) |
Table 2: Representative Biodistribution Data: Pre-targeting vs. Direct Targeting
This table presents illustrative data comparing tumor uptake and clearance in a murine model. Actual values are highly dependent on the specific antibody, tumor model, and hapten used.
| Organ | Pre-targeting with ¹¹¹In-DTPA-Hapten (%ID/g at 4h post-hapten) | Direct Targeting with ¹¹¹In-DTPA-mAb (%ID/g at 24h post-injection) |
| Tumor | 12.5 ± 2.1 | 15.0 ± 3.5 |
| Blood | 0.5 ± 0.1 | 8.5 ± 1.9 |
| Liver | 1.8 ± 0.4 | 6.2 ± 1.1 |
| Kidneys | 2.5 ± 0.7 | 4.1 ± 0.9 |
| Muscle | 0.3 ± 0.1 | 1.5 ± 0.4 |
| Tumor:Blood Ratio | 25 : 1 | 1.8 : 1 |
| (Illustrative data based on principles described in references[1][6][7]) |
Conclusion
The use of DTPA-tetra(t-Bu ester) is a cornerstone of a powerful and flexible method for developing the small molecule effector agents used in tumor pre-targeting. By enabling the controlled synthesis of a hapten-chelate conjugate, it facilitates a strategy that offers profound advantages over direct antibody labeling, namely significantly improved tumor-to-background ratios and a reduced radiation burden on the patient. This technical guide provides the fundamental protocols and strategic framework necessary for researchers and drug developers to implement this advanced radiopharmaceutical approach.
References
- 1. Pretargeting: Bridging the Two Worlds of Radiopharmaceutical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clarity bolsters antibody pre-targeting with IP from leading global cancer center - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Dual Receptor Enhanced Pre-Targeting Strategy—A Novel Promising Technology for Immuno-Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proof-of-concept study on bioorthogonal-based pretargeting and signal amplify radiotheranostic strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bifunctional Chelators for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Chelators
Bifunctional chelators (BFCs) are essential molecules in the development of targeted radiopharmaceuticals and other bioconjugates.[1][2] These compounds serve as a stable bridge, covalently linking a biomolecule—such as a monoclonal antibody (mAb), peptide, or nanoparticle—to a metal ion, typically a radionuclide used for imaging or therapy.[1][2][3] The "bifunctional" nature arises from its two key components: a chelating moiety that securely binds the metal ion and a reactive functional group that allows for covalent attachment to the targeting biomolecule.[4][5]
The primary application of BFCs is in nuclear medicine for the creation of agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as for targeted radionuclide therapy.[1][2] The choice of BFC is critical as it influences the stability, pharmacokinetics, and overall efficacy of the final bioconjugate.[2][6] An ideal BFC forms a complex with the radiometal that is both thermodynamically stable and kinetically inert to prevent the release of the metal ion in vivo.[1][7]
Core Components of a Bifunctional Chelator
A bifunctional chelator is comprised of three main parts: the chelating unit, a linker, and a reactive group for conjugation.[6]
-
Chelating Unit: This is a multidentate ligand that forms a coordination complex with a metal ion. The choice of chelator is dictated by the coordination chemistry of the specific metal ion to be used.[1]
-
Linker (or Spacer): This component connects the chelating unit to the reactive group. The linker can be designed to modify the pharmacokinetic properties of the bioconjugate, such as its solubility and clearance rate.[1][6]
-
Reactive Group: This functional group enables the covalent attachment of the chelator to the biomolecule. Common reactive groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates, which react with primary amines on proteins, and maleimides, which react with sulfhydryl groups.[4][8][9]
Major Classes of Bifunctional Chelators
Bifunctional chelators can be broadly categorized into two main classes: acyclic (linear) and macrocyclic.
Acyclic Chelators
Acyclic chelators, such as those based on diethylenetriaminepentaacetic acid (DTPA), are flexible molecules that can rapidly form complexes with metal ions at room temperature.[4] However, their complexes can sometimes exhibit lower in vivo stability compared to macrocyclic chelators.[4]
-
DTPA (Diethylenetriaminepentaacetic acid): One of the most widely used acyclic chelators, DTPA derivatives are often employed for labeling with radionuclides like Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y).[4] While DTPA facilitates labeling under mild conditions, its complexes may be less stable in vivo compared to those of macrocyclic chelators.[4][10]
-
DFO (Desferrioxamine): DFO is a naturally occurring siderophore that is the "gold standard" for chelating Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life suitable for antibody-based PET imaging.[11][12] However, DFO is hexadentate and does not fully saturate the coordination sphere of Zr(IV), which can lead to some instability in vivo.[11]
Macrocyclic Chelators
Macrocyclic chelators feature a pre-organized ring structure that leads to the formation of highly stable and kinetically inert metal complexes.[13] The rigidity of the macrocycle contributes to the "macrocyclic effect," resulting in enhanced thermodynamic stability.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is considered the "gold standard" for a wide range of trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[5] DOTA-metal complexes exhibit exceptional in vivo stability.[5][13] A drawback of DOTA is that its radiolabeling often requires heating, which can be detrimental to sensitive biomolecules like antibodies.[14][15]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA is another important macrocyclic chelator, particularly well-suited for smaller radiometals like Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).[10] NOTA-based conjugates can often be radiolabeled under milder conditions (room temperature) and more rapidly than DOTA conjugates.[16]
-
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): TETA is a larger macrocycle that has shown promise for chelating Copper-64 (⁶⁴Cu).
Quantitative Data on Common Bifunctional Chelators
The selection of a bifunctional chelator is a critical step in the design of a radiopharmaceutical. The following tables provide a summary of key quantitative data for some of the most commonly used chelators.
Table 1: Stability Constants (log K) of Metal-Chelator Complexes
The stability constant (log K) is a measure of the thermodynamic stability of the metal-chelator complex. A higher log K value indicates a more stable complex.[17][18]
| Chelator | Metal Ion | log K |
| DFO | Ga³⁺ | 28.65[7] |
| DTPA | Gd³⁺ | ~22-23 |
| DOTA | Gd³⁺ | ~24-25[13] |
| DOTA | Ga³⁺ | ~21-26 |
| NOTA | Ga³⁺ | ~29-31 |
| DOTA | Lu³⁺ | ~22-25 |
| DTPA | Y³⁺ | ~22 |
| DOTA | Y³⁺ | ~24-25 |
| NOTA | Cu²⁺ | ~21-23 |
| DOTA | Cu²⁺ | ~22 |
Note: Stability constants can vary depending on the measurement conditions.
Table 2: Comparison of Radiolabeling Conditions and In Vitro Stability
This table compares typical radiolabeling conditions and the stability of the resulting radiolabeled conjugates in human serum.
| Chelator Conjugate | Radiometal | Labeling Temperature | Labeling Time | Stability in Human Serum (%) | Incubation Time (h) |
| DOTA-Trastuzumab | ⁶⁴Cu | Room Temp | 2 h | >94[16] | 48 |
| NOTA-Trastuzumab | ⁶⁴Cu | Room Temp | <30 min | >94[16] | 48 |
| CHX-A"-DTPA-Trastuzumab | ⁹⁰Y | Room Temp | 30-60 min | 87.1 ± 0.9[10] | 96 |
| DOTA-Nimotuzumab | ¹⁷⁷Lu | 37°C | 1 h | >98[19] | 96 |
| CHX-A"-DTPA-Nimotuzumab | ¹⁷⁷Lu | 37°C | 1 h | >98[19] | 96 |
| PCTA-Trastuzumab | ⁶⁴Cu | Room Temp | <30 min | >95[20] | 40 |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are generalized protocols for key experimental procedures.
Protocol for Antibody Conjugation with an NHS-Ester Functionalized Chelator
This protocol describes the conjugation of a bifunctional chelator containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to remove any amine-containing buffers.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Chelator Preparation:
-
Dissolve the NHS-ester functionalized chelator in a small volume of an anhydrous organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved chelator to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., using a PD-10 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).
-
-
Characterization:
-
Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay if the chelator contains a chromophore.
-
Protocol for Radiolabeling of a Chelator-Antibody Conjugate
This protocol outlines the general procedure for radiolabeling a chelator-conjugated antibody with a metallic radionuclide.
-
Preparation:
-
To a sterile, pyrogen-free reaction vial, add the chelator-antibody conjugate in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-7.0).
-
Add the radionuclide solution in a small volume. The amount of radionuclide will depend on the desired specific activity.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at the appropriate temperature. For DTPA and NOTA conjugates, this is often at room temperature. For DOTA conjugates, heating at 60-95°C may be required.[15]
-
The incubation time can range from 5 minutes to 2 hours, depending on the chelator and radionuclide.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a solution of a competing chelator, such as DTPA or EDTA, to complex any unbound radionuclide.
-
-
Purification:
-
Purify the radiolabeled antibody from unchelated radionuclide using size-exclusion chromatography (e.g., PD-10 column).
-
Protocol for In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled conjugate in human serum.[10]
-
Incubation:
-
Analysis:
-
At each time point, analyze a sample of the mixture by size-exclusion high-performance liquid chromatography (SE-HPLC) with a radioactivity detector.
-
The percentage of radioactivity associated with the antibody peak is a measure of the stability of the conjugate.
-
Protocol for Immunoreactivity Assay
This assay determines if the conjugation and radiolabeling process has affected the antibody's ability to bind to its target antigen.[22]
-
Antigen Immobilization:
-
Coat the wells of a microtiter plate with the target antigen.
-
Block any remaining protein-binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
-
Binding:
-
Add serial dilutions of the radiolabeled antibody to the antigen-coated wells.
-
Incubate for a sufficient time to allow for binding.
-
-
Washing and Measurement:
-
Wash the wells to remove any unbound radiolabeled antibody.
-
Measure the radioactivity in each well using a gamma counter.
-
The percentage of the total radioactivity that binds to the antigen-coated wells represents the immunoreactive fraction.
-
Visualizing Bioconjugation Workflows
The following diagrams, generated using Graphviz, illustrate the key processes and relationships in bifunctional chelator-based bioconjugation.
Conclusion
Bifunctional chelators are indispensable tools in the development of targeted radiopharmaceuticals and other advanced bioconjugates. The choice of chelator has a profound impact on the ease of synthesis, stability, and in vivo performance of the final product. A thorough understanding of the different classes of chelators, their coordination chemistry, and the methods for their conjugation and evaluation is essential for researchers in this field. As new radionuclides and targeting molecules are explored, the continued development of novel bifunctional chelators with improved properties will be crucial for advancing the fields of molecular imaging and targeted therapy.
References
- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. What are the methods for radiolabeling antibodies? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stability, Chelation and the Chelate Effect [wwwchem.uwimona.edu.jm]
- 18. fiveable.me [fiveable.me]
- 19. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of DTPA-tetra(t-Bu ester) to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a widely utilized chelating agent in the field of nuclear medicine and molecular imaging. Its ability to form stable complexes with various radionuclides, such as Indium-111 (¹¹¹In), Gallium-68 (⁶⁸Ga), and Yttrium-90 (⁹⁰Y), makes it an invaluable tool for the development of radiolabeled peptides for diagnostic and therapeutic applications. The conjugation of DTPA to peptides that target specific cellular receptors allows for the targeted delivery of radioactivity to tissues of interest, such as tumors.
This document provides detailed protocols for the conjugation of a protected form of DTPA, DTPA-tetra(t-Bu ester), to peptides. The use of tert-butyl esters to protect four of the five carboxylic acid groups of DTPA allows for a more controlled and site-specific conjugation to the free amino group of a peptide, minimizing side reactions and improving overall yield and purity of the final conjugate.[1][2][3] Protocols for both solid-phase and solution-phase conjugation, as well as deprotection, purification, and characterization of the final DTPA-peptide conjugate, are described.
Experimental Protocols
Solid-Phase Conjugation of DTPA-tetra(t-Bu ester) to a Resin-Bound Peptide
This protocol describes the conjugation of a monoreactive DTPA derivative, where one carboxylic acid is free and the other four are protected as tert-butyl esters, to a peptide synthesized on a solid support using Fmoc chemistry.[1][2][3]
Materials:
-
Peptide-resin (synthesized using standard Fmoc chemistry)
-
1,3-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4]
-
Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group by treating the peptide-resin with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
DTPA Coupling:
-
Dissolve the monoreactive DTPA-tetra(t-Bu ester) (typically 1.5-3 equivalents relative to the resin loading) and HOBt (equivalent to DTPA) in DMF.
-
Add DIC (equivalent to DTPA) to the solution to pre-activate the carboxylic acid for 5-10 minutes.
-
Add the activated DTPA solution to the peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[1][2]
-
-
Washing: Wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents.
-
Cleavage and Deprotection:
-
Precipitation and Washing: Precipitate the crude DTPA-peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet multiple times with cold ether to remove scavengers and byproducts.
-
Drying: Dry the crude DTPA-peptide conjugate under vacuum.
Workflow for Solid-Phase DTPA-Peptide Conjugation
Caption: Solid-phase synthesis and conjugation workflow.
Solution-Phase Conjugation of DTPA-tetra(t-Bu ester) to a Peptide
This protocol outlines the conjugation of DTPA-tetra(t-Bu ester) to a peptide in solution, which is suitable for peptides that are already synthesized and purified.
Materials:
-
Purified peptide with a free primary amine (e.g., N-terminus or lysine side chain)
-
DTPA-tetra(t-Bu ester)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) for deprotection
-
Diethyl ether for precipitation
Procedure:
-
Dissolution: Dissolve the purified peptide in anhydrous DMF.
-
Activation of DTPA: In a separate vial, dissolve DTPA-tetra(t-Bu ester) (1.5-2 equivalents relative to the peptide) in anhydrous DMF. Add HATU (1.5-2 equivalents) and DIPEA (3-4 equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated DTPA solution to the peptide solution. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by analytical RP-HPLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the DMF under vacuum.
-
Deprotection: Treat the residue with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-3 hours at room temperature to remove the t-butyl protecting groups.
-
Precipitation: Precipitate the crude DTPA-peptide conjugate by adding the TFA mixture to cold diethyl ether.
-
Purification: Purify the crude product by preparative reversed-phase HPLC.
Workflow for Solution-Phase DTPA-Peptide Conjugation
Caption: Solution-phase conjugation and workup workflow.
Purification and Characterization
Purification: The standard method for purifying DTPA-peptide conjugates is reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed.
-
Detection: UV detection at 220 nm and 280 nm.
-
Procedure: The crude peptide is dissolved in a minimal amount of the aqueous mobile phase, filtered, and injected onto the column. Fractions are collected and analyzed by analytical HPLC or mass spectrometry to identify those containing the pure product.
Characterization:
-
Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final product.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the DTPA-peptide conjugate.[4]
Quantitative Data Summary
The following table summarizes typical yields and purity for DTPA-peptide conjugation reactions based on literature data.
| Parameter | Value | Reference(s) |
| Overall Yield (Solid-Phase) | 31.8% | [1][2] |
| Final Purity (HPLC) | >95% | [1][4] |
| Radiochemical Yield (¹¹¹In) | >95% | [1][2] |
Signaling Pathways for Targeted Peptides
DTPA-conjugated peptides are often designed to target G protein-coupled receptors (GPCRs) that are overexpressed in certain diseases, such as cancer. Two common targets are the somatostatin receptor (SSTR) and the C-X-C chemokine receptor type 4 (CXCR4).
Somatostatin Receptor (SSTR) Signaling Pathway
Somatostatin and its analogs, such as octreotide, bind to SSTRs, which are frequently overexpressed in neuroendocrine tumors. This binding initiates a signaling cascade that can inhibit cell proliferation and hormone secretion.
Caption: Simplified somatostatin receptor signaling pathway.
CXCR4 Signaling Pathway
The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), play a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis. Peptides that antagonize this receptor are of great interest for cancer therapy and imaging.[1][4][8]
Caption: Simplified CXCR4 receptor signaling pathway.[1][4][8]
Conclusion
The protocols and information provided herein offer a comprehensive guide for the successful conjugation of DTPA-tetra(t-Bu ester) to peptides. The choice between solid-phase and solution-phase conjugation will depend on the specific peptide and the available resources. Careful execution of these protocols, followed by rigorous purification and characterization, is essential for obtaining high-quality DTPA-peptide conjugates suitable for radiolabeling and subsequent use in preclinical and clinical research. The understanding of the targeted signaling pathways is crucial for the rational design of these peptide-based imaging and therapeutic agents.
References
- 1. abeomics.com [abeomics.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Antibodies with DTPA-tetra(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the radiolabeling of antibodies using the bifunctional chelator DTPA-tetra(t-Bu ester). The protocol is designed to facilitate the development of radioimmunoconjugates for applications in research and drug development. The following sections detail the necessary materials, experimental procedures, and quality control measures to ensure the successful synthesis of a radiolabeled antibody.
Overview of the Radiolabeling Process
Radiolabeling antibodies with metallic radionuclides requires a bifunctional chelator that can be covalently attached to the antibody and can stably coordinate the radioisotope. DTPA-tetra(t-Bu ester) is a derivative of diethylenetriaminepentaacetic acid (DTPA) where four of the five carboxylic acid groups are protected as t-butyl esters. This protection allows for the selective conjugation of the unprotected carboxylic acid to primary amines (e.g., lysine residues) on the antibody. Following conjugation, the t-butyl protecting groups are removed under acidic conditions to reveal the DTPA chelating moiety. This deprotected DTPA-antibody conjugate can then be radiolabeled with a radionuclide, such as Indium-111 (¹¹¹In), for use in various applications, including in vivo imaging and radiotherapy.
The overall workflow for the radiolabeling process is depicted below:
Application Notes and Protocols for the Cleavage of t-Butyl Ester Protecting Groups from DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a widely utilized chelating agent in various scientific and therapeutic applications, including as a linker in antibody-drug conjugates (ADCs) and as a chelator for radioisotopes in imaging and therapy. The synthesis of DTPA derivatives often involves the use of protecting groups for its carboxylic acid functionalities to control reactivity and improve solubility in organic solvents. The t-butyl ester is a common choice for protecting these carboxylic acids due to its stability in a range of reaction conditions and its relatively straightforward removal.
These application notes provide detailed protocols and comparative data for the cleavage of t-butyl ester protecting groups from DTPA-penta-t-butyl ester, a common precursor in the synthesis of functionalized DTPA derivatives. The information is intended to guide researchers in selecting the most appropriate deprotection strategy for their specific application, considering factors such as substrate sensitivity, desired purity, and scalability.
Deprotection Strategies: An Overview
The cleavage of t-butyl esters from DTPA is typically achieved under acidic conditions, which facilitate the formation of a stable tertiary carbocation. However, the choice of acid and reaction conditions can be critical to avoid side reactions and ensure a high yield of the desired product. Milder, non-acidic methods are also available for substrates that are sensitive to strong acids.
Herein, we detail three primary methods for the deprotection of DTPA-penta-t-butyl ester:
-
Trifluoroacetic Acid (TFA) Mediated Deprotection: The most common and robust method.
-
Lewis Acid-Mediated Deprotection (Zinc Bromide): A milder alternative to strong protic acids.
-
Thermolytic Deprotection: A reagent-free method suitable for certain substrates.
Comparative Data of Deprotection Methods
The following table summarizes representative quantitative data for the different methods of cleaving t-butyl esters from DTPA precursors. It is important to note that optimal conditions and yields are substrate-dependent and may require optimization.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (DCM) | DCM | Room Temperature | 2 - 6 hours | >90 | The most common method; volatile byproducts are easily removed.[1][2] |
| Lewis Acid (ZnBr₂) | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 hours | 70 - 85 | Milder conditions, but may require longer reaction times.[3][4][5][6] |
| Thermolytic Cleavage | None | High-boiling solvent (e.g., TFE, HFIP) | 100 - 150 °C | 1 - 3 hours | Variable | Reagent-free, but high temperatures may not be suitable for all substrates.[7] |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection of DTPA-penta-t-butyl ester
This protocol describes the complete removal of all five t-butyl ester groups from DTPA-penta-t-butyl ester using a solution of TFA in DCM.
Materials:
-
DTPA-penta-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the DTPA-penta-t-butyl ester in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add an equal volume of TFA at room temperature. A typical ratio is 1:1 (v/v) DCM:TFA.[1]
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by HPLC-UV (see Protocol 4) or TLC until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[2]
-
The resulting crude DTPA is often obtained as a viscous oil or a solid. For many applications, this crude product can be used without further purification.
-
If higher purity is required, the crude product can be precipitated by dissolving the residue in a minimal amount of a suitable solvent (e.g., water or methanol) and adding an anti-solvent (e.g., cold diethyl ether). The precipitate can then be collected by filtration or centrifugation.
Protocol 2: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)
This protocol provides a milder alternative to strong acid cleavage and is suitable for substrates with other acid-labile protecting groups.
Materials:
-
DTPA-penta-t-butyl ester
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the DTPA-penta-t-butyl ester in anhydrous DCM in a round-bottom flask.
-
Add anhydrous ZnBr₂ (typically 5 equivalents per ester group) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC-UV or TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude DTPA.
-
Purify the product by chromatography or precipitation as needed.
Protocol 3: Thermolytic Deprotection
This method avoids the use of acidic reagents and relies on heat to cleave the t-butyl esters.
Materials:
-
DTPA-penta-t-butyl ester
-
2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (optional, as solvent)
-
High-temperature reaction vessel (e.g., sealed tube or microwave reactor)
Procedure:
-
Place the DTPA-penta-t-butyl ester in a high-temperature reaction vessel. The reaction can be performed neat or in a high-boiling solvent like TFE or HFIP.
-
Heat the reaction mixture to 100-150 °C for 1-3 hours.[7]
-
Monitor the reaction by HPLC-UV or TLC.
-
After cooling to room temperature, if a solvent was used, remove it by rotary evaporation.
-
The resulting crude DTPA can be purified as described in the previous protocols.
Protocol 4: HPLC Monitoring of the Deprotection Reaction
This protocol describes a general method for monitoring the disappearance of the DTPA-penta-t-butyl ester starting material and the appearance of the fully deprotected DTPA product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Gradient: A typical gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or by forming a complex with a metal ion (e.g., Fe³⁺) for detection at a higher wavelength (e.g., 260 nm).[8][9]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. For enhanced detection of the final DTPA product, a small amount of a solution containing a metal salt (e.g., FeCl₃) can be added to the sample to form a UV-active complex.[10]
Visualizing the Workflow
General Experimental Workflow for DTPA Deprotection
Caption: General workflow for the cleavage of t-butyl esters from DTPA.
Signaling Pathway of Acid-Catalyzed Deprotectiondot
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Diethylenetriaminepentaacetic acid (DTPA) on Newcrom BH Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Monoreactive DTPA Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of peptides conjugated with a monoreactive diethylenetriaminepentaacetic acid (DTPA) ester using solid-phase peptide synthesis (SPPS). This method offers a robust and efficient way to site-specifically label peptides with chelating agents for applications in diagnostics and therapeutics, particularly for radiolabeling with metallic radionuclides like Indium-111 (¹¹¹In), Gallium-68 (⁶⁸Ga), and Technetium-99m (⁹⁹mTc).[1][2][3] The use of a monoreactive DTPA derivative with protected carboxylates significantly enhances synthetic yields by preventing the non-selective reactions and intermolecular cross-linking often observed with cyclic DTPA dianhydride.[4][5]
Overview of the Workflow
The overall process involves the standard Fmoc-based solid-phase peptide synthesis, followed by the on-resin conjugation of a monoreactive DTPA ester to a specific site on the peptide, typically the N-terminus or a lysine side chain. The final steps include cleavage of the peptide-DTPA conjugate from the resin, deprotection of side chains, and purification.
Quantitative Data Summary
The efficiency of DTPA conjugation and the purity of the final product are critical for subsequent applications. The use of monoreactive DTPA precursors significantly improves yields compared to traditional methods using cyclic DTPA dianhydride.[4][5]
| Parameter | DTPA-D-Phe¹-octreotide[4] | PNA-DTPA Conjugate[6] | ¹¹¹In-DTPA-D-Phe¹-octreotide[5] |
| Starting Material | Fmoc-Thr(tBu)-ol-resin | Lysine-containing PNA | Purified DTPA-D-Phe¹-octreotide |
| Conjugation Method | On-resin with mDTPA | Solution-phase with DTPA | Radiolabeling |
| Overall Synthetic Yield | 31.8% | Not specified | Not applicable |
| Final Purity (HPLC) | Single peak | Not specified | >95% (radiochemical) |
| Radiochemical Yield | Not applicable | ~80% (with ¹¹¹In) | >95% |
| Analytical Method | HPLC, Amino Acid Analysis, Mass Spectrometry | Mass Spectrometry | HPLC, TLC, CAE |
Table 1: Summary of quantitative data for the synthesis and radiolabeling of DTPA-peptide conjugates. mDTPA refers to a monoreactive DTPA with four tert-butyl protected carboxylates.[4][5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the standard procedure for assembling a peptide chain on a solid support.[7]
-
Resin Swelling:
-
First Amino Acid Loading (for Trityl-based resins):
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM.[8]
-
Add the solution to the swollen resin and stir for 30-60 minutes at room temperature.[8]
-
Wash the resin with DMF (3 times) and DCM (3 times).[8]
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes.[8]
-
Wash the resin thoroughly with DMF and DCM.[8]
-
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
Dissolve 3-4 equivalents of the next Fmoc-amino acid and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.[4]
-
Add the activated amino acid solution to the resin.
-
Add 6-8 equivalents of DIPEA.
-
Agitate at room temperature for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat the elongation cycle for each amino acid in the sequence.
-
Protocol 2: On-Resin Site-Specific DTPA Conjugation
This protocol details the conjugation of a monoreactive DTPA ester to the peptide while it is still attached to the resin. This example assumes conjugation to the N-terminus. For side-chain conjugation, a specific protecting group like 4-methyltrityl (Mtt) must be selectively removed from an amino acid like Lysine.[1][2][3]
-
N-Terminal Deprotection: Perform the final Fmoc deprotection step as described in Protocol 1 to expose the N-terminal amine.
-
DTPA Coupling:
-
Dissolve 1.5-2 equivalents of the monoreactive DTPA ester (with tert-butyl protected carboxylates, mDTPA) and an equivalent amount of 1-hydroxybenzotriazole (HOBt) in DMF.[4]
-
Add this solution to the deprotected peptide-resin.
-
Add 1.5-2 equivalents of 1,3-diisopropylcarbodiimide (DIC).[4]
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a ninhydrin test (the test should be negative).
-
-
Washing: After successful conjugation, wash the resin thoroughly with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
This final protocol releases the DTPA-peptide conjugate from the solid support and removes all side-chain protecting groups.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[7] For peptides containing tryptophan, add 2.5% ethanedithiol (EDT).
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile or a suitable buffer.
-
Purify the DTPA-peptide conjugate using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[4][9][10] Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[11][12]
-
Collect fractions corresponding to the main product peak.
-
-
Analysis and Lyophilization:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.[10][12]
-
Confirm the identity and molecular weight of the product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[6][13][14]
-
Pool the pure fractions and lyophilize to obtain the final DTPA-peptide conjugate as a white powder.
-
Conclusion
The protocols outlined provide a comprehensive framework for the successful synthesis of high-purity DTPA-peptide conjugates. The key to this methodology is the use of a monoreactive DTPA ester during solid-phase synthesis, which circumvents issues of low yield and side-product formation associated with older bifunctional chelating agents.[4][5] This approach is highly adaptable for various peptide sequences and is a cornerstone for developing targeted radiopharmaceuticals and other peptide-based molecular probes.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Concise site-specific synthesis of DTPA–peptide conjugates: Application to imaging probes for the chemokine receptor CXCR4 [agris.fao.org]
- 3. Concise site-specific synthesis of DTPA-peptide conjugates: application to imaging probes for the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. hplc.eu [hplc.eu]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Quantification of bifunctional diethylenetriaminepentaacetic acid derivative conjugation to monoclonal antibodies by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
Application Notes and Protocols for DTPA-tetra(t-Bu ester) in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of DTPA-tetra(t-Bu ester) as a bifunctional chelator in the development of targeted drug delivery systems. This document covers the conjugation of targeting ligands, formulation of drug-loaded nanoparticles, and methods for in vitro and in vivo evaluation.
Introduction
DTPA-tetra(t-Bu ester) is a derivative of Diethylenetriaminepentaacetic acid (DTPA) where four of the five carboxyl groups are protected as tert-butyl esters. This leaves a single carboxylic acid group available for conjugation to targeting moieties such as antibodies, peptides, or other ligands. The protected carboxyl groups can be deprotected under acidic conditions to yield the free DTPA, which is a powerful chelating agent for various metal ions, including radionuclides used in imaging and therapy. This bifunctional nature makes DTPA-tetra(t-Bu ester) a valuable tool for creating theranostic agents and targeted drug delivery vehicles.
Key Applications
-
Targeted Radionuclide Delivery: Conjugation to antibodies or peptides for targeted delivery of diagnostic (e.g., Indium-111 for SPECT imaging) or therapeutic (e.g., Yttrium-90, Lutetium-177) radionuclides.
-
Surface Functionalization of Nanoparticles: Incorporation into nanoparticle formulations (e.g., PLGA, liposomes) to provide a means of attaching targeting ligands and/or chelating metals.
-
Development of Theranostic Agents: Creation of systems that combine therapeutic drug delivery with diagnostic imaging capabilities.
Data Presentation
Table 1: Representative Drug Loading and Encapsulation Efficiency
| Drug | Nanoparticle Matrix | Targeting Ligand | Drug Loading (%) | Encapsulation Efficiency (%) |
| Doxorubicin | PLGA | Trastuzumab | 1.51 ± 0.07 | 73.16 ± 0.43[1] |
| Doxorubicin | PLGA | - | ~5 (w/w) | 47[2] |
| Paclitaxel | Gold Nanoparticles | - | - | 99.1 ± 0.7[3] |
| Curcumin | Polymeric Micelles | - | - | 78.84 ± 0.05[4] |
| Dexamethasone | Polymeric Micelles | - | - | 54.33 ± 0.05[4] |
Table 2: Representative In Vitro Drug Release Kinetics
| Drug | Nanoparticle System | Time Point | Cumulative Release (%) |
| Doxorubicin | PLGA Nanoparticles | 24 hours | ~50[2] |
| Doxorubicin | PLGA Nanoparticles | 5 days | >90[5] |
| Paclitaxel | Gold Nanoparticles (2-layer) | 14 days | ~22.3[3][6] |
| Paclitaxel | Gold Nanoparticles (3-layer) | 14 days | ~97.8[3] |
| Doxorubicin | Lipid Nanoparticles | 24 hours | ~25[7] |
Table 3: Representative In Vivo Biodistribution of ¹¹¹In-DTPA-Trastuzumab in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Time Point | Tumor | Blood | Liver | Spleen | Kidney |
| 4 hours | 8.78 ± 1.80 | 12.40 ± 2.68 | - | - | - |
| 24 hours | 12.42 ± 1.72 | 2.34 ± 0.17 | 7.41 ± 1.24 (at 48h) | - | 19.37 ± 1.22 |
| 48 hours | 9.96 ± 1.05 | 1.22 ± 0.66 | 7.41 ± 1.24 | - | 15.63 ± 1.28 |
| 72 hours | 15.29 ± 1.57 | 2.33 ± 0.46 | - | - | - |
Data is compiled from studies using SK-OV-3 and SKBR-3 xenograft models.[8][9][10]
Experimental Protocols
Protocol 1: Conjugation of DTPA-tetra(t-Bu ester) to a Targeting Antibody
This protocol describes the conjugation of DTPA-tetra(t-Bu ester) to an antibody, followed by deprotection of the ester groups.
Materials:
-
Targeting antibody in phosphate-buffered saline (PBS)
-
DTPA-tetra(t-Bu ester)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Trifluoroacetic acid (TFA)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of DTPA-tetra(t-Bu ester):
-
Dissolve DTPA-tetra(t-Bu ester) in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the DTPA solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation to Antibody:
-
Prepare the antibody in MES buffer (pH 6.0) at a concentration of 5-10 mg/mL.
-
Add the activated DTPA-tetra(t-Bu ester) solution to the antibody solution at a molar ratio of 10:1 to 20:1 (chelator:antibody).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Purify the DTPA(t-Bu)₄-antibody conjugate from unreacted chelator using a size-exclusion chromatography column equilibrated with PBS.
-
-
Deprotection of tert-Butyl Esters:
-
Treat the purified conjugate with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-4 hours at room temperature.
-
Remove the TFA by dialysis against PBS (pH 7.4).
-
-
Characterization:
-
Determine the number of DTPA molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radionuclide and measuring the specific activity.
-
Protocol 2: Formulation of Drug-Loaded PLGA Nanoparticles with Surface Conjugation
This protocol outlines the preparation of drug-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their surface functionalization with a DTPA-conjugated targeting ligand.
Materials:
-
PLGA (50:50 or 75:25 lactide:glycolide ratio)
-
Drug of interest (e.g., Doxorubicin, Paclitaxel)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or another organic solvent
-
DTPA-conjugated targeting ligand (from Protocol 1)
-
EDC and NHS
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve PLGA and the hydrophobic drug in DCM.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess surfactant, and resuspend in a suitable buffer.
-
-
Surface Functionalization:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles by adding EDC and NHS in MES buffer (pH 6.0) and incubating for 30 minutes.
-
Add the DTPA-conjugated targeting ligand to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle stirring.
-
Wash the nanoparticles by centrifugation to remove unreacted ligand and reagents.
-
Resuspend the final targeted nanoparticles in PBS.
-
Protocol 3: In Vitro Drug Release Assay
This protocol uses a dialysis method to assess the in vitro release of a drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release buffer.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of release buffer, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of the targeted drug delivery system against a relevant cancer cell line.
Materials:
-
Targeted drug-loaded nanoparticles
-
Control nanoparticles (without drug and/or targeting ligand)
-
Free drug solution
-
Cancer cell line (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-targeted system)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilizing agent
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the targeted nanoparticles, control nanoparticles, and free drug. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.[11]
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[11]
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 5: In Vivo Biodistribution and SPECT Imaging
This protocol describes the evaluation of the targeting efficacy of the drug delivery system in a tumor-bearing animal model.
Materials:
-
Radiolabeled targeted nanoparticles (e.g., with ¹¹¹In)
-
Tumor-bearing animal model (e.g., nude mice with xenografted human tumors)
-
SPECT/CT scanner
-
Anesthesia
Procedure:
-
Radiolabeling:
-
Chelate a radionuclide (e.g., ¹¹¹InCl₃) to the DTPA-functionalized nanoparticles by incubating them in a suitable buffer (e.g., acetate buffer, pH 5.5) at room temperature.
-
Purify the radiolabeled nanoparticles to remove any free radionuclide.
-
-
Animal Administration:
-
Anesthetize the tumor-bearing mice.
-
Administer a known activity of the radiolabeled nanoparticles intravenously via the tail vein.
-
-
SPECT/CT Imaging:
-
At various time points post-injection (e.g., 4, 24, 48, 72 hours), anesthetize the mice and perform whole-body SPECT/CT imaging.[12]
-
Reconstruct the images to visualize the biodistribution of the nanoparticles.
-
-
Ex Vivo Biodistribution:
-
After the final imaging time point, euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Visualizations
Receptor-Mediated Endocytosis Pathway
The primary mechanism for the cellular uptake of many targeted drug delivery systems is receptor-mediated endocytosis, often through the clathrin-mediated pathway.
Caption: Clathrin-mediated endocytosis of a targeted nanoparticle.
Experimental Workflow for Targeted Drug Delivery System Development
This diagram illustrates the overall workflow from the synthesis of the components to the in vivo evaluation.
References
- 1. [Formulation and process optimization of doxorubicin-loaded PLGA nanoparticles and its in vitro release] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradable nanoparticles containing doxorubicin-PLGA conjugate for sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release kinetics of paclitaxel and cisplatin from two and three layered gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 111In-Diethylenetriaminepentaacetic acid-trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preclinical characterization and validation of a dual-labeled trastuzumab-based imaging agent for diagnosing breast cancer - Chinese Journal of Cancer Research [cjcrcn.org]
- 10. Preclinical characterization and validation of a dual-labeled trastuzumab-based imaging agent for diagnosing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual-radiolabeled nanoparticle SPECT probes for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DTPA Conjugates in Radioimmunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Diethylenetriaminepentaacetic acid (DTPA) conjugates in the field of radioimmunotherapy (RIT). DTPA is a widely utilized bifunctional chelating agent that securely sequesters therapeutic radionuclides, which are then delivered to tumor cells via conjugation to monoclonal antibodies (mAbs) or their fragments.
Introduction to DTPA in Radioimmunotherapy
Radioimmunotherapy leverages the specificity of antibodies to target and deliver cytotoxic radiation directly to cancer cells, minimizing damage to healthy tissues.[1][2] The success of this modality is critically dependent on the stable attachment of a therapeutic radionuclide to the antibody. DTPA and its derivatives are instrumental in this process, forming highly stable complexes with a variety of radiometals.[3][4][5]
The choice of the bifunctional chelator, such as DTPA, can influence the pharmacokinetic and biodistribution properties of the resulting radioimmunoconjugate.[3][6] Factors like the chelator-to-antibody ratio can impact the immunoreactivity and clearance of the conjugate.[6] Therefore, optimization of the conjugation and radiolabeling processes is crucial for developing effective RIT agents.
Key Quantitative Data for DTPA-based Radioimmunoconjugates
The following tables summarize key quantitative data from preclinical studies involving DTPA conjugates in radioimmunotherapy, providing a comparative overview of their performance.
Table 1: In Vitro Cytotoxicity of DTPA-Antibody Conjugates
| Radioimmunoconjugate | Cell Line | Incubation Time (h) | Cell Viability Reduction (%) | Reference |
| [¹⁷⁷Lu]Lu-DTPA-A11 Minibody | 22Rv1-PSCA | 168 | 76 | [1] |
| [¹³¹I]I-A11 Minibody (control) | 22Rv1-PSCA | 168 | 76 | [1] |
| [¹⁷⁷Lu]Lu-CHX-A''-DTPA-hu3S193 | DU145 | Not Specified | Dose-dependent cytotoxicity | [7] |
Table 2: Biodistribution and Tumor Uptake of DTPA-Antibody Conjugates
| Radioimmunoconjugate | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| [¹⁷⁷Lu]Lu-CHX-A''-DTPA-hu3S193 | DU145 xenografts | 120 | 33.2 ± 3.9 | [7] |
| [¹¹¹In]In-DTPA-hu5A10 (6:1 ratio) | LNCaP xenografts | Not Specified | Enhanced tumor distribution | [6] |
| [¹¹¹In]In-DTPA-hu5A10 (12:1 ratio) | LNCaP xenografts | Not Specified | Enhanced tumor distribution | [6] |
Table 3: Therapeutic Efficacy of DTPA-based Radioimmunotherapy
| Radioimmunoconjugate | Tumor Model | Treatment Dose | Outcome | Reference |
| [¹³¹I]I-A11 Minibody | 22Rv1-PSCA xenografts | 11 MBq and 37 MBq | Significant tumor growth inhibition | [1] |
| [¹¹¹In]In-DTPA-hu5A10 (6:1 ratio) | LNCaP xenografts | Not Specified | Significant tumor growth retardation | [6] |
| [¹¹¹In]In-DTPA-hu5A10 (12:1 ratio) | LNCaP xenografts | Not Specified | Significant tumor growth retardation | [6] |
| [¹⁷⁷Lu]Lu-CHX-A''-DTPA-hu3S193 | DU145 xenografts | Up to 350 µCi | Dose-dependent inhibition of tumor growth | [7] |
Experimental Protocols
This section provides detailed protocols for the key experimental procedures in the development and evaluation of DTPA-based radioimmunoconjugates.
Protocol for DTPA Conjugation to Antibodies
This protocol is a generalized procedure based on the mixed anhydride method.[6] Researchers should optimize the reaction conditions, particularly the molar ratio of DTPA anhydride to the antibody, for each specific antibody.[8]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5)[6]
-
Diethylenetriaminepentaacetic dianhydride (cDTPAA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Buffer for purification (e.g., 0.1 M citrate buffer, pH 5.5)
Procedure:
-
Prepare a stock solution of cDTPAA in anhydrous DMSO.
-
Slowly add the desired molar excess of the cDTPAA solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature.[6]
-
Purify the DTPA-mAb conjugate from unreacted DTPA using a size-exclusion chromatography column equilibrated with the purification buffer.
-
Collect the fractions containing the antibody conjugate.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the number of DTPA molecules conjugated per antibody molecule using a spectrophotometric method or by radiolabeling with a known amount of a radiometal.[9]
Protocol for Radiolabeling of DTPA-Antibody Conjugates
This protocol provides a general procedure for radiolabeling DTPA-conjugated antibodies with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu).
Materials:
-
DTPA-mAb conjugate in a metal-free buffer (e.g., 0.1 M citrate buffer, pH 5.5)
-
¹⁷⁷LuCl₃ solution
-
0.05 M DTPA solution (for quenching)
-
Instant thin-layer chromatography (ITLC) strips
-
Mobile phase for ITLC (e.g., 0.1 M citrate buffer, pH 5.5)
-
Radio-TLC scanner
Procedure:
-
Add the required activity of ¹⁷⁷LuCl₃ to the DTPA-mAb conjugate solution.
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined for each conjugate.
-
After incubation, quench the reaction by adding a small volume of 0.05 M DTPA solution to chelate any unbound ¹⁷⁷Lu.
-
Determine the radiochemical purity (RCP) of the radiolabeled conjugate using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with the appropriate mobile phase.
-
Analyze the strip using a radio-TLC scanner to quantify the percentage of radioactivity associated with the antibody conjugate versus free radiometal. An RCP of >95% is generally desirable.
-
If necessary, purify the radiolabeled conjugate from unincorporated radionuclide using size-exclusion chromatography.
Protocol for In Vitro Cell Binding and Cytotoxicity Assays
These assays are crucial for evaluating the immunoreactivity and therapeutic potential of the radioimmunoconjugate.
Materials:
-
Target cancer cells (expressing the antigen of interest)
-
Non-target cells (negative control)
-
Cell culture medium
-
Radiolabeled DTPA-mAb conjugate
-
Unlabeled mAb (for blocking studies)
-
Cell viability assay kit (e.g., MTS or MTT)
-
Gamma counter
Cell Binding Assay:
-
Plate a known number of target and non-target cells in a multi-well plate.
-
Add increasing concentrations of the radiolabeled DTPA-mAb conjugate to the wells.
-
For blocking studies, pre-incubate a set of wells with a molar excess of unlabeled mAb before adding the radiolabeled conjugate.
-
Incubate the plates for a defined period (e.g., 1-4 hours) at 4°C to prevent internalization.
-
Wash the cells multiple times with cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Calculate the percentage of cell-bound radioactivity.
Cytotoxicity Assay:
-
Plate a known number of target cells in a multi-well plate.
-
Add increasing concentrations of the radiolabeled DTPA-mAb conjugate to the wells. Include untreated cells and cells treated with unlabeled mAb as controls.
-
Incubate the cells for an extended period (e.g., 72-168 hours) to allow for radiation-induced cell death.[1]
-
At the end of the incubation, assess cell viability using a standard cell viability assay kit according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the radioimmunoconjugate that causes 50% inhibition of cell growth).
Protocol for In Vivo Biodistribution and Therapy Studies in Animal Models
These studies are essential for evaluating the in vivo targeting, pharmacokinetics, and therapeutic efficacy of the radioimmunoconjugate.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenograft tumors)
-
Radiolabeled DTPA-mAb conjugate
-
Anesthesia
-
Gamma counter or SPECT/CT scanner
-
Calipers for tumor measurement
-
Balance for monitoring animal weight
Biodistribution Study:
-
Inject a cohort of tumor-bearing animals with a known activity of the radiolabeled DTPA-mAb conjugate via an appropriate route (e.g., intravenous).
-
At various time points post-injection (e.g., 24, 48, 72, 120 hours), euthanize a subset of animals.[7]
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Radioimmunotherapy Study:
-
Randomly assign tumor-bearing animals to different treatment groups: saline control, unlabeled mAb, and different dose levels of the radiolabeled DTPA-mAb conjugate.[1]
-
Administer the respective treatments to the animals.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal health by recording body weight and observing for any signs of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint.
-
Analyze the data to determine the effect of the radioimmunotherapy on tumor growth and animal survival.
Visualizations
The following diagrams illustrate key workflows and concepts in the application of DTPA conjugates for radioimmunotherapy.
Caption: Workflow for developing DTPA-based radioimmunoconjugates.
Caption: Mechanism of action for DTPA-based radioimmunotherapy.
References
- 1. Evaluation of [131I]I- and [177Lu]Lu-DTPA-A11 minibody for radioimmunotherapy in a preclinical model of PSCA-expressing prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of [131I]I- and [177Lu]Lu-DTPA-A11 Minibody for Radioimmunotherapy in a Preclinical Model of PSCA-Expressing Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Radionuclides for Nuclear Medicine Therapy | Radiology Key [radiologykey.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic efficacy of 177Lu-CHX-A''-DTPA-hu3S193 radioimmunotherapy in prostate cancer is enhanced by EGFR inhibition or docetaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: DTPA-tetra (t-Bu ester) in Diagnostic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTPA-tetra (t-Bu ester) is a versatile bifunctional chelator essential in the development of targeted radiopharmaceuticals for diagnostic imaging modalities such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2] Its structure comprises a diethylenetriaminepentaacetic acid (DTPA) core, renowned for its ability to stably chelate a variety of radiometals, and four tert-butyl (t-Bu) ester protecting groups. This configuration allows for the covalent conjugation of the chelator to a targeting biomolecule, such as an antibody or peptide, via its single free carboxylic acid group. Subsequent deprotection of the t-butyl esters reveals the full chelating capacity of the DTPA moiety, enabling efficient radiolabeling. These resulting radiolabeled bioconjugates can specifically target biomarkers in vivo, providing valuable diagnostic information.
Key Applications
-
Tumor Pre-targeting: DTPA-tetra (t-Bu ester) is utilized in pre-targeting strategies for cancer imaging.[2]
-
Conjugation with Peptides and Radionuclides: It serves as a linker for attaching radionuclides to peptides, creating targeted imaging agents.[2]
-
Development of SPECT and PET Imaging Agents: The DTPA core can be radiolabeled with various isotopes suitable for SPECT (e.g., Indium-111) and PET (e.g., Gallium-68, Lutetium-177) imaging.
Experimental Protocols
The following protocols provide a comprehensive workflow for the use of DTPA-tetra (t-Bu ester) in the preparation of radiolabeled bioconjugates for diagnostic imaging.
Protocol 1: Conjugation of DTPA-tetra (t-Bu ester) to a Targeting Antibody
This protocol outlines the steps for the covalent attachment of DTPA-tetra (t-Bu ester) to a monoclonal antibody (mAb).
Materials:
-
DTPA-tetra (t-Bu ester)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Quenching Buffer: 1 M Glycine, pH 8.5
Procedure:
-
Activation of DTPA-tetra (t-Bu ester):
-
Dissolve DTPA-tetra (t-Bu ester) in anhydrous DMF to a concentration of 10 mg/mL.
-
Add a 1.5-fold molar excess of both EDC and NHS to the DTPA solution.
-
Incubate the mixture for 1 hour at room temperature with gentle stirring to form the NHS-ester of DTPA-tetra (t-Bu ester).
-
-
Antibody Preparation:
-
Exchange the buffer of the mAb solution to the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the activated DTPA-tetra (t-Bu ester)-NHS ester solution to the mAb solution. A typical starting molar ratio is 20:1 (chelator:mAb).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Purify the DTPA(t-Bu ester)-mAb conjugate from unreacted chelator and byproducts using a pre-equilibrated SEC column with phosphate-buffered saline (pH 7.4).
-
Collect fractions and determine the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).
-
Pool the fractions containing the purified conjugate.
-
Protocol 2: Deprotection of Tert-Butyl Esters
This protocol describes the removal of the t-Bu ester protecting groups to expose the carboxylic acid groups of the DTPA moiety.
Materials:
-
DTPA(t-Bu ester)-mAb conjugate
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Metal-free phosphate-buffered saline (pH 7.4)
Procedure:
-
Reaction Setup:
-
Lyophilize the purified DTPA(t-Bu ester)-mAb conjugate to remove water.
-
Dissolve the dried conjugate in a 1:1 (v/v) mixture of anhydrous DCM and TFA. A typical concentration is 1-5 mg/mL.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Solvent Removal:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, perform co-evaporation with toluene (3 x 10 mL).
-
-
Purification of the Deprotected Conjugate:
-
Re-dissolve the dried product in a minimal amount of metal-free phosphate-buffered saline (pH 7.4).
-
Purify the deprotected DTPA-mAb conjugate using an SEC column pre-equilibrated with metal-free phosphate-buffered saline (pH 7.4).
-
Collect and pool the fractions containing the purified conjugate.
-
Store the purified conjugate at -20°C or -80°C.
-
Protocol 3: Radiolabeling with Indium-111 (for SPECT Imaging)
This protocol details the chelation of Indium-111 by the deprotected DTPA-mAb conjugate.
Materials:
-
Purified DTPA-mAb conjugate
-
¹¹¹InCl₃ in 0.05 M HCl
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
0.05 M EDTA solution
-
Instant Thin-Layer Chromatography (ITLC) strips (silica gel impregnated)
-
Mobile Phase: 0.1 M Sodium Citrate, pH 6.0
Procedure:
-
Radiolabeling Reaction:
-
In a sterile, metal-free vial, combine 100-200 µg of the DTPA-mAb conjugate with the Sodium Acetate Buffer.
-
Add 37-185 MBq (1-5 mCi) of ¹¹¹InCl₃ to the vial.
-
Incubate the reaction mixture at room temperature for 30 minutes.[3]
-
-
Quenching the Reaction:
-
Add a small volume of 0.05 M EDTA solution to a final concentration of 1 mM to chelate any unbound ¹¹¹In.
-
-
Quality Control - Radiochemical Purity:
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using the mobile phase.
-
In this system, the ¹¹¹In-DTPA-mAb remains at the origin (Rf = 0.0), while free ¹¹¹In-EDTA migrates with the solvent front (Rf = 1.0).
-
Determine the radiochemical purity by measuring the radioactivity distribution on the strip using a radio-TLC scanner. A radiochemical purity of >95% is generally required.[4]
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, purify the ¹¹¹In-DTPA-mAb conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with phosphate-buffered saline (pH 7.4).
-
Protocol 4: Radiolabeling with Lutetium-177 (for SPECT/Therapeutic Applications)
This protocol describes the chelation of Lutetium-177 by the deprotected DTPA-mAb conjugate.
Materials:
-
Purified DTPA-mAb conjugate
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
0.25 M Ammonium Acetate Buffer, pH 5.0
-
0.05 M EDTA solution
-
Instant Thin-Layer Chromatography (ITLC) strips (silica gel impregnated)
-
Mobile Phase: 0.1 M Sodium Citrate, pH 6.0
Procedure:
-
Radiolabeling Reaction:
-
In a sterile, metal-free vial, combine 100-200 µg of the DTPA-mAb conjugate with the Ammonium Acetate Buffer.
-
Add the desired amount of ¹⁷⁷LuCl₃ (activity will depend on the intended application).
-
Incubate the reaction mixture at 37°C for 1 hour.[5]
-
-
Quenching the Reaction:
-
Add 0.05 M EDTA solution to a final concentration of 1 mM.
-
-
Quality Control - Radiochemical Purity:
-
Perform ITLC as described in Protocol 3. The ¹⁷⁷Lu-DTPA-mAb will remain at the origin.
-
A radiochemical purity of >95% is desirable.
-
-
Purification (if necessary):
-
If required, purify the radiolabeled conjugate using size-exclusion chromatography.
-
Protocol 5: Radiolabeling with Gallium-68 (for PET Imaging)
This protocol outlines the chelation of Gallium-68 by the deprotected DTPA-mAb conjugate.
Materials:
-
Purified DTPA-mAb conjugate
-
⁶⁸Ge/⁶⁸Ga generator eluate (⁶⁸GaCl₃ in HCl)
-
0.25 M HEPES Buffer, pH 7.4
-
0.05 M EDTA solution
-
Instant Thin-Layer Chromatography (ITLC) strips (silica gel impregnated)
-
Mobile Phase: 0.1 M Sodium Citrate, pH 6.0
Procedure:
-
Radiolabeling Reaction:
-
In a sterile, metal-free vial, add 50-100 µg of the DTPA-mAb conjugate to the HEPES buffer.
-
Add the ⁶⁸GaCl₃ eluate (typically 185-370 MBq, 5-10 mCi).
-
The final pH of the reaction mixture should be between 4.0 and 5.0. Adjust if necessary with metal-free HCl or NaOH.
-
Incubate at room temperature for 5-10 minutes.[6]
-
-
Quenching the Reaction:
-
Add 0.05 M EDTA solution to a final concentration of 1 mM.
-
-
Quality Control - Radiochemical Purity:
-
Perform ITLC as described in Protocol 3. The ⁶⁸Ga-DTPA-mAb will remain at the origin.
-
A radiochemical purity of >95% is typically required.
-
-
Purification (if necessary):
-
Purify the ⁶⁸Ga-DTPA-mAb using a size-exclusion chromatography column if the radiochemical purity is not satisfactory.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for DTPA-conjugated radiopharmaceuticals. Note: The data presented here are for illustrative purposes and are derived from studies using DTPA-conjugates that may not have been prepared specifically with the tetra (t-Bu ester) precursor. However, they provide a reasonable expectation of performance.
Table 1: Radiolabeling Efficiency and Specific Activity
| Radionuclide | Targeting Molecule | Radiolabeling Efficiency (%) | Specific Activity | Reference |
| ¹¹¹In | Paclitaxel | 84% | Not Reported | [7] |
| ¹¹¹In | Polyclonal IgG | 92-96% | Not Reported | [3] |
| ¹¹¹In | rGel/BLyS fusion protein | >95% | Not Reported | [4] |
| ¹¹¹In | Bombesin Conjugates | >95% | 174 GBq/µmol | |
| ¹⁷⁷Lu | A11 Minibody | >90% | 0.4 MBq/µg | |
| ⁶⁸Ga | DUPA-Pep | >95% | Not Reported | [6] |
Table 2: In Vitro Stability of Radiolabeled Conjugates
| Radionuclide | Conjugate | Incubation Medium | Time Point | Stability (% Intact) | Reference |
| ¹¹¹In | DTPA-Paclitaxel | Rat Serum | 42 hours | ~50% (half-life) | [8] |
| ¹⁷⁷Lu | DTPA-SPIO | Human Serum | 48 hours | Good | [9] |
| ⁴⁴Sc | CHX-A''-DTPA-Cetuximab-Fab | Mouse Serum | 6 hours | >95% | [10] |
Table 3: Representative Biodistribution Data of an ¹¹¹In-DTPA-Conjugate in Mice (% Injected Dose per Gram)
| Organ | 30 min | 2 hours | 24 hours |
| Blood | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.05 ± 0.01 |
| Tumor | 1.95 ± 0.3 | 1.2 ± 0.2 | 0.21 ± 0.04 |
| Liver | 2.5 ± 0.4 | 2.1 ± 0.3 | 0.5 ± 0.1 |
| Kidneys | 3.1 ± 0.5 | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Spleen | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.3 ± 0.05 |
| Muscle | 0.74 ± 0.1 | 0.38 ± 0.05 | 0.03 ± 0.01 |
Data adapted from a study on ¹¹¹In-DTPA-paclitaxel in mice bearing mammary tumors.[7]
Visualizations
Caption: Workflow for preparing a radiolabeled antibody conjugate.
Caption: Radiolabeling of DTPA-mAb with different radionuclides.
Caption: Quality control decision workflow for radiolabeled conjugates.
References
- 1. Graphical determination of specific activity, binding constants, and antibody-site concentrations for radioimmunoassays, with application to thymopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of [131I]I- and [177Lu]Lu-DTPA-A11 minibody for radioimmunotherapy in a preclinical model of PSCA-expressing prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biodistribution and imaging properties of indium-111-DTPA-paclitaxel in mice bearing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Creation of Stable DTPA-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a versatile chelating agent widely employed in medical and research applications due to its high affinity for a broad range of metal ions.[1][2] Its ability to form stable, water-soluble complexes makes it an invaluable component in the development of MRI contrast agents, radiopharmaceuticals for imaging and therapy, and as a treatment for heavy metal contamination.[1][2][3] The stability of the DTPA-metal complex is paramount to prevent the release of potentially toxic free metal ions in biological systems.[2]
These application notes provide a comprehensive overview of the methods for creating stable DTPA-metal complexes, including detailed experimental protocols for synthesis, radiolabeling, and characterization.
Data Presentation: Stability of DTPA-Metal Complexes
The stability of a DTPA-metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The table below summarizes the stability constants for DTPA with various metal ions.
| Metal Ion | Log K Value | Reference |
| Gd(III) | ~22.5 | [2] |
| Fe(III) | 27.4 | [4] |
| Cu(II) | 21.4 | [4] |
| Zn(II) | 18.8 | [4] |
| Pb(II) | 18.8 | [5][6] |
| Ca(II) | 10.8 | [4] |
| Mg(II) | 9.3 | [4] |
| Mn(II) | 15.6 | [4] |
Experimental Protocols
General Workflow for Creating and Verifying Stable DTPA-Metal Complexes
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of stable DTPA-metal complexes.
Caption: General workflow for DTPA-metal complex creation.
Protocol 1: Synthesis of a Stable Gd-DTPA Complex
This protocol describes the synthesis of Gadopentetate dimeglumine (Gd-DTPA), a common MRI contrast agent.
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Gadolinium(III) oxide (Gd₂O₃)
-
N-methyl-D-glucamine (meglumine)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
0.22 µm syringe filter
Procedure:
-
DTPA Solution Preparation: Suspend DTPA in deionized water. The free acid form of DTPA has low water solubility, so a suspension will be formed initially.
-
Gadolinium Chelation: Slowly add Gd₂O₃ to the DTPA suspension while stirring continuously. The reaction can be facilitated by gentle heating (e.g., 40-60°C) until the solution becomes clear, indicating the formation of the Gd-DTPA complex.[7]
-
Formation of the Dimeglumine Salt: In a separate vessel, dissolve meglumine in deionized water. Once the Gd-DTPA solution has cooled to room temperature, add the meglumine solution.
-
pH Adjustment: Adjust the pH of the final solution to a neutral range (approximately 7.0) using dilute HCl or NaOH as needed.
-
Purification: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Characterization: The final concentration of the Gd-DTPA complex can be determined using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the gadolinium content.
Protocol 2: Radiolabeling of DTPA with a Metallic Radionuclide (e.g., Gallium-67)
This protocol provides a general method for radiolabeling DTPA with a metallic radionuclide, exemplified by Gallium-67 (⁶⁷Ga).
Materials:
-
DTPA solution (in an appropriate buffer, e.g., 0.1 M sodium acetate)
-
⁶⁷GaCl₃ solution
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips
-
Saline solution (0.9% NaCl)
-
Citrate buffer (for ITLC mobile phase)
Procedure:
-
Reaction Setup: In a sterile vial, add the DTPA solution to the sodium acetate buffer.
-
Radionuclide Addition: Add the ⁶⁷GaCl₃ solution to the DTPA-buffer mixture.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 90°C) for a specified time (e.g., 15 minutes).[8] The optimal temperature and incubation time should be determined empirically for each specific radionuclide and DTPA conjugate.
-
Quality Control (Radiochemical Purity):
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the chromatogram using an appropriate mobile phase (e.g., saline to separate free pertechnetate, and citrate buffer to separate colloid from the chelated product).
-
Analyze the distribution of radioactivity on the strip using a gamma counter or radio-TLC scanner to determine the radiolabeling efficiency. A high percentage of activity at the solvent front for the chelated product indicates successful labeling.
-
Protocol 3: Characterization of DTPA-Metal Complexes
UV-Vis spectrophotometry can be used to monitor the formation of DTPA-metal complexes, as the complex will have a different absorption spectrum compared to the free metal ion.
Procedure:
-
Prepare Samples: Prepare solutions of the free metal ion, free DTPA, and the synthesized DTPA-metal complex in a suitable buffer.
-
Acquire Spectra: Using a UV-Vis spectrophotometer, acquire the absorption spectra for each sample over a relevant wavelength range (e.g., 200-800 nm).
-
Analysis: Compare the spectra. A shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity upon addition of DTPA to the metal ion solution indicates complex formation.[9][10]
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique to confirm the formation and determine the stoichiometry of DTPA-metal complexes.
Procedure:
-
Sample Preparation: Dilute the DTPA-metal complex solution in a solvent suitable for ESI-MS (e.g., methanol/water).
-
Mass Spectrometry Analysis: Infuse the sample into the ESI-MS system.
-
Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the molecular weight of the expected DTPA-metal complex. The isotopic distribution pattern of the metal can further confirm its presence in the complex.[11]
Chelation of a Metal Ion by DTPA
The following diagram illustrates the coordination of a metal ion by the multidentate ligand DTPA.
Caption: Chelation of a metal ion by DTPA.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. irpa.net [irpa.net]
- 4. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KR100829175B1 - Process for preparing gadodiamide - Google Patents [patents.google.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. Spectroscopic studies of transition-metal ion complexes of diethylenetriaminepenta-acetic acid and diethylenetriaminepenta-methylphosphonic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: DTPA-Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Diethylenetriaminepentaacetic acid (DTPA)-peptide conjugates, with a focus on improving low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in DTPA-peptide synthesis?
Low yields in DTPA-peptide synthesis can stem from several factors. The primary issue is often the competitive hydrolysis of the DTPA anhydride reagent in the aqueous reaction buffer, which deactivates it before it can conjugate to the peptide. Other significant causes include suboptimal reaction conditions (e.g., pH, molar ratio of reactants), side reactions involving the peptide, and inefficient purification methods that lead to product loss. For instance, using cyclic DTPA dianhydride can lead to a mixture of products, including O-acylated and cross-linked species, complicating purification and reducing the yield of the desired conjugate.[1]
Q2: How does the pH of the reaction buffer affect the conjugation yield?
The pH of the reaction medium is a critical parameter. The acylation reaction, where DTPA attaches to free amine groups on the peptide (like the N-terminus or the epsilon-amino group of lysine), is favored at a higher pH.[2] This is because the unprotonated (neutral) form of the amine group is the reactive species. A basic pH facilitates the deprotonation of these amines, making them more nucleophilic and reactive towards the DTPA anhydride. Studies have shown that bicarbonate buffer at a pH of 8.2 is effective for this conjugation.[2]
Q3: What is the optimal molar ratio of DTPA anhydride to peptide?
The ideal molar ratio of DTPA anhydride to peptide requires careful optimization, as it involves a trade-off between conjugation efficiency and the retention of the peptide's biological activity. A high molar excess of DTPA anhydride can drive the reaction towards a higher number of DTPA molecules per peptide, but it can also lead to a significant loss of bioactivity.[3][4] Conversely, a low ratio may result in insufficient conjugation.[4] It is crucial to experimentally determine the optimal ratio for each specific peptide to achieve the desired level of conjugation while preserving its functional integrity.
Q4: What are common impurities I might see in my crude product?
Impurities in crude DTPA-peptide products can be process-related or peptide-related.[5]
-
Process-Related Impurities: These include residual solvents, reagents from the cleavage of the peptide from the resin (e.g., trifluoroacetic acid - TFA), and scavengers.
-
Peptide-Related Impurities: These are often byproducts of the solid-phase peptide synthesis (SPPS) itself and can include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[6][7]
-
Truncated sequences: Incomplete peptide chains.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.
-
Products of side reactions: Such as oxidation (especially of methionine or tryptophan residues) or deamidation (of asparagine or glutamine).[7][8]
-
Q5: How can I confirm that the DTPA conjugation was successful?
The success of the conjugation reaction is typically confirmed using mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS): This is the most direct method to verify conjugation. The molecular weight of the DTPA-peptide conjugate will be higher than that of the unconjugated peptide. The expected mass shift can be precisely calculated and compared with the experimental data.[9][10]
-
Reversed-Phase HPLC (RP-HPLC): The DTPA-peptide conjugate is significantly more hydrophilic than the parent peptide due to the added carboxyl groups of DTPA. This difference in polarity results in a shorter retention time on a C18 RP-HPLC column compared to the unconjugated peptide.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during DTPA-peptide synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of DTPA-Peptide Conjugate | 1. Hydrolysis of DTPA Anhydride: The anhydride is unstable in aqueous solutions and hydrolyzes quickly, reducing the amount available to react with the peptide. | • Prepare the DTPA anhydride solution immediately before use.• Minimize the reaction time as much as possible without compromising completion.• Consider using a monoreactive DTPA derivative, which can offer higher yields by preventing non-selective reactions.[11][12] |
| 2. Suboptimal pH: If the pH is too low, the peptide's amine groups will be protonated and less reactive. | • Adjust the reaction buffer to a pH between 8.0 and 8.5. Bicarbonate buffer at pH 8.2 is a good starting point.[2][13]• Monitor the pH during the reaction, as the hydrolysis of the anhydride can lower it. | |
| 3. Inefficient Purification: Significant product loss can occur during HPLC purification. | • Optimize the HPLC gradient to achieve good separation between the product and impurities.[14]• Ensure the peptide is fully dissolved before injection to avoid clogging the column.• Collect fractions carefully and analyze them by analytical HPLC before pooling to avoid including impure fractions.[14] | |
| Multiple Unexpected Peaks in HPLC | 1. Side Reactions: Cyclic DTPA dianhydride can react with other functional groups on the peptide (e.g., hydroxyl groups on tyrosine) or cause intermolecular cross-linking.[1] | • Switch to a monoreactive or site-specifically protected DTPA reagent to improve reaction selectivity.[11][15]• Optimize the molar ratio of DTPA anhydride to peptide; use a lower excess. |
| 2. Peptide Impurities: The starting peptide material may not be pure, leading to multiple conjugated products. | • Analyze the purity of the peptide by HPLC and MS before starting the conjugation reaction.• Purify the crude peptide if necessary. | |
| Loss of Biological Activity Post-Conjugation | 1. High Degree of Conjugation: Multiple DTPA molecules attached to the peptide can sterically hinder its binding to its biological target.[3] | • Reduce the molar ratio of DTPA anhydride to peptide in the reaction.[4]• Decrease the reaction time to limit the extent of conjugation. |
| 2. Conjugation at a Critical Site: DTPA may have attached to an amino acid residue that is essential for the peptide's biological function. | • If the peptide sequence is known, consider site-specific conjugation strategies. This can be achieved by using protecting groups on certain amino acids to direct the DTPA to a specific, non-critical site.[15] | |
| Product Insoluble After Lyophilization | 1. Peptide Aggregation: The conjugation process or subsequent lyophilization can sometimes promote peptide aggregation. | • Try dissolving the product in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.• If the peptide is known to be hydrophobic, consider adding chaotropic agents like guanidine hydrochloride to the purification buffer.[16] |
Quantitative Data Summary
The molar ratio of the coupling agent to the peptide is a critical factor influencing both the degree of conjugation and the preservation of biological function. The following table summarizes data from a study on the conjugation of cyclic DTPA anhydride (cDTPAA) to antibodies, illustrating this relationship.
| cDTPAA:Antibody Molar Ratio | Indium Atoms Incorporated per Antibody | Retained Binding Activity (%) |
| 5000:1 | 29 | <5 |
| 2000:1 | 28 | <5 |
| 1000:1 | 31 | <5 |
| 500:1 | 11 | 12 |
| 100:1 | 4 | 60 |
| 50:1 | 1 | 93 |
Data adapted from a study on MAb-17-1A monoclonal antibody.[13]
This data clearly shows that as the molar ratio of cDTPAA increases, the number of chelating molecules per antibody rises, but this is accompanied by a drastic reduction in the antibody's ability to bind its target. This underscores the necessity of optimizing this ratio for each specific application.
Experimental Protocols
Protocol 1: High-Yield Solid-Phase Synthesis of DTPA-Octreotide
This protocol describes a high-yield method using a monoreactive DTPA derivative on a solid-phase support.[11][12]
-
Peptide Synthesis:
-
The peptide backbone (e.g., octreotide) is constructed on a 2-chlorotrityl chloride resin using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry.
-
Amino acids are coupled using activating agents like 1,3-diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (HOBt).
-
The completion of each coupling step can be monitored using a Kaiser test.
-
-
Monoreactive DTPA (mDTPA) Conjugation:
-
After the full peptide chain is assembled, the N-terminal Fmoc protecting group is removed using 20% piperidine in DMF.
-
A solution of monoreactive DTPA (with its four other carboxyl groups protected, e.g., as t-butyl esters), DIPCDI, and HOBt (2.5 equivalents each relative to the resin substitution) in DMF is added to the resin.
-
The reaction is allowed to proceed for 2 hours at room temperature.
-
-
Cleavage and Deprotection:
-
The DTPA-peptide is cleaved from the resin, and all side-chain protecting groups (including those on the DTPA) are removed simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., thioanisole).
-
-
Purification:
-
The crude peptide is precipitated with cold diethyl ether.
-
The product is purified by reversed-phase HPLC (RP-HPLC) on a C18 column.
-
A typical mobile phase system is:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
A linear gradient (e.g., 20% to 90% Solvent B over 20 minutes) is used to elute the peptide.[14]
-
Fractions are collected and analyzed for purity by analytical HPLC. Pure fractions are pooled and lyophilized. Using this method, an overall yield of 31.8% has been reported.[11]
-
Protocol 2: Radiolabeling with Indium-111
This protocol is for the radiolabeling of the purified DTPA-peptide conjugate.[12][17][18]
-
Preparation:
-
Dissolve the purified DTPA-peptide in 0.1 M acetic acid to a concentration of approximately 0.05 mg/mL.
-
-
Labeling Reaction:
-
To 20 µL of the DTPA-peptide solution, add a solution of 111InCl3 in 0.02 M HCl.
-
The reaction mixture is incubated at room temperature for 30 minutes.
-
-
Quality Control:
Visualizations
Experimental Workflow for DTPA-Peptide Synthesis
Caption: Workflow for solid-phase synthesis and purification of DTPA-peptides.
Troubleshooting Logic for Low Synthesis Yield
Caption: A logical guide for troubleshooting low yields in DTPA-peptide synthesis.
Somatostatin Receptor (SSTR) Signaling Pathway
DTPA-octreotide is an analog of somatostatin and is used to image neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). Its mechanism of action is tied to the SSTR signaling pathway.
Caption: Simplified signaling pathway upon binding of a DTPA-somatostatin analog.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 2. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of DTPA conjugation on the antigen binding activity and biodistribution of monoclonal antibodies against alpha-fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the DTPA mixed-anhydride reaction with antibodies at low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. peptide.com [peptide.com]
- 15. Concise site-specific synthesis of DTPA-peptide conjugates: application to imaging probes for the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 111Indium-diethylenetriaminepentaacetic acid-d-phenylalanine-octreotide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing pH conditions for DTPA antibody conjugation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing pH conditions during the conjugation of Diethylenetriaminepentaacetic acid (DTPA) to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DTPA antibody conjugation?
The conjugation of DTPA to antibodies, typically via cyclic DTPA anhydride, is an acylation reaction that targets primary amines, such as the side chain of lysine residues. This reaction is pH-dependent and is generally favored as the pH increases[1][2]. A pH range of 8.0-9.0 is commonly recommended. Bicarbonate buffer at pH 8.2 has been shown to be effective due to its good buffering capacity in this range[1][2]. Borate buffers at pH 8.3 to 8.6 have also been successfully used[1][3].
Q2: Which buffer should I use for the conjugation reaction?
The choice of buffer is critical for maintaining the optimal pH and ensuring the stability of the antibody. Here are some commonly used buffers:
-
Bicarbonate Buffer (0.1 M, pH 8.2): This is a highly recommended buffer due to its excellent buffering capacity at the desired pH, which prevents a significant drop in pH during the reaction[1]. The hydrolysis of DTPA anhydride can generate acidic byproducts, making a stable buffer crucial[1].
-
Borate Buffer (0.1 M, pH 8.3-8.6): This is another effective buffer for maintaining an alkaline environment for the conjugation reaction[1][3].
-
Phosphate Buffer (0.1 M, pH 7.5): While sometimes used, phosphate buffers may not be ideal. In some experiments, using a phosphate buffer led to the formation of a precipitate when adding the metal ion (InCl₃) for subsequent radiolabeling[1].
HEPES buffer is generally not recommended for this application. In one study, a 0.1M HEPES buffer at pH 7 was unable to prevent a significant pH drop (to 4.3) during the reaction[1].
Q3: How does the pH affect the conjugation efficiency and antibody activity?
Higher pH promotes the deprotonation of primary amine groups on lysine residues, making them more nucleophilic and reactive with the DTPA anhydride. However, excessively high pH can lead to antibody denaturation. The goal is to find a balance that maximizes conjugation without compromising the antibody's immunoreactivity. As the number of DTPA molecules conjugated to an antibody increases, its binding activity may decrease[1][3][4]. Therefore, it is essential to optimize the reaction conditions, including pH and the molar ratio of DTPA to the antibody.
Q4: Can the conjugation reaction itself change the pH?
Yes. The hydrolysis of cyclic DTPA anhydride produces carboxylic acid molecules, which will lower the pH of the reaction mixture[1]. This is why a buffer with good capacity in the optimal pH range, such as bicarbonate buffer, is essential to maintain a stable reaction environment[1].
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Possible Cause | Recommendation |
| Suboptimal pH | The pH of the reaction buffer may be too low. The pKa of the lysine amine side chain is around 10.5, so a low pH will lead to protonation, reducing its reactivity[2]. Verify the pH of your buffer and consider using a buffer in the pH 8.2-8.6 range, such as bicarbonate or borate buffer[1][2][3]. |
| Buffer with Poor Capacity | The buffer may not be adequately maintaining the pH throughout the reaction. The hydrolysis of DTPA anhydride can acidify the mixture[1]. Switch to a buffer with a stronger buffering capacity in the desired pH range, like 0.1 M sodium bicarbonate[1]. |
| Impure Antibody | If your antibody preparation contains other proteins or primary amine-containing impurities, these can compete with your target antibody for DTPA conjugation. Ensure your antibody is highly purified ( >95%). |
| Interfering Buffer Additives | Substances like Tris, glycine, or sodium azide contain primary amines that will compete in the conjugation reaction. Perform a buffer exchange to a suitable conjugation buffer (e.g., bicarbonate or borate buffer) before starting the procedure. |
Issue 2: Loss of Antibody Activity
| Possible Cause | Recommendation |
| High DTPA to Antibody Ratio | An excessive number of conjugated DTPA molecules can sterically hinder the antigen-binding sites or alter the antibody's conformation, reducing its activity[1][3]. Reduce the molar ratio of DTPA anhydride to the antibody in the reaction. |
| pH is too High | While alkaline pH favors the reaction, an excessively high pH can denature the antibody. Ensure the pH does not exceed 9.0. |
| Incorrect Antibody Storage | Improper storage of the conjugated antibody can lead to degradation and loss of activity. Follow the recommended storage conditions for your specific antibody. |
Data Presentation
Table 1: Effect of pH and Buffer System on DTPA Conjugation Efficiency
| Buffer System (0.1 M) | Initial pH | Indium Atoms per Antibody | Retention of Binding Activity (%) | Final pH of Reaction | Reference |
| HEPES | 7.0 | 7 | 49 | 4.3 | [1] |
| Bicarbonate | 8.2 | 11 | 50 | 7.5 | [1] |
| Borate | 8.6 | 12 | 46 | 4.8 | [1] |
Data is based on a high molar ratio of cDTPAA to antibody to better assess the pH effect.
Table 2: Influence of DTPA:Antibody Molar Ratio on Conjugation and Activity in Bicarbonate Buffer (pH 8.2)
| Molar Ratio (cDTPAA:Ab) | Indium Atoms per Antibody | Retention of Binding Activity (%) |
| 2000:1 | 11 | 47 |
| 1000:1 | 9 | 55 |
| 500:1 | 8 | 59 |
| 100:1 | 2 | 77 |
Data from a study by Paik et al., 1983.[1]
Experimental Protocols
Protocol: DTPA Conjugation to an Antibody using Cyclic DTPA Anhydride (cDTPAA)
This protocol is a generalized procedure based on common methodologies[1][4]. Optimization may be required for your specific antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.2
-
Solid cyclic DTPA anhydride (cDTPAA)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Reaction tubes
-
Vortex mixer
Procedure:
-
Buffer Exchange: If your antibody is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange into 0.1 M Sodium Bicarbonate Buffer, pH 8.2. Adjust the antibody concentration to a practical level (e.g., 0.3-1 mg/mL)[1].
-
cDTPAA Addition: Add solid cDTPAA to the antibody solution. The molar ratio of cDTPAA to antibody will need to be optimized, but a starting point could be a 100:1 molar ratio[1].
-
Reaction Incubation: Gently mix the solution to dissolve the anhydride. Let the reaction proceed for 1 hour at room temperature[1][4].
-
Purification: Separate the DTPA-conjugated antibody from unconjugated DTPA using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a suitable buffer for your downstream application (e.g., 0.01 M acetate buffer, pH 6.0 for indium labeling)[4].
-
Characterization: Determine the number of DTPA molecules incorporated per antibody molecule and assess the immunoreactivity of the conjugated antibody.
Visualizations
Experimental Workflow
Caption: Workflow for DTPA conjugation to an antibody.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Synthesis of DTPA-Conjugated Peptides
Welcome to the technical support center for the synthesis of Diethylenetriaminepentaacetic acid (DTPA)-conjugated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DTPA, and why is it used for conjugating to peptides?
A1: Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent, meaning it can tightly bind to metal ions.[1][2] It is widely used in medicine and research to attach metal radionuclides, such as Indium-111 (¹¹¹In), Gallium-68 (⁶⁸Ga), and Technetium-99m (⁹⁹ᵐTc), to peptides.[3] This creates radiolabeled peptides that can be used for diagnostic imaging (like PET and SPECT scans) or targeted radionuclide therapy.[4][5] The DTPA linker securely holds the radioactive metal, preventing its release in the body while the peptide targets specific cells or tissues.
Q2: What are the main challenges in synthesizing DTPA-conjugated peptides?
A2: The primary challenges include low reaction yields, the formation of side products, and difficulties in purification.[4][5][6] When using cyclic DTPA dianhydride (cDTPA), a common reagent, non-selective reactions can occur, leading to a mixture of products and intermolecular cross-linking of peptides.[4][5][6] Achieving site-specific conjugation to a particular amine group on the peptide can also be a significant hurdle.
Q3: What is the difference between using cyclic DTPA dianhydride (cDTPA) and a monoreactive DTPA derivative?
A3: Cyclic DTPA dianhydride has two reactive anhydride groups, which can lead to reactions with multiple amine groups on the peptide, causing cross-linking and low yields of the desired mono-conjugated product.[4][5][6] A monoreactive DTPA derivative has only one reactive functional group, while the other carboxylic acid groups are protected (e.g., as tert-butyl esters).[4][5] This allows for a more controlled, site-specific conjugation to a single amine group on the peptide, resulting in higher yields and a more homogenous product.[4][5]
Q4: How does pH affect the DTPA conjugation reaction?
A4: The acylation reaction of DTPA anhydride with amine groups on a peptide is favored at a higher pH, typically around 8.2.[7][8] Bicarbonate buffer is often used for this purpose due to its good buffering capacity at this pH.[7][8] However, the reaction itself can cause the pH to drop, which may slow down the conjugation.[8] It is crucial to monitor and potentially adjust the pH during the reaction.
Q5: What are common methods for purifying DTPA-conjugated peptides?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying DTPA-conjugated peptides.[4][5][9] This technique separates the desired product from unreacted starting materials, side products, and other impurities.[10] After purification, the peptide is typically lyophilized to obtain a dry powder.[10]
Q6: How can I confirm the successful synthesis of my DTPA-conjugated peptide?
A6: Successful synthesis is typically confirmed through a combination of analytical techniques:
-
Analytical RP-HPLC: To assess the purity of the final product.[4][5]
-
Mass Spectrometry (MS): To confirm that the molecular weight of the product matches the expected mass of the peptide plus the DTPA moiety.[4][5][9]
-
Amino Acid Analysis: To verify the integrity of the peptide component after the conjugation reaction.[4][5]
-
Radiolabeling: Reacting the conjugate with a radionuclide like ¹¹¹In and analyzing the radiochemical yield and purity by techniques like TLC or radio-HPLC provides functional confirmation of the chelant's integrity.[4][5][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Use of cyclic DTPA dianhydride (cDTPA) leading to side reactions. | Switch to a monoreactive DTPA derivative with protected carboxylates (e.g., mDTPA with tert-butyl esters).[4][5] This prevents non-selective reactions. |
| Suboptimal pH of the reaction buffer. | The conjugation reaction is favored at a higher pH; a bicarbonate buffer at pH 8.2 is often effective.[7][8] Ensure the pH does not significantly drop during the reaction. | |
| Inefficient coupling reagents for on-resin synthesis. | When conjugating on a solid-phase resin, use reliable coupling agents like 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).[4][5] | |
| Multiple Products Observed on HPLC | Intermolecular cross-linking due to the bifunctional nature of cDTPA. | Employ a monoreactive DTPA to ensure a single point of attachment.[4][5] |
| Non-specific conjugation to multiple amine groups (e.g., N-terminus and lysine side chains). | Utilize protecting groups on the peptide to block all but the desired amine for conjugation. The 4-methyltrityl (Mtt) group is useful for protecting a specific lysine side chain.[3][9] | |
| O-acylation of tyrosine or serine/threonine residues. | This is a known side reaction with cDTPA.[6] Using a monoreactive DTPA and carefully controlling reaction conditions can minimize this. | |
| Poor Purity of Final Product | Incomplete removal of protecting groups. | Ensure complete deprotection by treating with a suitable cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers like thioanisole.[4][5] |
| Inadequate purification. | Optimize the RP-HPLC gradient to achieve better separation of the product from impurities.[10] It may be necessary to perform multiple purification runs. | |
| Loss of Peptide Integrity | Harsh reaction conditions. | Use milder reaction conditions where possible. On-resin conjugation methods are generally gentle on the peptide.[9] |
| Low Radiochemical Yield After Labeling | Contamination of the DTPA-peptide with metal ions from glassware or buffers. | Use metal-free buffers and acid-washed labware to prevent contamination. |
| Degradation of the DTPA moiety during synthesis or purification. | Confirm the structure of the conjugate by mass spectrometry before proceeding to radiolabeling.[4][5] |
Experimental Protocols & Data
Table 1: Comparison of cDTPA vs. Monoreactive DTPA (mDTPA) for Octreotide Conjugation
| Parameter | Cyclic DTPA Dianhydride (cDTPA) | Monoreactive DTPA (mDTPA) | Reference |
| Methodology | Solution-phase or solid-phase conjugation | Solid-phase synthesis with on-resin conjugation | [4][5] |
| Key Challenge | Low synthetic yields due to non-selective reactions and cross-linking | Requires synthesis of the protected mDTPA reagent | [4][5] |
| Overall Yield | Low (not explicitly quantified but stated as a major issue) | 31.8% (based on starting resin) | [4][5] |
| Radiochemical Yield (¹¹¹In) | >95% (if pure product is obtained) | >95% | [4][5] |
Protocol: On-Resin DTPA Conjugation using Monoreactive DTPA (mDTPA)
This protocol is a generalized summary based on established methods.[4][5][9]
-
Peptide Synthesis: Assemble the peptide on a solid-phase resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc chemistry.[4][5]
-
Fmoc Deprotection: Remove the final Fmoc protecting group from the N-terminal amine of the peptide by treating the resin with 20% piperidine in DMF.
-
mDTPA Coupling:
-
Prepare a solution of monoreactive DTPA (with tert-butyl protected carboxylates), DIC, and HOBt (typically 2.5 equivalents each relative to the resin substitution) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly.
-
Treat the mDTPA-peptide-resin with a cleavage cocktail (e.g., trifluoroacetic acid and thioanisole) to simultaneously cleave the peptide from the resin and remove the tert-butyl protecting groups from the DTPA and amino acid side chains.
-
-
Purification: Purify the crude DTPA-peptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
Visualizations
Caption: On-resin synthesis workflow for DTPA-conjugated peptides.
Caption: Troubleshooting decision tree for low-yield DTPA conjugations.
References
- 1. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 2. irpa.net [irpa.net]
- 3. Concise site-specific synthesis of DTPA-peptide conjugates: application to imaging probes for the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coupling of DTPA to proteins: a critical analysis of the cyclic dianhydride method in the case of insulin modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cyclic DTPA Dianhydride Conjugation
Welcome to the technical support center for cyclic DTPA dianhydride (cDTPA). This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing conjugation reactions with cDTPA while minimizing the formation of unwanted side products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of cDTPA to proteins and other biomolecules.
Issue 1: Low Conjugation Efficiency
-
Question: I am observing a very low yield of my desired DTPA-conjugated protein. What are the potential causes and how can I improve the conjugation efficiency?
-
Answer: Low conjugation efficiency is a common problem and can be attributed to several factors:
-
Hydrolysis of cDTPA: Cyclic DTPA dianhydride is susceptible to hydrolysis in aqueous solutions. This competing reaction consumes the anhydride before it can react with the amine groups on your protein. To mitigate this, ensure that the cDTPA is fresh and has been stored under anhydrous conditions. Prepare the cDTPA solution immediately before adding it to the protein solution.
-
Suboptimal pH: The acylation reaction is pH-dependent. The reaction is favored at a slightly alkaline pH, which promotes the deprotonation of primary amino groups (e.g., lysine side chains) making them more nucleophilic. A pH of 8.2 is often optimal.[1][2][3] If the pH is too low, the amino groups will be protonated and less reactive. Conversely, a very high pH can lead to protein denaturation.
-
Insufficient Molar Excess of cDTPA: At low antibody concentrations, a higher molar excess of cDTPA is required to drive the reaction towards conjugation and compete effectively with hydrolysis.[3] However, an excessive amount can lead to side reactions and loss of protein activity. The optimal molar ratio needs to be determined empirically for each specific protein.
-
Buffer Composition: The choice of buffer can influence the reaction. Bicarbonate buffer (0.1 M, pH 8.2) is a good choice due to its buffering capacity in the desired pH range.[1][2][3] Phosphate buffers should be avoided as they can lead to the precipitation of metal complexes if subsequent radiolabeling is planned.[3]
-
Issue 2: Loss of Biological Activity of the Conjugated Protein
-
Question: After conjugation, my protein (e.g., an antibody) has lost a significant portion of its biological activity. Why is this happening and what can I do to prevent it?
-
Answer: The loss of biological activity is a critical concern and is often related to the degree and sites of modification:
-
High Degree of Conjugation: A high molar ratio of cDTPA to protein can lead to the modification of a large number of amino groups.[1][3] If these modifications occur within or near the active site or antigen-binding site, the protein's function can be impaired. It is crucial to optimize the cDTPA:protein molar ratio to achieve a sufficient level of conjugation for your application without compromising activity.
-
O-acylation and Cross-linking: Besides the desired N-acylation of lysine residues, cDTPA can react with other nucleophilic side chains, leading to O-acylation of tyrosine, serine, and threonine residues.[4] Intermolecular cross-linking between protein molecules can also occur, leading to aggregation and loss of function.[4] These side reactions are more likely at higher cDTPA concentrations.
-
Reaction Conditions: Extreme pH or temperature can contribute to protein denaturation and loss of activity. Perform the reaction under mild conditions (e.g., room temperature or 4°C) and within the optimal pH range for your protein's stability.
-
Issue 3: Formation of Precipitates During or After the Reaction
-
Question: I am observing precipitation in my reaction mixture. What is causing this and how can I resolve it?
-
Answer: Precipitation can arise from several sources:
-
Protein Aggregation: As mentioned, intermolecular cross-linking by the bifunctional cDTPA reagent can lead to the formation of high molecular weight aggregates that precipitate out of solution.[4] This can be visualized by SDS-PAGE analysis under non-reducing conditions.[2] To minimize this, use a lower cDTPA:protein molar ratio.
-
Trace Metal Contamination: The presence of trace metals in buffers or reagents can lead to the formation of insoluble DTPA-metal complexes.[5] It is essential to use high-purity reagents and metal-free buffers. A simple paper chromatographic assay can be used to check for interfering trace metals.[5]
-
Buffer Incompatibility: As noted earlier, phosphate buffers can cause precipitation, especially if metal ions are present.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main side products when using cyclic DTPA dianhydride for protein conjugation?
A1: The primary side products are a result of the high reactivity of the anhydride. These include:
-
Hydrolyzed cDTPA: The dianhydride ring can be opened by water, rendering it inactive for conjugation.
-
O-acylated Products: Reaction with hydroxyl groups on tyrosine, serine, and threonine residues.[4]
-
Intermolecular Cross-linked Products: The bifunctional nature of cDTPA can lead to the linking of two or more protein molecules, resulting in aggregates.[4]
Q2: How can I control the number of DTPA molecules conjugated to my protein?
A2: The degree of conjugation can be controlled by carefully optimizing the following reaction parameters:
-
Molar Ratio of cDTPA to Protein: This is the most critical factor. A higher molar ratio will generally result in a higher number of conjugated DTPA molecules but may also lead to a greater loss of protein activity.[1][3]
-
Reaction pH: A higher pH (around 8.2) favors the reaction with amino groups.[1][2]
-
Reaction Time: The reaction is typically fast, but optimizing the incubation time can help control the extent of modification.
Q3: What analytical techniques are recommended to characterize the DTPA-protein conjugate?
A3: A combination of techniques is recommended to thoroughly characterize the conjugate:
-
Size Exclusion Chromatography (SEC): To separate the conjugated protein from unreacted cDTPA and to detect the presence of aggregates.
-
SDS-PAGE: To assess the purity of the conjugate and to identify any high molecular weight cross-linked species.[2]
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and calculate the average number of DTPA molecules per protein.
-
Spectrophotometric Methods: To determine the concentration of the conjugated DTPA.[6]
-
Functional Assays: To evaluate the biological activity of the conjugated protein (e.g., ELISA for antibodies).
Data Presentation
Table 1: Effect of cDTPA:Antibody Molar Ratio on Conjugation and Activity
| Antibody | cDTPA:Ab Molar Ratio | Indium Atoms per Ab | Retention of Binding Activity (%) | Reference |
| Anti-human albumin (Ab) | 100 | 2 | 77 | [1] |
| 500 | 8 | 59 | [1] | |
| 1000 | 9 | 55 | [1] | |
| 2000 | 11 | 47 | [1] | |
| Monoclonal Ab (17-1A) | 50 | 1 | 93 | [1] |
| 100 | 4 | 60 | [1] | |
| 500 | 11 | 12 | [1] | |
| 1000 | 31 | <5 | [1] | |
| 2000 | 28 | <5 | [1] | |
| 5000 | 29 | <5 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of cDTPA to an Antibody
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.2. Ensure all glassware is thoroughly cleaned to avoid trace metal contamination.
-
Antibody Preparation: Dissolve the antibody in the bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
cDTPA Solution Preparation: Immediately before use, dissolve cyclic DTPA dianhydride in a small volume of anhydrous dimethyl sulfoxide (DMSO). The amount of cDTPA will depend on the desired molar excess.
-
Conjugation Reaction: While gently vortexing the antibody solution, add the cDTPA solution dropwise.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the unreacted cDTPA and byproducts by size exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate using the analytical techniques described in the FAQ section to determine the degree of conjugation and assess purity and activity.
Visualizations
Caption: Workflow for cDTPA conjugation to antibodies.
Caption: cDTPA reaction pathways with proteins.
References
- 1. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Coupling of DTPA to proteins: a critical analysis of the cyclic dianhydride method in the case of insulin modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DTPA-coupled proteins--procedures and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric method for the determination of a bifunctional DTPA ligand in DTPA-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Deprotection of tert-Butyl Esters
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selective deprotection of tert-butyl (t-Bu) esters in complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for cleaving a tert-butyl ester?
A1: The most common method for tert-butyl ester deprotection is treatment with a strong acid.[1] A typical protocol involves using trifluoroacetic acid (TFA), often as a 50% solution in an inert solvent like dichloromethane (DCM), at room temperature.[2][3] The reaction is generally complete within 1-5 hours.[4]
Q2: My molecule contains other acid-sensitive groups. What are some milder alternatives to TFA?
A2: When TFA is too harsh, several milder acidic or Lewis acidic reagents can be employed for selective t-butyl ester cleavage.[5] These include:
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign reagent that offers good selectivity and is compatible with groups like CBZ carbamates, benzyl esters, and TBDMS ethers.[6][7][8]
-
Zinc Bromide (ZnBr₂): This Lewis acid is effective for the chemoselective hydrolysis of t-butyl esters in DCM, particularly in the presence of certain acid-labile amine protecting groups.[1][9][10][11]
-
Ytterbium Triflate (Yb(OTf)₃): A mild Lewis acid catalyst that can selectively cleave t-butyl esters at moderate temperatures (45-50 °C).[5]
-
Silica Gel: Refluxing in toluene with silica gel provides a mild and selective method for cleaving t-butyl esters over t-butyl ethers.[5][12]
Q3: Is it possible to selectively cleave a t-butyl ester in the presence of a Boc-protecting group?
A3: This is a significant challenge as both groups are acid-labile. However, selectivity can sometimes be achieved by carefully tuning the reaction conditions.[5] For instance, conditions using ZnBr₂ have been shown to be compatible with certain amine protecting groups, suggesting potential selectivity depending on the substrate.[5][10] Conversely, it is often easier to selectively cleave the N-Boc group in the presence of a t-butyl ester using reagents like TMSCl in a TFE/DCM mixture.[5]
Q4: What is the mechanism of acid-catalyzed deprotection and what happens to the tert-butyl group?
A4: The deprotection proceeds via an acid-catalyzed cleavage mechanism.[2] The reaction is initiated by the protonation of the ester's carbonyl oxygen by the acid (e.g., TFA).[13][14] This is followed by the departure of the stable tertiary carbocation, the tert-butyl cation, to yield the carboxylic acid.[2][14] The tert-butyl cation is then typically quenched by deprotonation to form isobutylene gas or by reacting with the acid's counter-ion.[2][13][15]
Q5: Are there non-acidic methods to remove a t-butyl ester?
A5: Yes, if a substrate is sensitive to all acidic conditions, alternative methods can be used. One such method involves using powdered potassium hydroxide (KOH) in a solvent like THF, which offers a safer alternative to other hazardous basic conditions.[5][8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | 1. Insufficiently reactive conditions. 2. Catalyst deactivation (e.g., by moisture or coordinating groups on the substrate).[5] 3. Poor solubility of starting material. | 1. Switch to a stronger reagent (e.g., from Yb(OTf)₃ to TFA if tolerated).[5] Alternatively, increase the temperature or reaction time. 2. Use a higher catalyst loading or ensure anhydrous conditions for moisture-sensitive Lewis acids.[5] 3. Choose a solvent in which the substrate is fully dissolved.[5] |
| Cleavage of Other Acid-Labile Protecting Groups | The reagent lacks sufficient selectivity for the t-butyl ester over other protecting groups (e.g., Boc, Trt, silyl ethers). | Consult the data summary tables below and select a milder, more selective method. For example, switch from TFA to aqueous H₃PO₄ or ZnBr₂.[5] |
| Formation of Side Products | The tert-butyl cation generated during the reaction can re-alkylate the desired product or other nucleophilic sites on the molecule. | Add a carbocation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES or TIS) or thiols like ethanedithiol.[5][16] |
| Epimerization at a Chiral Center | The reaction conditions (strongly acidic or basic, high temperature) are too harsh, leading to loss of stereochemical integrity. | Opt for the mildest possible conditions. Catalytic methods like Yb(OTf)₃ at moderate temperatures are often preferred to prevent epimerization.[5] The ZnBr₂ method has also been shown to proceed without racemization in several examples.[17] |
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Methods
| Reagent | Typical Conditions | Tolerated Groups (Examples) | Notes |
| TFA | 10-50% in DCM, 0°C to RT, 1-5 h[2][3][4] | Generally cleaves most acid-labile groups. | Highly effective but lacks selectivity. Volatile and corrosive. Scavengers are often needed.[2] |
| Aqueous H₃PO₄ | 85 wt% aq. solution, neat or in a co-solvent, RT to 50°C[6][7] | CBZ carbamates, benzyl/methyl esters, TBDMS ethers, azetidine[6][8] | Environmentally benign and mild.[6] May be slower than TFA. |
| ZnBr₂ | 5+ equivalents in DCM, RT, ~24 h[1] | PhF-protected amines[9][10] | Good chemoselectivity in certain contexts. N-Boc and N-Trityl groups are labile.[9][10] Reaction can be inhibited by Lewis basic groups (alcohols, amides).[1] |
| Yb(OTf)₃ | 5 mol% in nitromethane, 45-50°C, 6-8 h[5] | Benzyl, allyl, and methyl esters[5] | Mild, catalytic Lewis acid method. Requires anhydrous conditions.[5] |
| Silica Gel | Refluxing toluene, 2-12 h[5][12] | t-butyl ethers, trimethylsilylethyl (TMSE) esters[12] | Heterogeneous and mild conditions. |
Table 2: Alternative and Specialized Deprotection Methods
| Method | Reagents & Conditions | Key Features |
| Radical Cation | "Magic Blue" (MB•+) catalyst, triethylsilane (HSiEt₃), in DCM at RT[8][18] | Very mild, neutral conditions. Cleaves the C-O bond. Can show selectivity between N-Boc and t-butyl esters.[18] |
| Basic Hydrolysis | Powdered KOH in THF, RT[5][8] | Non-acidic method suitable for acid-sensitive substrates. Safer than NaH/DMF.[8] |
| Thermal (Reagent-Free) | Continuous plug flow reactor, 120–240 °C, 15-40 min[19] | Reagent-free method suitable for some amino acid derivatives.[19] |
| Lewis Acid / Iodide | CeCl₃·7H₂O / NaI in acetonitrile[20][21] | An alternative Lewis acid system for cleaving t-butyl esters.[20][21] |
Visualizations
Caption: Decision tree for selecting a t-butyl ester cleavage method.
Caption: General experimental workflow for t-butyl ester deprotection.
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Experimental Protocols
Protocol 1: General Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for cleaving a t-butyl ester with TFA, suitable for substrates without other highly acid-sensitive groups.[2]
-
Preparation: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 1:1 (v/v) mixture. For sensitive substrates, a lower concentration of TFA (e.g., 20-30%) may be used. If required, add a scavenger such as triethylsilane (1.1-2.0 equivalents) to trap the released tert-butyl cation.
-
Reaction: Stir the reaction mixture, allowing it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[2]
-
Work-up (Anhydrous): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (3 times).[2] The resulting crude product can often be used directly.
-
Work-up (Aqueous): Alternatively, dilute the reaction mixture with DCM and transfer to a separatory funnel. Carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize excess TFA, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: If necessary, purify the final carboxylic acid product by crystallization or column chromatography.
Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)
This method is suitable for the selective cleavage of t-butyl esters in the presence of certain other protecting groups like PhF-protected amines.[1][9][10]
-
Preparation: To a solution or suspension of the tert-butyl ester substrate in anhydrous dichloromethane (DCM), add zinc bromide (ZnBr₂). A significant excess of ZnBr₂ (e.g., 500 mol % or 5 equivalents) is typically required for good conversion.[1]
-
Reaction: Stir the resulting suspension at room temperature. The reaction can be slow and may require extended periods (e.g., 24 hours) to reach completion.[1] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous acid (e.g., 1 M HCl) to remove zinc salts, followed by water and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the product as needed via chromatography or crystallization.
Protocol 3: Mild Deprotection using Aqueous Phosphoric Acid (H₃PO₄)
This protocol is effective for substrates sensitive to harsh acidic conditions and is compatible with a range of other protecting groups.[6][7]
-
Preparation: Dissolve the tert-butyl ester substrate in 85 wt % aqueous phosphoric acid. Typically, 2-5 equivalents of the acid are used.[6] The reaction can be run neat or with a co-solvent if solubility is an issue.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting carboxylic acid can be purified by standard methods if required.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. researchgate.net [researchgate.net]
- 13. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Acids - Wordpress [reagents.acsgcipr.org]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tert-Butyl Ethers [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
Storage and stability issues of DTPA-tetra (t-Bu ester)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of DTPA-tetra(t-Bu ester). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DTPA-tetra(t-Bu ester)?
A1: To ensure the stability and integrity of DTPA-tetra(t-Bu ester), it is crucial to adhere to the following storage guidelines:
-
Solid Form: Store the solid material at -20°C for long-term storage.
-
Stock Solutions: For stock solutions, the following storage conditions are recommended[1]:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
-
-
It is also advisable to protect the compound from light[1].
Q2: What solvents are suitable for dissolving DTPA-tetra(t-Bu ester)?
A2: DTPA-tetra(t-Bu ester) is soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF). For in vivo experiments, co-solvents may be necessary to prepare a working solution. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
Q3: How should I handle the compound to avoid degradation?
A3: The primary stability concern for DTPA-tetra(t-Bu ester) is the hydrolysis of the tert-butyl ester groups, which is catalyzed by acidic conditions. Therefore, it is essential to avoid exposure to acidic environments during storage and handling. Working solutions should ideally be prepared fresh on the day of use to minimize potential hydrolysis.
Q4: What are the primary degradation products of DTPA-tetra(t-Bu ester)?
A4: The main degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester groups to form the corresponding carboxylic acids and tert-butanol (which can further eliminate to isobutylene). This results in a mixture of partially and fully deprotected DTPA species.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency to proteins/peptides. | Degradation of DTPA-tetra(t-Bu ester) due to improper storage or handling. | - Ensure the compound has been stored correctly at -20°C or -80°C.- Prepare fresh solutions of the chelator immediately before use.- Verify the pH of all buffers and solutions used in the conjugation reaction; avoid acidic conditions. |
| Inactive antibody or peptide. | - Confirm the activity and concentration of your protein or peptide.- Ensure that the amine groups targeted for conjugation are available and not sterically hindered. | |
| Precipitation of the compound during solution preparation. | Low solubility in the chosen solvent system. | - Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/saline).- Gently warm the solution or use sonication to aid dissolution. |
| Inconsistent experimental results. | Instability of working solutions. | - Prepare working solutions of DTPA-tetra(t-Bu ester) fresh for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of hydrolysis products. | - Confirm the identity of the unexpected peaks by mass spectrometry. The masses should correspond to partially or fully deprotected DTPA.- Review your experimental procedure to identify any potential exposure to acidic conditions. |
Stability Data
Disclaimer: The following data is for a model compound (tert-butyl formate) and should be used as a general guide. Actual hydrolysis rates for DTPA-tetra(t-Bu ester) may vary.
Table 1: Estimated Half-life of tert-Butyl Ester Hydrolysis at 22°C
| pH | Predominant Hydrolysis Pathway | Estimated Half-life |
| 2 | Acid-Catalyzed | ~6 hours |
| 5-7 | Neutral | ~5 days |
| 11 | Base-Catalyzed | ~8 minutes |
Table 2: Rate Constants for tert-Butyl Ester Hydrolysis
| Hydrolysis Pathway | Rate Constant (k) |
| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ |
| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ |
| Base-Catalyzed (kB) | 1.7 ± 0.3 M⁻¹s⁻¹ |
Table 3: Activation Energies for Hydrolysis
| Hydrolysis Pathway | Activation Energy (Ea) |
| Acid-Catalyzed | 59 ± 4 kJ/mol |
| Neutral | 78 ± 5 kJ/mol |
| Base-Catalyzed | 88 ± 11 kJ/mol |
Experimental Protocols
Protocol 1: Forced Degradation Study of DTPA-tetra(t-Bu ester)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
DTPA-tetra(t-Bu ester)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Milli-Q water
-
pH meter
-
Incubator or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Acidic Degradation: Dissolve a known amount of DTPA-tetra(t-Bu ester) in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Degradation: Dissolve a known amount of DTPA-tetra(t-Bu ester) in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as the acidic degradation.
-
Oxidative Degradation: Dissolve a known amount of DTPA-tetra(t-Bu ester) in a suitable solvent and add 3% H₂O₂. Incubate under the same conditions.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: HPLC Method for Purity and Stability Analysis
This method can be used to assess the purity of DTPA-tetra(t-Bu ester) and monitor its degradation over time.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector or Mass Spectrometer
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or MS detection)
Sample Preparation:
-
Prepare a stock solution of DTPA-tetra(t-Bu ester) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Logical workflow for ensuring the stability of DTPA-tetra(t-Bu ester).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 3. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Technical Support Center: Optimizing Antibody-Chelator Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-chelator conjugates. The following information addresses common issues related to the impact of the chelator-to-antibody ratio (CAR) on immunoreactivity and provides protocols for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the chelator-to-antibody ratio (CAR) and why is it important?
The chelator-to-antibody ratio (CAR), also referred to as the modification ratio, quantifies the average number of chelator molecules conjugated to a single antibody molecule.[1][2] This ratio is a critical parameter in the development of antibody-radionuclide conjugates (ARCs) for radioimmunotherapy and imaging.[3] The CAR significantly influences the stability, immunoreactivity, pharmacokinetics, and biodistribution of the immunoconjugate in vivo.[2] An optimal CAR is crucial for achieving sufficient radiolabeling efficiency and specific activity while preserving the antibody's ability to bind to its target antigen.[4]
Q2: How does an increasing CAR affect the immunoreactivity of an antibody?
Generally, as the chelator-to-antibody ratio increases, the immunoreactivity of the antibody tends to decrease.[4][5] This is because the conjugation process, which typically targets lysine residues, can modify amino acids within the antigen-binding site (complementarity-determining regions or CDRs) of the antibody, thereby hindering its ability to recognize and bind to the target antigen.[4] Furthermore, a high number of conjugated chelators can alter the overall structure and physical properties of the antibody, leading to a reduction in binding affinity.[4][6]
Q3: What is the optimal CAR for an antibody-chelator conjugate?
The optimal CAR represents a balance between maximizing the specific activity of the radiolabeled antibody and maintaining its functional integrity.[4][7] There is no single universal optimal CAR, as it depends on the specific antibody, chelator, conjugation chemistry, and intended application. However, studies have shown that a lower to moderate CAR often provides the best compromise. For instance, conjugates of Lym-1 with a CAR of 4–5 were found to be optimal for preparing radioimmunoconjugates with high specific activity and minimal loss of functional integrity.[7] For some applications, even a CAR of approximately 0.3–1.0 has been commonly used.[2][8]
Q4: What are the potential consequences of a suboptimal CAR?
A suboptimal CAR can have several detrimental effects on the performance of an antibody-chelator conjugate:
-
Too low of a CAR: May result in insufficient specific activity, meaning not enough radionuclide can be attached to the antibody to be effective for imaging or therapy.
-
Too high of a CAR: Can lead to a significant loss of immunoreactivity, reducing the antibody's ability to target the desired cells or tissues.[4][5] It can also alter the pharmacokinetic properties of the antibody, potentially leading to increased uptake by non-target organs like the liver and spleen, and faster clearance from circulation.[4][5][9]
Q5: How can the chelator-to-antibody ratio be determined?
Several analytical methods can be used to determine the CAR. The choice of method may depend on the specific chelator and available equipment. Common methods include:
-
Colorimetric Assays: These methods involve the use of indicator dyes that react with the chelator to produce a color change that can be measured spectrophotometrically. For example, arsenazo III can be used for DOTA quantification.[1]
-
Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC/MS) can accurately determine the distribution of different conjugate species and provide an average CAR.[1]
-
Size-Exclusion Chromatography (SEC): SEC can be used to determine the CAR by simultaneously monitoring the UV absorbance of the protein and the chelator at different wavelengths.[10]
-
Radiometric Assays: While aiming to reduce radioactive assays, radio-ITLC can be used to estimate the CAR of antibody-chelator conjugates.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and evaluation of antibody-chelator conjugates.
| Problem | Possible Cause | Recommended Solution |
| Low Immunoreactivity After Conjugation | High Chelator-to-Antibody Ratio (CAR): Excessive conjugation can modify critical residues in the antigen-binding site.[4] | Optimize the conjugation reaction by reducing the molar ratio of chelator to antibody. Perform a titration experiment to determine the optimal CAR that maintains immunoreactivity.[6][11] |
| Harsh Conjugation Conditions: pH, temperature, or reaction time may be denaturing the antibody. | Review and optimize the conjugation protocol. Ensure the pH of the reaction buffer is appropriate for the antibody and chelator. Consider reducing the reaction temperature or time. | |
| Inappropriate Conjugation Chemistry: Lysine-based conjugation is random and can affect the antigen-binding site.[4] | Consider site-specific conjugation methods that target regions of the antibody away from the antigen-binding sites, such as engineered cysteines or glycans.[12] | |
| High Non-Specific Binding in In Vivo Studies | Altered Physicochemical Properties: A high CAR can change the isoelectric point (pI) and increase the negative charge of the antibody, leading to increased uptake by organs like the liver and spleen.[4][5] | Reduce the CAR to minimize changes in the antibody's pI. Characterize the pI of the conjugate using methods like isoelectric focusing (IEF).[13] |
| Aggregation of Conjugates: The conjugation process may induce antibody aggregation. | Analyze the conjugate for aggregates using size-exclusion chromatography (SEC). Optimize conjugation and purification steps to minimize aggregation. | |
| Inconsistent CAR Between Batches | Variability in Reagent Concentrations: Inaccurate measurement of antibody or chelator concentrations. | Precisely determine the concentrations of the antibody and chelator solutions before each conjugation reaction using reliable methods (e.g., UV-Vis spectroscopy for protein concentration). |
| Inconsistent Reaction Conditions: Fluctuations in temperature, pH, or incubation time. | Standardize all reaction parameters and ensure they are precisely controlled for each batch. | |
| Low Radiolabeling Efficiency | Insufficient Number of Chelators: The CAR is too low to achieve the desired specific activity. | Increase the molar ratio of chelator to antibody during conjugation, while carefully monitoring the impact on immunoreactivity. |
| Inaccessible Chelators: Some conjugated chelators may be sterically hindered and unavailable for radiolabeling. | This is less common but can be investigated by comparing the CAR determined by mass spectrometry with that from a functional assay (e.g., a metal-binding assay). |
Quantitative Data Summary
The following tables summarize the impact of the chelator-to-antibody ratio on immunoreactivity from various studies.
Table 1: Effect of CHX-A" Conjugation on MORAb-009 Immunoreactivity [4]
| Chelator/Antibody Ratio (CAR) | Immunoreactivity (%) |
| 2.4 | 88.3 ± 4.5 |
| 5.5 | 81.1 ± 0.9 |
Table 2: Effect of DOTA Conjugation on Rituximab Immunoreactivity [6][11]
| Approximate DOTA/Antibody Ratio | Immunoreactivity (%) |
| 4 | 91.4 |
| 7 | 72.8 |
| 9 | 47.3 |
Table 3: Effect of 2IT-BAT Conjugation on Lym-1 Immunoreactivity [7]
| Chelator/Antibody Ratio (c/a) | Relative Immunoreactivity (%) |
| Up to 5 | ~100 |
| Up to 11 | ≥ 75 |
Experimental Protocols
1. General Protocol for Antibody Conjugation with an NHS-Ester Chelator
This protocol describes a general method for conjugating a chelator activated with an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.
-
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0). The buffer should be free of primary amines (e.g., Tris).
-
NHS-ester activated chelator (e.g., DOTA-NHS-ester).
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., PD-10 desalting column).
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve the NHS-ester chelator in a small volume of an organic solvent like DMSO.
-
Add the desired molar excess of the chelator solution to the antibody solution while gently vortexing. The molar ratio will need to be optimized for each specific antibody-chelator pair.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes.
-
Purify the antibody-chelator conjugate from the excess, unconjugated chelator using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the protein concentration and the CAR of the final conjugate.
-
2. Determination of CAR using a Colorimetric Assay (Arsenazo III Method for DOTA) [1]
This protocol outlines a colorimetric method for quantifying the amount of DOTA conjugated to an antibody.
-
Materials:
-
Antibody-DOTA conjugate.
-
Arsenazo III indicator dye solution.
-
Metal ion solution (e.g., a known concentration of a non-radioactive metal like Yttrium or Lutetium).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a standard curve of the metal ion with the arsenazo III dye.
-
Incubate a known amount of the antibody-DOTA conjugate with a known excess of the metal ion solution to allow for chelation.
-
After incubation, add the arsenazo III dye. The dye will form a colored complex with the remaining free metal ions.
-
Measure the absorbance of the solution at the appropriate wavelength.
-
By comparing the absorbance to the standard curve, the concentration of free metal ions can be determined.
-
The amount of metal chelated by the antibody-DOTA conjugate can then be calculated, and from this, the CAR can be determined.
-
Visualizations
Caption: Workflow for antibody-chelator conjugation and analysis.
Caption: Relationship between CAR and key conjugate properties.
References
- 1. Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation During Radiolabeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during a radiolabeling reaction?
Protein aggregation during radiolabeling is a multifaceted issue stemming from a combination of intrinsic protein properties and extrinsic experimental conditions. Key factors include:
-
Alteration of Physicochemical Properties: The covalent attachment of a radiolabel or chelator can alter the surface charge, isoelectric point (pI), and hydrophobicity of the protein. If the label is hydrophobic, it can increase the protein's tendency to self-associate.[1]
-
Conformational Changes: The labeling process can induce local or global conformational changes in the protein, potentially exposing hydrophobic regions that were previously buried. These exposed patches can then interact with each other, leading to aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[1] A buffer pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between molecules, promoting aggregation.[1][2][3]
-
High Protein Concentration: Higher protein concentrations increase the proximity of protein molecules, enhancing the likelihood of intermolecular interactions and aggregation.[1][3][4]
-
Over-labeling: A high molar ratio of the labeling reagent to the protein can lead to the modification of multiple sites on the protein surface. This can significantly alter the protein's physicochemical properties and increase its propensity to aggregate.[1][4]
-
Presence of Impurities: The presence of small amounts of already aggregated protein or other impurities can act as nucleation sites, accelerating the aggregation process.[1]
-
Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and subsequent aggregation.[1][3]
-
Radiolysis: The radioactive isotope can generate free radicals in the solution, which can lead to chemical modification and aggregation of the protein. This is a significant concern with high-energy beta-emitting isotopes.
Q2: How does the choice of radiolabel and conjugation chemistry affect protein aggregation?
The properties of the radiolabel and the method of conjugation play a crucial role in protein stability.
-
Hydrophobicity of the Label: Highly hydrophobic radiolabels or chelators can increase the nonpolar character of the protein surface, promoting aggregation. It is advisable to consider more hydrophilic options where possible.[4]
-
Size and Charge of the Label: Larger, bulkier labels may be more disruptive to the protein's native structure. The charge of the label can also alter the protein's overall surface charge, affecting intermolecular electrostatic interactions.
-
Labeling Chemistry: The specific chemistry used for conjugation can influence aggregation. For instance, some crosslinkers may inadvertently cause intermolecular crosslinking if reactive groups are accessible on different protein molecules.[1] Site-specific labeling methods can often minimize this risk compared to random conjugation to residues like lysine.
Q3: What is the ideal protein concentration for a radiolabeling reaction?
While a higher protein concentration can improve labeling efficiency, it also significantly increases the risk of aggregation.[3][4] The optimal concentration is protein-dependent and should be determined empirically. As a general guideline, it is recommended to start with a lower protein concentration (e.g., 1-2 mg/mL) and gradually increase it if necessary, while carefully monitoring for any signs of aggregation.[4] If a high final protein concentration is required, consider performing the labeling at a lower concentration and then carefully concentrating the purified, labeled protein.[1]
Q4: Can the radiolabel-to-protein ratio influence aggregation?
Yes, the molar ratio of the labeling reagent to the protein is a critical parameter. Over-labeling can lead to the modification of multiple surface residues, significantly altering the protein's physicochemical properties and increasing its propensity to aggregate.[1][4] It is crucial to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.[4] For sensitive proteins, it is recommended to start with a low molar excess of the labeling reagent.[1]
Troubleshooting Guides
Guide 1: Optimizing Buffer Conditions
If you are observing protein aggregation, the first step is to systematically evaluate and optimize the buffer conditions.
| Parameter to Optimize | Rationale | Suggested Range/Action |
| pH | Proteins are often least soluble at their isoelectric point (pI) due to a net neutral charge, which minimizes electrostatic repulsion.[1][2][3] | Maintain the buffer pH at least 1-1.5 units away from the protein's pI.[1] Test a range of pH values to find the optimal stability. |
| Ionic Strength | Salt concentration affects electrostatic interactions between protein molecules.[2][3] The optimal ionic strength is protein-dependent. | Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).[1] |
| Additives & Stabilizers | Various additives can enhance protein solubility and prevent aggregation by different mechanisms.[1] | Screen a panel of stabilizing additives. See Table 1 for common additives and their recommended starting concentrations. |
Table 1: Common Stabilizing Additives for Radiolabeling
| Additive Category | Example(s) | Recommended Starting Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic acid | 50 - 500 mM | Suppresses protein-protein interactions and can increase the solubility of proteins.[5][6] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 0.25 - 1 M (Sugars), 5-20% (v/v) (Glycerol) | Stabilize the native protein structure through preferential exclusion and act as cryoprotectants.[7][8] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80) | 0.01 - 0.1% (w/v) | Prevent surface-induced aggregation and can solubilize small aggregates by interacting with hydrophobic surfaces.[9][10][11] |
| Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | 1 - 5 mM | Prevent the formation of non-native intermolecular disulfide bonds that can lead to aggregation.[2] |
| Antioxidants | Ascorbic Acid | 0.1 - 10 mg/mL | Acts as a free radical scavenger to reduce radiolysis-induced damage and subsequent aggregation. |
Guide 2: Fine-Tuning the Radiolabeling Reaction Parameters
The conditions of the labeling reaction itself can be optimized to minimize aggregation.
Table 2: Optimizing Radiolabeling Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of Labeling Reagent | 1:1 to 10:1 (Label:Protein) | A lower molar excess reduces the risk of over-labeling, which can alter the protein's physicochemical properties.[1][4] For sensitive proteins, start with an even lower ratio. |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[1][3][4] If aggregation occurs, reduce the concentration. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can enhance protein stability but may slow the reaction rate.[1] The optimal temperature is a balance between reaction efficiency and protein stability. |
| Incubation Time | 30 minutes - 4 hours | The optimal time depends on the reactivity of the label and the protein, as well as the temperature. Monitor the reaction progress to determine the ideal duration. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer pH and Ionic Strength
Objective: To identify the optimal pH and salt concentration to minimize protein aggregation during radiolabeling.
Materials:
-
Purified, unlabeled protein stock solution
-
A series of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0, 9.0)
-
Stock solution of salt (e.g., 5 M NaCl)
-
Radiolabeling reagent
-
Microcentrifuge tubes or 96-well plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Buffer Series: Prepare a series of buffers with varying pH values. For each pH, create a set of buffers with different salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).
-
Set up Small-Scale Reactions: In separate microcentrifuge tubes or wells of a 96-well plate, aliquot your protein into each buffer condition.
-
Initiate Labeling Reaction: Add the radiolabeling reagent to each tube/well at the desired molar ratio.
-
Incubate: Incubate the reactions under the standard protocol conditions (time and temperature).
-
Monitor Aggregation:
-
Visual Inspection: Observe the samples for any signs of cloudiness or precipitation.
-
Turbidity Measurement: Measure the absorbance at 600 nm (OD600). An increase in OD600 indicates aggregation.
-
-
Analyze Results: Identify the buffer pH and ionic strength that result in the lowest level of aggregation.
Protocol 2: Screening of Stabilizing Additives
Objective: To identify effective stabilizing additives to prevent protein aggregation during radiolabeling.
Materials:
-
Purified, unlabeled protein in the optimal buffer (determined from Protocol 1)
-
Concentrated stock solutions of various additives (from Table 1)
-
Radiolabeling reagent
-
Microcentrifuge tubes or 96-well plate
-
Method for quantifying aggregation (e.g., Spectrophotometer for turbidity, DLS instrument, or SEC system)
Procedure:
-
Prepare Additive Stocks: Prepare concentrated stock solutions of the additives to be screened (e.g., 1 M Arginine, 50% Glycerol, 1% Tween-20).
-
Add Additives to Protein: To your protein solution in the optimal buffer, add an additive to the desired final concentration. Include a control sample with no additive.
-
Incubate (Optional): Incubate the protein-additive mixture on ice for 15-30 minutes.
-
Initiate Labeling Reaction: Add the radiolabeling reagent to each sample.
-
Incubate: Follow your standard radiolabeling incubation protocol.
-
Quantify Aggregation: After the incubation, assess the level of aggregation in each sample using a suitable method:
-
Turbidity: Measure OD600.
-
Dynamic Light Scattering (DLS): Analyze the size distribution of particles in the solution.
-
Size Exclusion Chromatography (SEC): Separate and quantify monomer from aggregates.
-
-
Optimize: Test different additives and a range of their concentrations to identify the most effective combination for your specific protein.
Protocol 3: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates from the monomeric radiolabeled protein.
Materials:
-
Radiolabeled protein sample
-
SEC column appropriate for the molecular weight of your protein and its potential aggregates
-
HPLC or FPLC system with a UV detector and a radiodetector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved for both UV and radioactivity signals.[1]
-
Sample Preparation: Filter your labeled protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.[1]
-
Injection: Inject a defined volume of the filtered sample onto the column.[1]
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using both the UV detector (typically at 280 nm for the protein) and the radiodetector.
-
Data Analysis: Integrate the peaks in both the UV and radioactivity chromatograms. The peak corresponding to the monomeric protein should be the largest. Peaks eluting at earlier retention times represent soluble aggregates.[1] Calculate the percentage of aggregate by dividing the area of the aggregate peak(s) by the total area of all peaks.
Visualizing Workflows and Mechanisms
Caption: A logical workflow for troubleshooting protein aggregation.
Caption: Factors leading to protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Item - IMPACT OF EXCIPIENTS ON MOBILITY AND STABILITY OF LYOPHILIZED BIOLOGICS FORMULATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. The prevention of adsorption of interferents to radiolabelled protein by Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting t-Bu Ester Cleavage
Welcome to the technical support center for tert-butyl (t-Bu) ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cleavage of t-Bu esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete Cleavage of the t-Bu Ester
Q: Why is my t-Bu ester cleavage incomplete?
A: Incomplete cleavage of t-Bu esters is a frequent issue and can be attributed to several factors, particularly when using trifluoroacetic acid (TFA).[1]
-
Insufficient Acid Strength or Concentration: The concentration of TFA may be too low, or a weaker acid might not be effective for your substrate.[1]
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration to reach completion.[1]
-
Low Temperature: Most cleavage reactions are conducted at room temperature. Lower temperatures will decrease the reaction rate, potentially leading to an incomplete reaction within a standard timeframe.[1]
-
Presence of Water: While a small amount of water can act as a scavenger, excessive water can hydrolyze TFA, reducing its effectiveness.[1]
Troubleshooting Steps:
-
Optimize TFA Concentration: A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[1][2] For substrates that are more difficult to deprotect, using 95-100% TFA can be effective.[1][2]
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer observed.[1][3]
-
Control Temperature: Ensure the reaction is maintained at a consistent room temperature, typically between 20-25°C.[1]
-
Use Anhydrous Solvents: To minimize excess water, use anhydrous solvents when preparing your cleavage cocktail.[1]
Issue 2: Formation of Unexpected Side Products
Q: I am observing unexpected side products in my reaction. What are they and how can I prevent them?
A: The formation of side products is often due to the reactive t-butyl cation generated during the cleavage reaction.[1]
-
Tert-butylation: The liberated t-butyl cation is an electrophile and can alkylate nucleophilic sites on your molecule, such as tryptophan, methionine, or cysteine residues in peptides.[4][5] This can lead to the formation of S-t-butylated side products.[4]
Troubleshooting Steps:
-
Use Scavengers: To prevent tert-butylation, add scavengers to the reaction mixture to trap the t-butyl cation.[4][6] Common scavengers include:
Issue 3: Cleavage of Other Acid-Labile Protecting Groups
Q: My standard TFA protocol is cleaving other acid-sensitive groups in my molecule. What are some milder alternatives?
A: If TFA is too harsh for your substrate and removes other protecting groups like Boc, ketals, or silyl ethers, several milder acidic or Lewis acidic methods can be employed for selective t-Bu ester cleavage.[6]
-
Lewis Acids:
-
Zinc Bromide (ZnBr₂): Effective for the chemoselective hydrolysis of t-butyl esters.[6][8][9][10][11] It has been used to deprotect t-butyl esters while leaving certain N-protected amino acids intact.[6]
-
Ytterbium triflate (Yb(OTf)₃): A mild Lewis acid that can selectively cleave t-butyl esters in the presence of benzyl, allyl, and methyl esters.[6]
-
-
Aqueous Phosphoric Acid (H₃PO₄): A mild, selective, and environmentally friendly reagent for the deprotection of t-butyl esters, ethers, and carbamates.[6][12] It tolerates groups like CBZ carbamates, benzyl esters, and TBDMS ethers.[6]
-
Silica Gel in Refluxing Toluene: This method offers a gentle way to cleave t-butyl esters, showing selectivity over t-butyl ethers and other ester types.[6][13]
Issue 4: Substrate is Not Tolerating Acidic Conditions
Q: Are there any non-acidic methods to cleave a t-Bu ester?
A: Yes, if your substrate is sensitive to all acidic conditions, basic or neutral methods can be utilized.
-
Powdered Potassium Hydroxide (KOH) in THF: This system provides a safer alternative to hazardous methods like NaH in DMF for the cleavage of t-butyl benzoates at room temperature.[6][12]
-
"Magic Blue" and Triethylsilane: The tris(4-bromophenyl)amminium radical cation ("Magic Blue") along with triethylsilane can facilitate the cleavage of the C-O bond in t-butyl esters under mild, neutral conditions.[6][12][14]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete t-Bu ester cleavage.
Caption: Troubleshooting decision tree for incomplete t-Bu ester cleavage.
Quantitative Data Summary
The following tables summarize reaction conditions for various t-Bu ester cleavage methods. Note that yields are highly dependent on the specific substrate, reaction scale, and purification method. The data presented should serve as a general guideline.[3]
Table 1: Standard Acidic Cleavage Conditions
| Substrate Example | Reagent | Solvent | Time (hours) | Temperature | Yield (%) |
| Methylamino-PEG3-t-butyl ester | TFA (1:1 with solvent) | Dichloromethane (DCM) | 2-5 | Room Temp | >90 (crude) |
| N-Boc-L-Alanine t-butyl ester | TFA/DCM (1:1) | Dichloromethane (DCM) | 5 | Room Temp | 95 |
| Di-tert-butyl 3,3'-iminodipropionate | TFA/DCM (1:1) | Dichloromethane (DCM) | 2-4 | Room Temp | Not specified |
Data compiled from multiple sources.[1][3][15]
Table 2: Alternative Cleavage Conditions
| Method | Reagent(s) | Solvent | Time (hours) | Temperature (°C) |
| Lewis Acid | Ytterbium triflate (Yb(OTf)₃) (5 mol%) | Nitromethane | 6-8 | 45-50 |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Varies | Varies |
| Mild Brønsted Acid | Aqueous Phosphoric Acid (H₃PO₄) | Varies | Varies | Varies |
| Neutral | "Magic Blue" (1 mol%), Triethylsilane (2-4 equiv.) | Dichloromethane (DCM) | Varies | Room Temp |
| Basic | Powdered KOH | Tetrahydrofuran (THF) | Varies | Room Temp |
| Thermal | None (reagent-free) | Protic solvents | 0.25-0.67 | 120-240 |
Data compiled from multiple sources.[6][16]
Key Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is adapted for the deprotection of Methylamino-PEG3-t-butyl ester.[3]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the t-butyl ester substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[3]
-
Addition of TFA: While stirring the solution at room temperature, add an equal volume of trifluoroacetic acid (TFA). This will create a 1:1 (v/v) mixture of DCM and TFA.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction's progress by TLC or LC-MS.[3]
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]
-
To ensure complete removal of residual TFA, co-evaporation with toluene (3 x 10 mL) can be performed.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
-
-
Purification (if necessary): The crude product is often pure enough for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel.[3]
Protocol 2: Cleavage with Ytterbium Triflate (Yb(OTf)₃)
This protocol provides a milder alternative to strong acids.[6]
-
Dissolve the t-butyl ester substrate in nitromethane.[6]
-
Add ytterbium triflate (Yb(OTf)₃) (5 mole %).[6]
-
Heat the reaction mixture to 45-50 °C.[6]
-
Monitor the reaction by TLC or LCMS until completion (typically 6-8 hours).[6]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[6]
-
Dry the organic layer, concentrate, and purify the product as needed.[6]
Protocol 3: Cleavage using Powdered KOH in THF
This protocol is a non-acidic method for cleavage.[6]
-
To a solution of the t-butyl ester in THF at room temperature, add powdered KOH.[6]
-
Stir the suspension vigorously.[6]
-
Monitor the reaction by TLC or LCMS.[6]
-
Upon completion, carefully quench the reaction with an aqueous acid (e.g., 1M HCl) to protonate the resulting carboxylate.[6]
-
Extract the product with an organic solvent, dry, and concentrate.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring In Vivo Stability of DTPA-tetra(t-Bu ester) Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DTPA-tetra(t-Bu ester) conjugates. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help ensure the stability and successful application of your conjugates in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the tetra(t-Bu ester) form of DTPA?
A1: The tetra(t-Bu ester) form of DTPA is a lipophilic prodrug of the highly hydrophilic DTPA chelator. The t-butyl ester groups mask the carboxylic acid functionalities, increasing the molecule's ability to cross cell membranes. Once inside the body, endogenous esterases are expected to cleave the t-butyl esters, liberating the free carboxylate groups. These carboxylates are crucial for tightly chelating radiometals, thus "activating" the chelator at the target site or in circulation for subsequent clearance.
Q2: What are the primary concerns regarding the in vivo stability of DTPA-tetra(t-Bu ester) conjugates?
A2: The main concern is the rate of hydrolysis of the t-butyl esters. Premature cleavage in circulation before the conjugate reaches its target can lead to altered biodistribution and pharmacokinetics of the chelated radiometal. Conversely, incomplete or slow hydrolysis at the target site may result in suboptimal chelation and potential dissociation of the radiometal. The stability of the conjugate is influenced by plasma esterases and the local tissue environment.
Q3: How does the hydrolysis of the t-butyl esters affect the properties of the conjugate?
A3: Hydrolysis of the t-butyl esters dramatically increases the hydrophilicity of the DTPA moiety. This transformation from a relatively lipophilic molecule to a highly polar, negatively charged species affects its biodistribution, leading to faster renal clearance. The de-esterified DTPA is a much stronger chelating agent for radiometals, ensuring their stable sequestration and preventing their undesirable uptake in non-target tissues like bone.
Q4: Which enzymes are responsible for the in vivo cleavage of the t-butyl esters?
A4: The in vivo hydrolysis of t-butyl esters is primarily mediated by various esterases present in the blood plasma and tissues. These can include carboxylesterases and other lipases that are capable of cleaving sterically hindered esters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid clearance of radioactivity from the target tissue | - Premature hydrolysis of the t-butyl esters in circulation, leading to rapid renal excretion of the radiolabeled, de-esterified conjugate.- Instability of the radiometal-chelate complex after hydrolysis. | - Assess the in vitro stability of the conjugate in plasma from the relevant species.- Modify the linker between the targeting molecule and the chelator to potentially shield the ester groups.- Consider a different chelator if premature hydrolysis is unavoidable and detrimental. |
| High uptake of radioactivity in non-target organs (e.g., bone, liver) | - Incomplete or slow hydrolysis of the t-butyl esters, resulting in a lipophilic conjugate with altered biodistribution.- Dissociation of the radiometal from the partially hydrolyzed or unhydrolyzed chelator, which has a lower affinity for the metal ion. | - Verify the enzymatic cleavage of the t-butyl esters using in vitro assays with plasma or tissue homogenates.- Optimize the conjugation strategy to ensure the ester groups are accessible to esterases.- Confirm the radiolabeling efficiency and purity of the conjugate before in vivo administration. |
| Variability in biodistribution between experimental animals | - Differences in plasma esterase activity between individual animals or strains.- Inconsistent formulation or administration of the conjugate. | - Use a larger cohort of animals to account for biological variability.- Ensure consistent formulation of the conjugate, avoiding precipitation.- Standardize the administration protocol (e.g., injection volume, rate, and site). |
| Low radiolabeling efficiency | - The t-butyl ester form of DTPA has a lower affinity for radiometals compared to the fully deprotected form. Radiolabeling should ideally be performed after deprotection. However, if pre-labeling is attempted, conditions must be carefully optimized. | - For pre-labeling strategies, use a higher concentration of the chelator-conjugate and optimize pH and temperature. However, post-conjugation deprotection followed by radiolabeling is the recommended approach for stable complex formation. |
Data Presentation
| Parameter | Conjugate with DTPA-tetra(t-Bu ester) (Expected) | Conjugate with Deprotected DTPA (Expected) |
| Plasma Half-life (t½) | Shorter due to potential for premature hydrolysis and clearance | Longer, primarily determined by the antibody's pharmacokinetics |
| % Injected Dose/gram at 24h in Tumor | Potentially lower if premature clearance occurs | Higher due to longer circulation time |
| % Injected Dose/gram at 24h in Liver | Higher due to increased lipophilicity | Lower |
| % Injected Dose/gram at 24h in Kidneys | Lower initially, but may increase as hydrolyzed form is cleared | Higher due to renal clearance of the hydrophilic complex |
| % Injected Dose/gram at 24h in Bone | Higher if radiometal dissociates due to inefficient chelation | Lower due to stable chelation |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the rate of hydrolysis of the t-butyl esters of the DTPA conjugate in plasma.
Materials:
-
DTPA-tetra(t-Bu ester) conjugate
-
Freshly collected plasma (from the species to be used in vivo)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV or radiometric detector
Procedure:
-
Prepare a stock solution of the DTPA-tetra(t-Bu ester) conjugate in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to pre-warmed plasma to achieve the desired final concentration.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Vortex the sample vigorously and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by reverse-phase HPLC to separate the intact esterified conjugate from its hydrolyzed metabolites.
-
Quantify the percentage of intact conjugate remaining at each time point to determine the hydrolysis rate.
Protocol 2: Biodistribution Study in a Murine Model
Objective: To compare the in vivo biodistribution of the radiolabeled DTPA-tetra(t-Bu ester) conjugate with a radiolabeled conjugate of the deprotected DTPA.
Materials:
-
Radiolabeled DTPA-tetra(t-Bu ester) conjugate and radiolabeled deprotected DTPA conjugate
-
Tumor-bearing mice (if applicable) or healthy mice
-
Saline for injection
-
Gamma counter
-
Dissection tools
-
Balances for weighing organs
Procedure:
-
Administer a known amount of the radiolabeled conjugate intravenously to each mouse.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.
-
Collect blood and dissect major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, bone, muscle).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the biodistribution profiles of the two conjugates to assess the impact of the t-butyl esters on in vivo behavior.
Protocol 3: LC-MS/MS for Metabolite Identification and Quantification
Objective: To identify and quantify the DTPA-tetra(t-Bu ester) conjugate and its hydrolyzed metabolites in plasma samples.
Materials:
-
Plasma samples from in vivo studies
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer
Procedure:
-
Spike plasma samples with the internal standard.
-
Perform protein precipitation by adding cold acetonitrile.
-
Centrifuge and collect the supernatant.
-
Inject the supernatant into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent DTPA-tetra(t-Bu ester) conjugate and its potential hydrolyzed intermediates (tri-ester, di-ester, mono-ester) and the final fully deprotected DTPA conjugate.
-
Use the data to determine the pharmacokinetic profiles of the parent compound and its metabolites.
Mandatory Visualizations
Caption: In vivo fate of DTPA-tetra(t-Bu ester) conjugates.
Validation & Comparative
A Comparative Guide to DTPA-tetra(t-Bu ester) and DOTA for 68Ga Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the acyclic chelator Diethylenetriaminepentaacetic acid (DTPA) in its protected form, DTPA-tetra(t-Bu ester), and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) for the purpose of radiolabeling with Gallium-68 (68Ga). Gallium-68, a positron-emitting radionuclide readily available from a 68Ge/68Ga generator, has become a cornerstone of modern Positron Emission Tomography (PET) imaging, particularly for neuroendocrine tumors and prostate cancer.[1][2] The choice of the bifunctional chelator used to attach 68Ga to a targeting biomolecule is critical, as it dictates the stability, pharmacokinetics, and ultimate success of the resulting radiopharmaceutical.
While both DTPA and DOTA can complex 68Ga, DOTA has emerged as the gold standard in clinical and preclinical development due to the superior stability of its resulting complex.[3][4] This guide will delve into the structural differences, radiolabeling characteristics, and performance data that underpin this preference.
Chelator Structures and 68Ga Complexation
The fundamental difference between DOTA and DTPA lies in their chemical structure. DOTA is a macrocyclic chelator, meaning its nitrogen and carbon atoms form a closed ring. In contrast, DTPA is an acyclic, or linear, chelator. This structural distinction has profound implications for their ability to securely hold the Ga³⁺ ion.
The pre-organized, cage-like structure of DOTA provides a highly stable and kinetically inert complex with 68Ga.[1] The Ga³⁺ ion is locked within the macrocyclic cavity, significantly reducing the likelihood of its release in vivo. Acyclic chelators like DTPA are more flexible and form less stable complexes.[1] This can lead to in vivo demetallation, where the 68Ga is released and subsequently binds to proteins like transferrin, causing unwanted background signal and inaccurate imaging results.[5]
Caption: Simplified 2D structures of DOTA and DTPA chelating a Gallium-68 ion.
Radiolabeling Performance: A Head-to-Head Comparison
The operational parameters for radiolabeling differ significantly between DOTA and DTPA, reflecting the underlying chemistry of complex formation. DOTA requires more stringent conditions, specifically heating, to achieve high radiochemical yields, a consequence of the energy required to insert the Ga³⁺ ion into its rigid macrocyclic cage. Acyclic chelators like DTPA can often be labeled under milder conditions, but this comes at the cost of reduced stability.
| Parameter | DOTA | DTPA-tetra(t-Bu ester) | References |
| Structure Type | Macrocyclic | Acyclic (Linear) | [1] |
| Typical Labeling pH | 3.5 - 5.0 | 3.8 - 4.5 | [6][7][8] |
| Typical Temperature | 85 - 95 °C | Room Temperature to 90 °C | [6][7] |
| Typical Labeling Time | 5 - 15 minutes | 5 - 15 minutes | [9][10] |
| Radiochemical Yield | > 95% (under optimal conditions) | Generally lower and less robust than DOTA | [3][11] |
| Specific Activity | High; can achieve >5,000 GBq/µmol | Generally lower than DOTA | [3][4] |
| In Vivo Stability | High: Kinetically inert, minimal demetallation | Low to Moderate: Prone to transchelation and release of 68Ga³⁺ | [1][5] |
Experimental Protocols
The following sections provide representative protocols for 68Ga labeling. The DOTA protocol is a standard, widely used method, while the DTPA protocol is based on general principles for acyclic chelators, as specific, modern protocols for 68Ga-DTPA are less common due to its limited use.
This protocol is a common method for preparing 68Ga-radiopharmaceuticals using a 68Ge/68Ga generator and a cation-exchange cartridge for purification and concentration.
Caption: Experimental workflow for the radiolabeling of a DOTA-conjugated peptide with 68Ga.
Methodology:
-
68Ga Elution and Concentration: Elute the 68Ge/68Ga generator with 0.1 M HCl. Pass the eluate through a strong cation exchange (SCX) cartridge to trap the 68Ga³⁺.[9]
-
Reagent Preparation: In a sterile reaction vial, dissolve 10-50 nmol of the DOTA-conjugated peptide in a suitable buffer, typically 1 M sodium acetate, to maintain a pH of 3.5-4.5.[6]
-
Labeling Reaction: Elute the trapped 68Ga³⁺ from the SCX cartridge using a small volume (e.g., 0.5 mL) of acidified 5 M NaCl solution directly into the reaction vial containing the peptide.[9]
-
Incubation: Securely cap the vial and heat the reaction mixture at 95°C for 5-15 minutes.[11]
-
Quality Control: After cooling, determine the radiochemical purity (RCP) using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). The RCP should typically be >95%.
-
Final Formulation: If the RCP is acceptable, the product can be passed through a 0.22 µm sterile filter for administration. No further purification is usually required.[9]
This protocol is a generalized procedure. Labeling with DTPA is often performed at a slightly less acidic pH and may not strictly require heating, although heating can improve kinetics.
Caption: Generalized workflow for the radiolabeling of a DTPA-conjugated molecule with 68Ga.
Methodology:
-
68Ga Preparation: Elute the 68Ge/68Ga generator. The eluate is typically buffered with sodium or ammonium acetate to raise the pH to between 4.0 and 4.5.[8]
-
Reagent Preparation: In a reaction vial, dissolve the DTPA-conjugated molecule in a suitable buffer.
-
Labeling Reaction: Add the buffered 68Ga solution to the vial containing the DTPA-conjugate.
-
Incubation: The reaction may proceed at room temperature for 10-15 minutes. Gentle heating can be applied to improve efficiency if required.
-
Quality Control and Purification: Determine the radiochemical purity. Due to the lower stability and potentially lower labeling efficiency of the DTPA complex, a final purification step using a solid-phase extraction (SPE) cartridge may be necessary to remove unchelated 68Ga.
In Vitro and In Vivo Performance
The ultimate test of a radiopharmaceutical is its performance in a biological system. Comparative studies, particularly those involving 111In (a radionuclide with similar coordination chemistry to 68Ga), have consistently shown that DOTA-based radiopharmaceuticals are superior to their DTPA counterparts.
-
Stability: 68Ga-DOTA complexes exhibit high stability in human serum and in the presence of competing metal ions. In contrast, acyclic 68Ga-DTPA complexes are known to be less stable in vivo.[1] This instability leads to the release of 68Ga³⁺, which is then sequestered by transferrin, leading to high background activity in the blood pool and liver, compromising image quality and diagnostic accuracy.[5]
-
Biodistribution and Imaging: Clinical and preclinical studies with 68Ga-DOTA-peptides (e.g., DOTATATE, DOTATOC) demonstrate high and specific uptake in tumors with rapid clearance from non-target tissues, resulting in excellent image contrast.[2][12][13] While direct imaging comparisons with 68Ga-DTPA-peptides are scarce in modern literature, historical data and the known instability of the complex strongly suggest that a DTPA-based agent would result in poorer tumor-to-background ratios and less reliable diagnostic information.[12][14]
Conclusion
For the development of 68Ga-based radiopharmaceuticals, the choice of chelator is paramount. While both DTPA-tetra(t-Bu ester) and DOTA can be used to conjugate 68Ga to targeting molecules, the evidence overwhelmingly favors the use of the macrocyclic chelator DOTA.
-
DOTA forms a 68Ga complex with high thermodynamic stability and kinetic inertness, which translates to excellent in vivo stability. This ensures that the radionuclide remains attached to the targeting molecule, leading to high-quality, specific PET images. The labeling protocol, although requiring heat, is robust, reproducible, and provides high radiochemical yields.[3][4]
-
DTPA , as an acyclic chelator, forms a 68Ga complex with significantly lower in vivo stability.[1] This makes it a suboptimal choice for systemic PET imaging applications, as demetallation leads to poor image quality and unreliable biodistribution. While DTPA-tetra(t-Bu ester) remains a useful bifunctional chelator for other applications, its use with 68Ga for in vivo imaging has been largely superseded by superior macrocyclic systems.
References
- 1. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]Ga-DOTA-TOC: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 5. Gallium-68 labeling of albumin and albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. 68Ga-DOTA-NOC PET/CT imaging of neuroendocrine tumors: comparison with ¹¹¹In-DTPA-octreotide (OctreoScan®) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DTPA and EDTA Metal Chelates: Stability and Applications
For researchers, scientists, and drug development professionals, the choice of a chelating agent is a critical decision dictated by the specific application and the metallic ions involved. Ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) are two of the most common aminopolycarboxylic acids used for metal chelation. This guide provides an objective comparison of the stability of their metal complexes, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate chelator for your research needs.
Comparative Stability of DTPA and EDTA Metal Chelates
The stability of a metal chelate is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a stronger affinity of the chelating agent for the metal ion. Generally, DTPA forms more stable complexes with a wide range of metal ions compared to EDTA. This is attributed to DTPA's higher denticity, meaning it can form more bonds with a central metal ion.
Data Presentation: Stability Constants (log K)
The following table summarizes the stability constants for 1:1 complexes of various metal ions with DTPA and EDTA.
| Metal Ion | DTPA log K | EDTA log K |
| Aluminum (Al³⁺) | 18.6 | 16.4 |
| Barium (Ba²⁺) | 8.6 | 7.8 |
| Cadmium (Cd²⁺) | 18.9 | 16.5 |
| Calcium (Ca²⁺) | 10.7 | 10.7 |
| Cobalt (Co²⁺) | 18.8 | 16.5 |
| Copper (Cu²⁺) | 21.2 | 18.8 |
| Iron (Fe²⁺) | 16.5 | 14.3 |
| Iron (Fe³⁺) | 28.6 | 25.1 |
| Lead (Pb²⁺) | 18.8 | 18.0 |
| Magnesium (Mg²⁺) | 9.3 | 8.7 |
| Manganese (Mn²⁺) | 15.2 | 13.9 |
| Mercury (Hg²⁺) | 26.4 | 21.5 |
| Nickel (Ni²⁺) | 20.1 | 18.4 |
| Zinc (Zn²⁺) | 18.2 | 16.5 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
The data clearly indicates that for the majority of the listed metal ions, particularly for trivalent cations like Fe³⁺ and for heavy metals such as Hg²⁺ and Pb²⁺, DTPA exhibits significantly higher stability constants than EDTA.
Experimental Protocols for Determining Stability Constants
The accurate determination of stability constants is crucial for understanding and predicting the behavior of chelating agents. The following are detailed methodologies for three common experimental techniques.
Potentiometric Titration
Potentiometric titration is a widely used and highly accurate method for determining stability constants.
Principle: This method involves monitoring the change in the potential of an ion-selective electrode (often a pH electrode) as a titrant of known concentration is added to a solution containing the metal ion and the chelating agent. The stability constant is calculated from the resulting titration curve.
Experimental Protocol:
-
Solution Preparation: Prepare standard solutions of the metal salt, the chelating agent (DTPA or EDTA), a strong acid (e.g., HCl), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KCl) is added to maintain a constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration:
-
Pipette a known volume of the solution containing the metal ion and the chelating agent into a thermostatted titration vessel.
-
Add a known volume of the standardized strong acid to lower the initial pH.
-
Titrate the solution with the standardized strong base, recording the pH and the volume of titrant added after each increment.
-
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion. The stability constants are then determined by fitting the formation curve using computational methods.
Spectrophotometry
Spectrophotometry is a valuable technique when the metal chelate has a distinct absorption spectrum.
Principle: This method relies on the change in the absorbance of a solution as the metal-chelate complex is formed. If the complex has a unique color or absorbs light at a specific wavelength where the free metal ion and ligand do not, the concentration of the complex can be determined using the Beer-Lambert law.
Experimental Protocol:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-chelate complex.
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions with varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
-
Calculation of Stability Constant: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data and the initial concentrations of the metal and ligand.
Polarography
Polarography is an electrochemical technique that can be used to determine the stability constants of metal chelates.
Principle: This method measures the change in the half-wave potential (E₁/₂) of a metal ion upon complexation with a ligand. The shift in the half-wave potential is related to the stability constant of the metal-ligand complex.
Experimental Protocol:
-
Solution Preparation: Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the chelating agent in a suitable supporting electrolyte.
-
Polarographic Measurement:
-
Deaerate the solutions by bubbling with an inert gas (e.g., nitrogen).
-
Record the polarogram for each solution using a dropping mercury electrode (DME).
-
Determine the half-wave potential (E₁/₂) for the free metal ion and for the metal in the presence of different ligand concentrations.
-
-
Data Analysis: The shift in the half-wave potential (ΔE₁/₂) is used to calculate the stability constant using the Lingane equation.
Visualizing Applications of DTPA and EDTA
The distinct stability characteristics of DTPA and EDTA lead to their use in specific applications. The following diagrams illustrate two such applications.
Caption: Workflow of heavy metal detoxification using DTPA or EDTA.
Caption: Role of DTPA in Gadolinium-based MRI contrast agents.
Conclusion
The choice between DTPA and EDTA as a chelating agent is highly dependent on the specific metal ion and the required stability of the complex. The provided data consistently demonstrates that DTPA generally forms more stable chelates than EDTA, particularly with trivalent and heavy metal ions. This enhanced stability makes DTPA the preferred choice for applications such as the detoxification of heavy metals and as a ligand for gadolinium in MRI contrast agents, where strong binding is essential to prevent the release of toxic metal ions. For applications involving divalent metal ions where extreme stability is not the primary concern, EDTA can be a suitable and more cost-effective alternative. The detailed experimental protocols provided offer a foundation for researchers to accurately determine stability constants in their specific experimental settings, ensuring the informed selection and application of these versatile chelating agents.
In Vivo Performance of DTPA-Derivative Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of various Diethylenetriaminepentaacetic acid (DTPA)-derivative conjugates used in radiopharmaceutical development. The performance of these conjugates is evaluated based on their biodistribution and clearance profiles, supported by experimental data from preclinical studies.
Introduction to DTPA and its Derivatives in Radiopharmaceuticals
Diethylenetriaminepentaacetic acid (DTPA) is a widely used chelating agent for radiolabeling targeting molecules such as antibodies, peptides, and nanoparticles with metallic radionuclides.[1][2][3] Its ability to form stable complexes with radiometals like Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y) makes it a valuable tool in the development of agents for radioimmunotherapy and diagnostic imaging.[3] However, the in vivo stability of the radiometal-DTPA complex can be a limiting factor, leading to the release of the radionuclide and undesirable accumulation in non-target tissues like the kidneys and bone.[4] To address this, various derivatives of DTPA have been developed with modifications to the backbone of the chelator, aiming to improve in vivo stability, alter biodistribution, and enhance tumor targeting. This guide focuses on the in vivo comparison of these different DTPA-derivative conjugates.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data of different ¹¹¹In and ⁸⁸Y-labeled DTPA-derivative conjugates in tumor-bearing mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Biodistribution of ¹¹¹In-labeled MAb B72.3 Conjugated with Different DTPA Derivatives in Athymic Mice Bearing LS-174T Human Colon Carcinoma Xenografts
| Organ | SCN-Bz-DTPA (%ID/g) | 1B4M-DTPA (%ID/g) | 1M3B-DTPA (%ID/g) | 1B3M-DTPA (%ID/g) | GEM-DTPA (%ID/g) | 2B-DTPA (%ID/g) |
| Blood | Lower | Higher | Higher | Higher | Lower | Lower |
| Liver | Higher | Lower | Lower | Lower | Higher | Higher |
| Spleen | Higher | Lower | Lower | Lower | Higher | Higher |
| Kidney | - | - | - | - | - | - |
| Tumor | Lower | Higher | Higher | Higher | Lower | Lower |
Data is qualitatively summarized from a study by Roselli et al., which showed that backbone-substituted derivatives (1B4M, 1M3B, 1B3M) exhibited slower blood clearance and lower liver and spleen uptake compared to the parent SCN-Bz-DTPA.[5][6]
Table 2: Biodistribution of ⁸⁸Y-labeled MAb B72.3 Conjugated with CHX-A-DTPA vs. CHX-B-DTPA in Athymic Mice Bearing LS-174T Tumors
| Organ | ⁸⁸Y-CHX-A-DTPA-MAb B72.3 (%ID/g) | ⁸⁸Y-CHX-B-DTPA-MAb B72.3 (%ID/g) |
| Blood | Slower Clearance | Faster Clearance |
| Liver | Low Uptake | Higher Uptake |
| Spleen | Low Uptake | Higher Uptake |
| Bone | Low Uptake | Higher Uptake |
| Tumor | Higher Uptake | Lower Uptake |
This table summarizes findings indicating that the CHX-A-DTPA isomer demonstrates more stable tumor localization and reduced accumulation in normal organs compared to the CHX-B isomer.[7]
Table 3: Biodistribution of ¹¹¹In-labeled HER2-binding Affibody Molecule Conjugated with CHX-A”-DTPA vs. DOTA in NMRI Mice
| Organ | ¹¹¹In-CHX-A”-DTPA-Affibody (%ID/g) | ¹¹¹In-DOTA-Affibody (%ID/g) |
| Blood | Lower | Higher |
| Liver | Lower | Higher (at 24h) |
| Bone | Higher | Lower |
| Kidneys | High | High |
This comparison highlights that while both chelators lead to high renal excretion, DOTA resulted in lower bone uptake but higher retention in the blood and liver compared to the CHX-A” DTPA derivative.[8]
Experimental Protocols
Radiolabeling of Monoclonal Antibodies with ¹¹¹In-DTPA Derivatives
Objective: To radiolabel a monoclonal antibody (e.g., B72.3) with ¹¹¹In using a DTPA-derivative chelator for in vivo studies.
Materials:
-
Monoclonal antibody (MAb)
-
DTPA-derivative (e.g., SCN-Bz-DTPA)
-
¹¹¹InCl₃ in 0.05 M HCl
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
PD-10 size exclusion column (or similar)
-
0.01 M PBS, pH 7.4
-
ITLC-SG strips
-
0.2 M Citrate buffer, pH 5.5 (mobile phase)
Procedure:
-
Conjugation: Dissolve the MAb in 0.1 M sodium bicarbonate buffer. Add a 5- to 20-fold molar excess of the DTPA derivative to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Purification of the Conjugate: Remove the unreacted chelator by size exclusion chromatography using a PD-10 column equilibrated with 0.01 M PBS. Collect the protein-containing fractions.
-
Radiolabeling: Add ¹¹¹InCl₃ (typically 1-5 mCi) to the purified DTPA-MAb conjugate. Incubate for 30 minutes at room temperature.
-
Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (ITLC) using ITLC-SG strips and 0.2 M citrate buffer as the mobile phase. The radiolabeled antibody remains at the origin, while free ¹¹¹In-citrate moves with the solvent front. A radiochemical purity of >95% is generally required.
-
Final Purification: If necessary, purify the radiolabeled antibody from free ¹¹¹In using a PD-10 column.
In Vivo Biodistribution Studies in Tumor-Bearing Mice
Objective: To determine the biodistribution and tumor targeting of a radiolabeled DTPA-derivative conjugate in a xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Tumor cells (e.g., LS-174T human colon carcinoma)
-
Matrigel (optional)
-
Radiolabeled antibody conjugate
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10⁶ tumor cells (resuspended in saline or a mixture with Matrigel) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Injection of Radiotracer: Administer a known amount of the radiolabeled antibody conjugate (typically 5-10 µCi) to each mouse via intravenous (tail vein) injection.
-
Biodistribution: At predetermined time points (e.g., 4, 24, 48, 72 hours) post-injection, euthanize a group of mice (n=3-5 per group) by an approved method.
-
Organ Harvesting and Weighing: Dissect and collect relevant organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.). Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Data are typically expressed as the mean ± standard deviation.
Visualizations
Caption: Experimental workflow for in vivo comparison of DTPA-derivative conjugates.
Caption: Factors influencing the in vivo performance of DTPA-derivative conjugates.
References
- 1. Reproducibility of 3′-Deoxy-3′-18F-Fluorothymidine MicroPET Studies in Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.10. Biodistribution in a Nude Mouse Xenograft Tumor Model [bio-protocol.org]
- 3. 90Y.B72.3 against pancreatic cancer: dosimetric and biological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of Bz-DOTA and CHX-A''-DTPA on the biodistribution of ABD-fused anti-HER2 Affibody molecules: implications for (114m)In-mediated targeting therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative biodistribution studies of DTPA-derivative bifunctional chelates for radiometal labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative biodistributions of yttrium- and indium-labeled monoclonal antibody B72.3 in athymic mice bearing human colon carcinoma xenografts [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a maleimido derivative of CHX-A” DTPA for site-specific labeling of Affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of ¹¹¹In-labeled DTPA Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biodistribution of Indium-111 (¹¹¹In) labeled antibodies using the chelator diethylenetriaminepentaacetic acid (DTPA). The performance of ¹¹¹In-DTPA-antibodies is compared with other common radiolabeled antibody alternatives, supported by experimental data from preclinical studies. This information is intended to assist researchers in the selection of appropriate radiolabeling strategies for antibody-based imaging and therapy.
Performance Comparison: ¹¹¹In-DTPA-Antibodies vs. Alternatives
The biodistribution of a radiolabeled antibody is a critical factor in determining its efficacy and safety for diagnostic and therapeutic applications. Ideal characteristics include high uptake and retention in the target tumor, with low accumulation in non-target organs to minimize off-target toxicity. Here, we compare the biodistribution of ¹¹¹In-DTPA-trastuzumab and ¹¹¹In-DTPA-cetuximab with their counterparts labeled with Copper-64 (⁶⁴Cu) and Zirconium-89 (⁸⁹Zr).
Trastuzumab (Anti-HER2)
Trastuzumab is a monoclonal antibody that targets the Human Epidermal growth factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer.
Table 1: Biodistribution of Radiolabeled Trastuzumab in HER2-Positive Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Time Post-Injection | Organ/Tissue | ¹¹¹In-DTPA-Trastuzumab (SK-OV-3 xenografts)[1][2] | ⁶⁴Cu-NOTA-Trastuzumab (BT-474 xenografts)[3][4] | ⁸⁹Zr-DFO-Trastuzumab (N87 xenografts)[5] |
| 24 hours | Tumor | 13.8 ± 2.1 | 58.7 ± 20.1 | ~25 |
| Blood | 11.9 ± 1.2 | 22.3 ± 3.5 | ~18 | |
| Liver | 6.9 ± 0.6 | 17.7 ± 2.5 | ~12 | |
| Spleen | 5.2 ± 0.9 | 24.8 ± 3.9 | ~8 | |
| Kidney | 3.5 ± 0.5 | 8.9 ± 1.1 | ~6 | |
| 48 hours (2 days) | Tumor | 15.5 ± 1.5 | 64.4 ± 31.1 | - |
| Blood | 8.7 ± 1.0 | 16.5 ± 2.9 | - | |
| Liver | 6.5 ± 0.6 | 15.7 ± 0.3 | - | |
| Spleen | 4.8 ± 0.8 | 18.9 ± 2.1 | - | |
| Kidney | 3.2 ± 0.4 | 7.9 ± 0.9 | - | |
| 72 hours (3 days) | Tumor | 16.3 ± 0.6 | 50.1 ± 14.2 | ~35 |
| Blood | 5.9 ± 0.5 | 11.2 ± 2.1 | ~15 | |
| Liver | 6.1 ± 0.5 | 12.3 ± 1.7 | ~10 | |
| Spleen | 4.5 ± 0.7 | 13.5 ± 2.3 | ~7 | |
| Kidney | 2.9 ± 0.3 | 6.7 ± 0.5 | ~5 |
Data are presented as mean ± standard deviation where available. Note that different tumor models were used in these studies, which can influence uptake values.
Cetuximab (Anti-EGFR)
Cetuximab is a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in colorectal and head and neck cancers.
Table 2: Biodistribution of ¹¹¹In-DTPA-Cetuximab in EGFR-Positive Tumor-Bearing Mice (%ID/g)
| Time Post-Injection | Organ/Tissue | ¹¹¹In-CHX-A"-DTPA-Cetuximab (LS-174T xenografts)[6] | ¹¹¹In-CHX-A"-DTPA-Cetuximab (HT-29 xenografts)[6] |
| 24 hours | Tumor | 25.7 ± 8.4 | - |
| Blood | 12.9 ± 1.7 | - | |
| Liver | 8.2 ± 1.1 | - | |
| Spleen | 4.1 ± 0.7 | - | |
| Kidney | 3.9 ± 0.6 | - | |
| 48 hours (2 days) | Tumor | 48.2 ± 12.5 | 41.7 ± 14.6 |
| Blood | 10.1 ± 2.1 | 11.2 ± 3.1 | |
| Liver | 7.9 ± 1.5 | 8.5 ± 2.0 | |
| Spleen | 3.8 ± 0.9 | 4.3 ± 1.1 | |
| Kidney | 3.7 ± 0.8 | 4.0 ± 0.9 | |
| 72 hours (3 days) | Tumor | 59.8 ± 18.1 | 38.9 ± 12.8 |
| Blood | 7.5 ± 1.8 | 8.1 ± 2.5 | |
| Liver | 7.1 ± 1.3 | 7.8 ± 1.7 | |
| Spleen | 3.2 ± 0.7 | 3.9 ± 0.8 | |
| Kidney | 3.1 ± 0.6 | 3.5 ± 0.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in a typical biodistribution study of an ¹¹¹In-labeled DTPA antibody.
Antibody-DTPA Conjugation
This protocol describes the conjugation of the DTPA chelator to the antibody.
-
Preparation of Reagents :
-
Prepare a 1 mg/mL solution of DTPA anhydride in dry chloroform.
-
Prepare a 1.4% sodium bicarbonate buffer (pH 8.0).
-
Purify the monoclonal antibody (e.g., trastuzumab) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction :
-
In a glass tube, evaporate a specific volume of the DTPA anhydride solution under a gentle stream of nitrogen to create a thin film.
-
Add the purified antibody and the sodium bicarbonate buffer to the tube.
-
Gently mix the solution at room temperature for 5 minutes. The molar ratio of DTPA to antibody is typically optimized, with a 1:1 ratio often being effective.[1]
-
-
Purification :
-
Remove unbound DTPA from the conjugated antibody using ultrafiltration.
-
The purified DTPA-antibody conjugate can be stored at -20°C or used immediately for radiolabeling.
-
Radiolabeling with Indium-111
This protocol details the labeling of the DTPA-conjugated antibody with ¹¹¹In.
-
Preparation of ¹¹¹In :
-
Obtain ¹¹¹InCl₃ in a 0.05 M HCl solution.
-
Add an equal volume of 0.1 M sodium acetate buffer to the ¹¹¹InCl₃ solution to adjust the pH to approximately 5.5.
-
-
Labeling Reaction :
-
Add the pH-adjusted ¹¹¹InCl₃ to the DTPA-antibody conjugate.
-
Incubate the reaction mixture for 5-10 minutes at room temperature.[1]
-
-
Quenching and Purification :
-
Add a solution of 20 mM DTPA in 0.1 M sodium acetate to chelate any free ¹¹¹In.
-
Purify the ¹¹¹In-DTPA-antibody from the free ¹¹¹In-DTPA complex via ultrafiltration or size exclusion chromatography.
-
-
Quality Control :
-
Determine the radiochemical purity of the final product using methods such as high-performance liquid chromatography (HPLC) and instant thin-layer chromatography (ITLC). A radiochemical purity of over 95% is generally desired.[1]
-
Animal Biodistribution Study
This protocol outlines the procedure for assessing the in vivo distribution of the radiolabeled antibody.
-
Animal Model :
-
Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous human tumor xenografts that express the target antigen (e.g., HER2-positive SK-OV-3 cells).
-
-
Administration of Radiolabeled Antibody :
-
Inject a known amount of the ¹¹¹In-DTPA-antibody (e.g., 450 kBq, 25 µg) intravenously into the tail vein of each mouse.[1]
-
-
Tissue Collection and Measurement :
-
At predetermined time points (e.g., 5, 24, 48, 72, 96, and 168 hours) post-injection, euthanize groups of mice (typically 3-5 per group).
-
Dissect and collect major organs and tissues (e.g., tumor, blood, liver, spleen, kidneys, lungs, heart, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
-
Data Analysis :
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine tumor-to-non-target tissue ratios to assess the targeting specificity of the radiolabeled antibody.
-
Visualizations
Experimental Workflow for Biodistribution Study
Caption: Workflow for a typical preclinical biodistribution study of a radiolabeled antibody.
Radiolabeling of a DTPA-Conjugated Antibody with ¹¹¹In
Caption: Schematic of the radiolabeling process of a DTPA-conjugated antibody with Indium-111.
References
- 1. Preclinical characterisation of 111In-DTPA-trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterisation of 111In-DTPA-trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Development of 64Cu-NOTA-Trastuzumab for HER2 Targeting: A Radiopharmaceutical with Improved Pharmacokinetics for Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cetuximab: Preclinical Evaluation of a Monoclonal Antibody Targeting EGFR for Radioimmunodiagnostic and Radioimmunotherapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CHX-A"-DTPA and Other DTPA Chelators for Yttrium-90 Labeling
For Researchers, Scientists, and Drug Development Professionals
In the realm of radioimmunotherapy, the stable chelation of therapeutic radionuclides like Yttrium-90 (⁹⁰Y) to targeting biomolecules is paramount for ensuring efficacy and minimizing off-target toxicity. The bifunctional chelator, CHX-A"-DTPA (N-[(R)-2-amino-3-(p-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N"-pentaacetic acid), has emerged as a leading option for this purpose. This guide provides an objective comparison of CHX-A"-DTPA with other DTPA-based and alternative chelators for ⁹⁰Y, supported by experimental data to aid in the selection of the most suitable chelator for your research and drug development needs.
Overview of Chelators for Yttrium-90
Yttrium-90 is a pure beta-emitter with a half-life of 2.67 days, making it a potent radionuclide for therapeutic applications. However, its trivalent cation (Y³⁺) requires a robust chelating agent to prevent its release in vivo, which could lead to accumulation in non-target tissues like bone and liver. Diethylenetriaminepentaacetic acid (DTPA) and its derivatives are acyclic chelators that have been extensively investigated for this purpose. The incorporation of a cyclohexyl ring into the DTPA backbone to create CHX-A"-DTPA was a significant advancement, imparting greater rigidity to the molecule and enhancing the kinetic inertness of its radiometal complexes.[1][2]
This guide will focus on comparing CHX-A"-DTPA with other relevant chelators, including the standard DTPA, other DTPA derivatives, and the macrocyclic chelator DOTA, which is often considered the gold standard for Y³⁺ chelation.
Comparative Performance Data
The selection of a chelator is often a balance between radiolabeling efficiency, complex stability, and in vivo performance. The following tables summarize key quantitative data from comparative studies.
Table 1: Radiolabeling Efficiency and In Vitro Stability
| Chelator | Radiolabeling Conditions | Radiolabeling Yield | Serum Stability (96h) | Reference |
| CHX-A"-DTPA | 15 min, Room Temp | >95% | 87.1 ± 0.9% | [3][4] |
| H₄octapa | 15 min, Room Temp | >95% | 94.8 ± 0.6% | [3][4] |
| DOTA | 30-60 min, 40-60 °C | Good | High (often >95%) | [5][6] |
| DTPA | Room Temp | Variable | Lower than CHX-A"-DTPA | [5][7] |
| 1B4M-DTPA | Room Temp | Variable | Lower than CHX-A"-DTPA | [5] |
Summary: CHX-A"-DTPA demonstrates excellent radiolabeling efficiency, achieving high yields at room temperature in a short timeframe, a significant advantage over the harsher heating conditions required for DOTA.[3][4][5] While its serum stability is high, some studies indicate that newer acyclic chelators like H₄octapa may offer slightly improved stability in human serum.[3]
Table 2: In Vivo Performance and Biodistribution
| Chelator Conjugate | Tumor Uptake (%ID/g at 72h) | Bone Uptake (%ID/g at 168h) | Key Findings | Reference |
| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | 42.3 ± 4.0 | 4.0 | High tumor uptake and low bone accumulation, indicating good in vivo stability. | [3][4][8] |
| ⁹⁰Y-H₄octapa-trastuzumab | 30.1 ± 7.4 | Not reported directly, but comparable stability to CHX-A"-DTPA | Effective therapeutic agent with comparable performance to CHX-A"-DTPA. | [3][4] |
| ⁸⁸Y-DOTA-B3 MAb | Not directly compared | Significantly lower than DTPA derivatives | DOTA shows superior ability to hold radioyttrium in vivo. | [6] |
| ⁸⁸Y-CHX-A"-DTPA-B3 MAb | Not directly compared | 4.0 | Stereochemistry is crucial; the 'A' isomers are significantly more stable than 'B' isomers. | [8] |
| ⁸⁸Y-1B4M-DTPA-B3 MAb | Not directly compared | Higher than DOTA | Lower in vivo stability compared to DOTA. | [6] |
Summary: In vivo studies confirm the excellent stability of the ⁹⁰Y-CHX-A"-DTPA complex, as evidenced by high tumor uptake and low accumulation of free ⁹⁰Y in bone.[3][4][8] The stereochemistry of CHX-DTPA is critical, with the CHX-A" isomer demonstrating superior in vivo stability compared to other isomers.[8] While the macrocyclic chelator DOTA generally exhibits the highest in vivo stability, CHX-A"-DTPA offers a favorable balance of properties, including milder radiolabeling conditions.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key experimental protocols cited in the literature.
Radiolabeling of Antibodies with ⁹⁰Y
This protocol is a generalized procedure based on methodologies described for CHX-A"-DTPA and H₄octapa.[3]
-
Conjugation: The bifunctional chelator (e.g., p-SCN-Bn-CHX-A"-DTPA) is conjugated to the antibody (e.g., trastuzumab) in a suitable buffer (e.g., carbonate or phosphate buffer, pH 8.5-9.0). The molar ratio of chelator to antibody is optimized to achieve sufficient chelation sites without compromising antibody immunoreactivity.
-
Purification of Conjugate: The antibody-chelator conjugate is purified from excess unconjugated chelator using size-exclusion chromatography (e.g., Sephadex G-25 column).
-
Radiolabeling:
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[9]
In Vitro Serum Stability
-
The purified ⁹⁰Y-labeled immunoconjugate is incubated in human serum at 37°C with gentle mixing.[3]
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96 hours).[3]
-
The percentage of intact radiolabeled antibody is determined by size-exclusion HPLC or ITLC.[3]
In Vivo Biodistribution in Tumor-Bearing Mice
-
Animal Model: Tumor models are established by subcutaneously inoculating cancer cells (e.g., SKOV3 ovarian cancer cells) into immunodeficient mice.[3]
-
Injection: Once tumors reach a suitable size, mice are injected intravenously with the ⁹⁰Y-labeled immunoconjugate (e.g., ~20-25 µCi).[3]
-
Tissue Collection: At predetermined time points (e.g., 6, 24, 48, 72, 96, 168 hours), mice are euthanized, and organs of interest (blood, tumor, liver, spleen, kidneys, bone, etc.) are collected and weighed.[3][8]
-
Activity Measurement: The amount of radioactivity in each organ is measured using a scintillation counter, as ⁹⁰Y is a pure beta-emitter.[3]
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Processes
To better understand the workflows and relationships, the following diagrams are provided.
Caption: Chelation process of ⁹⁰Y with a bifunctional chelator conjugated to an antibody.
Caption: Workflow for in vivo biodistribution studies of ⁹⁰Y-labeled immunoconjugates.
Conclusion
CHX-A"-DTPA stands out as a highly effective and practical chelator for ⁹⁰Y in radioimmunotherapy applications. Its ability to be radiolabeled under mild, room temperature conditions provides a significant advantage over macrocyclic chelators like DOTA, which require heating.[5] While DOTA may offer superior kinetic inertness, CHX-A"-DTPA demonstrates excellent in vitro and in vivo stability, leading to high tumor uptake and low non-target accumulation of ⁹⁰Y, particularly in the bone.[3][4][6][8]
The development of newer acyclic chelators, such as H₄octapa, shows promise, with some studies indicating potentially even greater serum stability than CHX-A"-DTPA.[3] However, CHX-A"-DTPA and H₄octapa have shown comparable overall performance in terms of radiolabeling, stability, and therapeutic efficacy in preclinical models.[3][4]
Ultimately, the choice of chelator will depend on the specific requirements of the application. For many ⁹⁰Y-based radioimmunotherapy constructs, CHX-A"-DTPA offers a well-validated and optimal balance of efficient and mild radiolabeling with robust in vivo stability, making it a premier choice for researchers and drug developers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chx-A dtpa | 142434-84-2 | Benchchem [benchchem.com]
- 3. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker | MDPI [mdpi.com]
- 8. Evaluation of the in vivo biodistribution of yttrium-labeled isomers of CHX-DTPA-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling of monoclonal antibody conjugates with 90Y - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of DTPA-Peptides: HPLC, NMR, and CE Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is paramount for the reliability of experimental results and the safety of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE) for the purity validation of Diethylenetriaminepentaacetic acid (DTPA)-conjugated peptides.
Introduction to DTPA-Peptides and Purity Analysis
DTPA is a widely used chelating agent conjugated to peptides for radiolabeling in diagnostic imaging and radiotherapy. The synthesis of DTPA-peptides can introduce various impurities, including byproducts from the solid-phase peptide synthesis (SPPS) and the DTPA conjugation step. Accurate and robust analytical methods are crucial to identify and quantify these impurities.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing peptide purity due to its high resolution and quantitative accuracy.[1][2] However, orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE) provide complementary information and can be crucial for a comprehensive purity assessment.[1][3]
Table 1: Comparison of Performance Metrics for Purity Analysis of DTPA-Peptides
| Performance Metric | HPLC (High-Performance Liquid Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy | CE (Capillary Electrophoresis) |
| Principle of Separation | Differential partitioning between a stationary and mobile phase (typically based on hydrophobicity for RP-HPLC).[4] | Nuclear spin properties in a magnetic field, providing structural and quantitative information.[5] | Differential migration of charged molecules in an electric field based on charge-to-size ratio.[3][6] |
| Primary Information | Quantitative purity, retention time of impurities.[7] | Structural confirmation, identification and quantification of impurities, conformational analysis.[5] | High-resolution separation, detection of impurities with different charge states.[6] |
| Resolution | High to Very High.[1] | Moderate (can be limited by signal overlap).[8] | Very High.[9] |
| Sensitivity | High (ng to µg range). | Low to Moderate (µg to mg range).[10] | Very High (pg to ng range). |
| Quantitative Accuracy | Excellent.[2] | Excellent (qNMR is a primary ratio method).[11] | Good to Excellent. |
| Sample Throughput | High. | Low. | High. |
| Destructive to Sample? | Yes. | No.[5] | Yes. |
| Typical Purity Results (Illustrative) | 98.5% | 98.2% | 98.8% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide purity analysis.[4] The following is a typical protocol for a DTPA-peptide.
Sample Preparation:
-
Dissolve the lyophilized DTPA-peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture, to a final concentration of 1 mg/mL.[1]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a common starting point.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30-40 °C.[2]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[1][3]
Data Analysis: Purity is calculated by dividing the peak area of the main DTPA-peptide by the total area of all peaks in the chromatogram, expressed as a percentage.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used for purity assessment without a specific reference standard for the impurities.[11]
Sample Preparation:
-
Accurately weigh 1-5 mg of the DTPA-peptide and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a known amount of an internal standard with a well-resolved signal (e.g., maleic acid).[11]
-
Transfer the solution to an NMR tube.
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
Data Analysis:
-
Integrate the well-resolved signals of the DTPA-peptide and the internal standard.
-
Calculate the molar ratio of the DTPA-peptide to the internal standard.
-
The purity is determined by comparing the calculated amount of the peptide to the weighed amount, accounting for the contribution of any identified impurities.
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) is a high-resolution technique that is orthogonal to RP-HPLC.[3][6]
Sample Preparation:
-
Dissolve the DTPA-peptide sample in the separation buffer or a low ionic strength buffer to a concentration of 0.1-1 mg/mL.
-
If necessary, desalt the sample to improve resolution and sensitivity.
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).
-
Background Electrolyte (BGE): A low pH buffer, such as 50-100 mM phosphate buffer at pH 2.5, is common for peptides.[9]
-
Voltage: 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Temperature: 25 °C.[9]
-
Detection: UV absorbance at 200-214 nm.[9]
Data Analysis: The purity is calculated from the electropherogram by dividing the peak area of the main component by the total peak area of all components.
Common Impurities in DTPA-Peptide Synthesis
A thorough purity analysis should aim to identify and quantify potential impurities arising from both the peptide synthesis and the DTPA conjugation.
Peptide-Related Impurities:
-
Truncated sequences: Peptides shorter than the target sequence due to incomplete coupling.[1]
-
Deletion sequences: Peptides missing one or more amino acids.[12]
-
Oxidized peptides: Particularly methionine and tryptophan residues are susceptible to oxidation.[13]
-
Deamidated peptides: Asparagine and glutamine residues can deamidate.[13]
-
Diastereomers: Racemization of amino acids can occur during synthesis.[12]
DTPA Conjugation-Related Impurities:
-
Multiple DTPA conjugations: If the peptide has multiple reactive sites, more than one DTPA molecule may be attached.
-
Unconjugated peptide: The starting peptide without the DTPA moiety.
-
Byproducts from the cross-linking chemistry: Depending on the conjugation strategy, various side products can be formed.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC purity analysis and the relationship between the different analytical techniques.
Conclusion
While HPLC is the cornerstone for quantitative purity assessment of DTPA-peptides, a multi-faceted approach employing orthogonal techniques like NMR and CE provides a more complete picture of the sample's purity and identity. NMR is invaluable for structural confirmation and the identification of unknown impurities, while CE offers a high-resolution separation based on a different principle than HPLC, which is particularly useful for detecting impurities that may co-elute in an HPLC run. The choice of methods will depend on the specific requirements of the project, from early-stage research to late-stage drug development and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. bio-rad.com [bio-rad.com]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. deepdyve.com [deepdyve.com]
- 12. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
A Comparative Guide to Acyclic and Macrocyclic Chelators in Radiopharmacy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical decision in the design of radiopharmaceuticals, profoundly influencing the stability, labeling efficiency, and in vivo performance of the final product. Chelators can be broadly categorized into two main classes: acyclic (linear) and macrocyclic. This guide provides an objective comparison of these two classes, supported by experimental data, to aid in the selection of the optimal chelator for a given radiopharmaceutical application.
Core Concepts: Acyclic vs. Macrocyclic Structures
Acyclic chelators, such as DTPA (diethylenetriaminepentaacetic acid) and HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid), possess an open-chain structure. This structural flexibility generally allows for rapid coordination with radiometals at ambient temperatures.
Macrocyclic chelators, including DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), feature a pre-organized, ring-like structure. This rigidity often leads to slower complexation kinetics, frequently requiring heating, but typically results in complexes with high thermodynamic stability and kinetic inertness.
A Comparative Guide to Alternative Bifunctional Chelating Agents for Radiometals
In the rapidly evolving field of radiopharmaceuticals, the choice of a bifunctional chelating agent (BFC) is critical to the successful development of diagnostic and therapeutic agents. These molecules are essential for stably incorporating a radiometal into a targeting biomolecule, such as an antibody or peptide, ensuring its delivery to the site of interest while minimizing off-target accumulation. This guide provides a comparative overview of alternative BFCs for commonly used radiometals, with a focus on their performance based on published experimental data.
The ideal BFC should exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radiometal in vitro and in vivo, and have minimal impact on the pharmacokinetic properties of the conjugated biomolecule. This comparison will delve into alternatives to standard chelators, presenting key data on their performance for various radiometals.
Gallium-68 (B1239309): Beyond DOTA and HBED-CC
Gallium-68 (⁶⁸Ga) is a widely used positron-emitting radionuclide for PET imaging. While DOTA and HBED-CC are commonly employed, several alternatives have emerged with favorable properties.[1][2] Non-macrocyclic and chimeric derivatives such as THP- and DATA-derivatives are gaining significant attention.[3][4] Siderophores, natural iron chelators, have also been explored for ⁶⁸Ga due to the chemical similarities between Fe³⁺ and Ga³⁺.[1]
Key Alternative Chelators for ⁶⁸Ga:
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): The NOTA macrocycle offers a cavity size that is well-matched for the Ga(III) ion, leading to stable complexes.[5] Derivatives like p-SCN-Bn-NOTA are designed to circumvent issues with conjugation compromising the chelator's coordinating ability.[5]
-
Tris(hydroxypyridinone) (THP) Ligands: These chelators enable the rapid production of ⁶⁸Ga-labeled proteins under mild conditions, achieving high yields and specific activities even at low concentrations.[6]
-
DATA Derivatives: These non-macrocyclic chelators are an area of growing interest for ⁶⁸Ga chelation.[3][4]
-
Siderophore-based Chelators (e.g., Desferrioxamine-B - DFO): While their resulting complexes with ⁶⁸Ga are thermodynamically stable, they can exhibit a lack of kinetic inertness, potentially leading to the release of the radioisotope in vivo.[1]
Copper-64: Alternatives for Stable PET Imaging
Copper-64 (⁶⁴Cu) is a versatile radionuclide for both PET imaging and therapy. The development of BFCs that form stable complexes with ⁶⁴Cu is crucial to prevent its release and subsequent accumulation in non-target tissues like the liver.
A comparative study evaluated several BFCs for ⁶⁴Cu, including macrocyclic chelators (p-SCN-Bn-DOTA, p-SCN-Bn-Oxo-DO3A, p-SCN-NOTA, p-SCN-PCTA), DTPA derivatives, and the sarcophagine chelator sar-CO₂H.[7][8][9] The results highlighted that macrocyclic radioimmunoconjugates were significantly more stable in serum than those with DTPA derivatives, with less than 6% dissociation of ⁶⁴Cu over 48 hours.[7][8]
Table 1: Comparison of Radiolabeling Efficiency and Stability of ⁶⁴Cu-labeled Immunoconjugates
| Bifunctional Chelator | Antibody Conjugate | Radiolabeling Efficiency (at 31 nM) | Serum Stability (% intact after 48h) | Reference |
| p-SCN-NOTA | NOTA-rituximab | 95% | >94% | [7][8] |
| sar-CO₂H | Sar-CO-rituximab | High (98% at 250 nM) | >94% | [7][8] |
| p-SCN-Bn-DOTA | DOTA-rituximab | Lower than NOTA | >94% | [7][8] |
| DTPA derivatives | DTPA-rituximab | Poor | Poor | [7][8] |
Notably, ⁶⁴Cu-NOTA-rituximab demonstrated the highest radiochemical yield under very dilute conditions.[7][8] Both NOTA and sar-CO₂H offer the advantage of rapid radiolabeling at room temperature.[9]
Further studies have explored novel TACN-based (3p-C-NOTA, 3p-C-NE3TA) and CYCLEN-based (3p-C-DE4TA) chelators.[10][11] All these chelators showed instantaneous and near-complete binding to ⁶⁴Cu at room temperature.[10][11] However, in vivo biodistribution revealed that while ⁶⁴Cu-3p-C-NOTA and ⁶⁴Cu-3p-C-NE3TA exhibited excellent stability, ⁶⁴Cu-3p-C-DE4TA showed evidence of dissociation with high retention in the liver and kidneys.[10]
Experimental Workflow for ⁶⁴Cu Chelator Evaluation
Zirconium-89: The Quest for Greater Stability than DFO
Zirconium-89 (⁸⁹Zr) is an ideal radionuclide for immuno-PET due to its long half-life, which matches the pharmacokinetics of antibodies.[12] Desferrioxamine (DFO) is the most commonly used chelator for ⁸⁹Zr; however, its hexadentate nature is insufficient to fully saturate the coordination sphere of Zr⁴⁺, leading to suboptimal in vivo stability and release of the radiometal, which then accumulates in bone.[13]
This has spurred the development of novel chelators with higher denticity and pre-organized structures to improve complex stability.
Promising Alternatives to DFO for ⁸⁹Zr:
-
DFO Derivatives (DFO, DFOSq, DFOcyclo):** Novel analogs of DFO have been developed to create more stable ⁸⁹Zr complexes.[14][15]
-
Fusarinine (B1175079) C (FSC): This cyclic chelator has shown comparable complexing properties to DFO and is expected to offer higher stability.[16] ⁸⁹Zr-FSC derivatives demonstrated excellent in vitro stability and resistance to transchelation.[16] Importantly, PET imaging with ⁸⁹Zr-FSC-RGD conjugates showed no bone uptake, indicating high in vivo stability.[16]
-
Tetrahydroxamate Chelators: Novel bifunctional tetrahydroxamate chelators with extended linkers have been synthesized and evaluated. While showing improved stability in mouse plasma compared to earlier versions, they have not yet surpassed the stability of DFO in vivo.[17]
-
Octadentate Pseudopeptides: A series of bifunctional octadentate pseudopeptides have been designed, with N-methylhydroxamate proving to be an effective ⁸⁹Zr-chelating group. The resulting complexes are water-soluble and stable.[12]
-
3,4,3-(LI-1,2-HOPO) and DFO:* A side-by-side comparison of five different chelators identified 3,4,3-(LI-1,2-HOPO) and DFO* as highly promising candidates for stable ⁸⁹Zr complexation for clinical applications.[18][19]
Table 2: In Vitro Stability of ⁸⁹Zr-Complexes
| Chelator | Stability in PBS (7 days) | Stability in EDTA (7 days) | Stability in Human Serum (7 days) | Reference |
| Fusarinine C (FSC) derivatives | Excellent | Excellent | Excellent | [16] |
| Desferrioxamine B (DFO) | Less stable than FSC | Less stable than FSC | Less stable than FSC | [16] |
Lutetium-177: Chelators for Targeted Radionuclide Therapy
Lutetium-177 (¹⁷⁷Lu) is a prominent therapeutic radionuclide. The choice of BFC can significantly impact the in vivo behavior of ¹⁷⁷Lu-labeled nanobodies. A study comparing p-SCN-Bn-DOTA, DOTA-NHS-ester, CHX-A''-DTPA, and 1B4M-DTPA for labeling an anti-HER2 nanobody found that both macrocyclic (DOTA-based) and acyclic (DTPA-based) chelators formed stable conjugates.[20]
The 1B4M-DTPA-conjugated nanobody demonstrated high tumor uptake and exceptionally low background levels, resulting in excellent tumor-to-background ratios.[20] This highlights that for ¹⁷⁷Lu, well-designed acyclic chelators can perform as well as or even better than macrocyclic ones in certain applications.
Logical Relationship of Chelator Selection for Targeted Therapy
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing findings. Below are summaries of typical methodologies employed in the evaluation of bifunctional chelators.
Radiolabeling Efficiency
-
Preparation of Labeling Solution: A solution of the bifunctional chelator or its bioconjugate is prepared in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.5-7.0).
-
Addition of Radiometal: The radiometal solution (e.g., ⁶⁴CuCl₂, ⁶⁸GaCl₃) is added to the chelator solution.
-
Incubation: The reaction mixture is incubated at a specific temperature (room temperature to 95°C) for a defined period (e.g., 5-60 minutes).
-
Quality Control: The radiolabeling efficiency is determined by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the radiolabeled complex from the free radiometal.
In Vitro Serum Stability
-
Incubation: The purified radiolabeled complex is incubated in human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
-
Analysis: The stability is assessed by analyzing the percentage of intact radiolabeled complex remaining at each time point, typically using size exclusion chromatography or TLC.
In Vivo Biodistribution
-
Animal Model: Studies are typically conducted in healthy mice or tumor-bearing xenograft models.
-
Administration: The radiolabeled compound is administered intravenously.
-
Tissue Harvesting: At predefined time points (e.g., 1, 4, 24, 48 hours post-injection), animals are euthanized, and major organs and tissues are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Expression: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The field of bifunctional chelating agents is continuously advancing, offering a growing array of alternatives to conventional chelators. For ⁶⁸Ga, novel non-macrocyclic and THP chelators show promise for rapid, mild labeling. In the realm of ⁶⁴Cu, NOTA and sarcophagine-based chelators provide superior stability and labeling kinetics compared to DOTA and DTPA derivatives. For ⁸⁹Zr, the development of octadentate chelators like fusarinine C and optimized DFO derivatives is crucial to overcome the in vivo instability of the standard ⁸⁹Zr-DFO complex. Finally, for therapeutic applications with ¹⁷⁷Lu, both macrocyclic and well-designed acyclic chelators can yield highly stable conjugates with favorable in vivo profiles.
The selection of an appropriate BFC must be tailored to the specific radiometal, the targeting biomolecule, and the intended application. The data presented in this guide underscore the importance of comparative studies in identifying the optimal chelator to advance the development of safe and effective radiopharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional Gallium-68 Chelators: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient bifunctional gallium-68 chelators for positron emission tomography: tris(hydroxypyridinone) ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of (64)Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity, and in vitro/in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bifunctional octadentate pseudopeptides as Zirconium-89 chelators for immuno-PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. harvest.usask.ca [harvest.usask.ca]
- 14. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Development of 177Lu-nanobodies for radioimmunotherapy of HER2-positive breast cancer: evaluation of different bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Potency: A Guide to Evaluating Antibody Binding Affinity After DTPA Conjugation
For researchers, scientists, and drug development professionals, the conjugation of chelating agents like Diethylenetriaminepentaacetic acid (DTPA) to monoclonal antibodies (mAbs) is a critical step in the development of radioimmunotherapeutics and imaging agents. However, this chemical modification can inadvertently alter the antibody's primary function: its binding affinity to the target antigen. This guide provides a comprehensive comparison of the effects of DTPA conjugation on antibody binding affinity, details experimental protocols for evaluation, and explores alternative conjugation strategies to mitigate potential negative impacts.
The covalent attachment of DTPA to an antibody, typically through the random acylation of lysine residues, can lead to a decrease in binding affinity. The extent of this reduction is often dependent on the molar ratio of DTPA to the antibody; higher ratios, while increasing the chelating capacity, also elevate the risk of modifying amino acids within or near the antigen-binding site (paratope), thereby diminishing the antibody's effectiveness.
The Impact of DTPA Conjugation on Antibody Affinity: A Data-Driven Comparison
The effect of DTPA conjugation on antibody binding affinity is not uniform and varies depending on the antibody, the conjugation method, and the molar ratio of the chelating agent to the protein. While some studies report minimal impact, others indicate a significant loss of immunoreactivity.
One study investigating an anti-human serum albumin antibody found that as the molar ratio of cyclic DTPA anhydride (cDTPAA) to the antibody increased, the retention of binding activity decreased. For instance, at a molar ratio of 100, the antibody retained 77% of its binding activity, which dropped to 47% at a ratio of 2000.[1] A similar trend was observed with the MAb-17-1A colorectal antibody, where a low molar ratio of 50 resulted in 93% retention of binding activity, but this plummeted to less than 5% at ratios of 1000 and above.[1]
Another study on a monoclonal antibody against alpha-fetoprotein (AFP) revealed that heavy conjugation with DTPA primarily affected the maximum binding capacity (Bmax) rather than the affinity constant (Kd). This suggests that while the intrinsic affinity of the non-modified binding sites might remain the same, the total number of functional binding sites on the antibody is reduced.[2]
| Antibody Target | DTPA Conjugation Method | Molar Ratio (Chelate:Antibody) | Effect on Binding Affinity | Reference |
| Human Serum Albumin | cyclic DTPA anhydride | 100 | 77% retention of binding activity | [1] |
| Human Serum Albumin | cyclic DTPA anhydride | 500 | 59% retention of binding activity | [1] |
| Human Serum Albumin | cyclic DTPA anhydride | 1000 | 55% retention of binding activity | [1] |
| Human Serum Albumin | cyclic DTPA anhydride | 2000 | 47% retention of binding activity | [1] |
| Colorectal Cancer Antigen (MAb-17-1A) | cyclic DTPA anhydride | 50 | 93% retention of binding activity | [1] |
| Colorectal Cancer Antigen (MAb-17-1A) | cyclic DTPA anhydride | 100 | 60% retention of binding activity | [1] |
| Colorectal Cancer Antigen (MAb-17-1A) | cyclic DTPA anhydride | 500 | 12% retention of binding activity | [1] |
| Colorectal Cancer Antigen (MAb-17-1A) | cyclic DTPA anhydride | ≥ 1000 | < 5% retention of binding activity | [1] |
| Alpha-fetoprotein | Not specified | "Heavily conjugated" | Decrease in maximum binding capacity (Bmax) rather than affinity constant (Kd) | [2] |
Alternative Chelators and Conjugation Strategies
To circumvent the potential loss of affinity associated with random DTPA conjugation, researchers have explored alternative chelators and site-specific conjugation methods.
Alternative Chelators:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for forming highly stable complexes with various radiometals. However, like DTPA, random conjugation of DOTA can also impact antibody affinity.
-
CHX-A''-DTPA (N-[(R)-2-amino-3-(p-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid): This derivative of DTPA has been shown to form more stable radio-complexes than standard DTPA and, in some cases, may have a less detrimental effect on antibody binding.[3][4] Comparative studies have shown that CHX-A"-DTPA conjugates can exhibit excellent in vitro and in vivo stability.[5]
| Chelator | Conjugation Method | Key Features | Impact on Affinity |
| DTPA | Random (e.g., cyclic anhydride) | Acyclic, flexible | Can significantly reduce affinity, especially at high molar ratios. |
| DOTA | Random (e.g., NHS ester) | Macrocyclic, rigid, high stability | Can also reduce affinity; the impact is antibody-dependent. |
| CHX-A''-DTPA | Random (e.g., isothiocyanate) | Acyclic with a cyclohexane backbone, high stability | Often demonstrates comparable or better preservation of affinity compared to standard DTPA.[4] |
Site-Specific Conjugation:
The most promising approach to preserving antibody affinity is site-specific conjugation, which directs the attachment of the chelator to a predetermined location on the antibody, away from the antigen-binding site.[6][7][8] This results in a homogeneous product with a defined drug-to-antibody ratio (DAR) and, most importantly, minimal impact on immunoreactivity.[8][9]
Methods for site-specific conjugation include:
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation via thiol-reactive chemistry.
-
Glycan Remodeling: The conserved glycans on the Fc region of the antibody can be enzymatically modified to introduce a unique chemical handle for conjugation.[6]
-
Enzymatic Ligation: Enzymes like transglutaminase can be used to attach chelators to specific glutamine residues.[9]
A study comparing random versus site-specific conjugation of a chelator to an anti-CD33 antibody found that the site-specific method resulted in a higher binding capacity.[10] While the dissociation constants (Kd) were not statistically different in this particular study (11.8 nM for site-specific vs. 13.8 nM for random), the trend suggests a potential advantage for the site-specific approach.[10]
Experimental Protocols
Accurate evaluation of binding affinity is paramount. The following are detailed methodologies for DTPA conjugation and subsequent affinity measurement using Surface Plasmon Resonance (SPR).
Protocol 1: DTPA Conjugation to an Antibody using the Cyclic Anhydride Method
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2)
-
Cyclic DTPA anhydride (cDTPAA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.2
-
Elution buffer: 0.01 M Acetate buffer, pH 6.0
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of approximately 300 µg/mL in the reaction buffer.
-
cDTPAA Preparation: Immediately before use, dissolve the desired amount of cDTPAA in anhydrous DMSO to create a stock solution. The amount of cDTPAA will depend on the target molar ratio.
-
Conjugation Reaction: Add the cDTPAA stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <5%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
Purification: Purify the DTPA-conjugated antibody from unreacted cDTPAA and byproducts using a size-exclusion chromatography column pre-equilibrated with the elution buffer.
-
Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the number of DTPA molecules conjugated per antibody molecule (e.g., using a colorimetric assay or by radiolabeling with a known amount of a radiometal).
Protocol 2: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Antigen solution (analyte) at various concentrations
-
Unconjugated (native) antibody
-
DTPA-conjugated antibody
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Ligand Immobilization: Inject the antigen solution over the activated surface to immobilize it via amine coupling. The amount of immobilized antigen should be optimized to avoid mass transport limitations.
-
Surface Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Kinetic Analysis (Native Antibody):
-
Inject a series of dilutions of the native antibody (analyte) over the antigen-immobilized surface at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between each antibody concentration if necessary, using a suitable regeneration solution.
-
-
Kinetic Analysis (DTPA-Conjugated Antibody):
-
Repeat the kinetic analysis with a series of dilutions of the DTPA-conjugated antibody.
-
-
Data Analysis:
-
Reference subtract the sensorgrams from a blank channel.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values of the native and DTPA-conjugated antibodies to quantify the impact of conjugation on binding affinity.
-
Visualizing the Workflow
Caption: Experimental workflow for DTPA conjugation and binding affinity evaluation.
Conclusion
The conjugation of DTPA to antibodies carries the inherent risk of diminishing binding affinity, a critical parameter for the efficacy of the resulting immunoconjugate. A thorough evaluation of this impact through techniques like SPR is essential. By carefully controlling the molar ratio of the chelating agent and exploring alternative strategies such as the use of different chelators or, more ideally, site-specific conjugation methods, researchers can minimize the adverse effects on antibody function. The adoption of site-specific conjugation technologies, in particular, represents a significant step forward in creating more potent and homogeneous radioimmunotherapeutics with preserved binding affinity.
References
- 1. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of DTPA conjugation on the antigen binding activity and biodistribution of monoclonal antibodies against alpha-fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aboligo.com [aboligo.com]
- 7. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of DTPA and Other Chelators for Monoclonal Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a chelator for conjugating radiometals to monoclonal antibodies (mAbs) is a critical decision that significantly impacts the stability, biodistribution, and efficacy of the final radioimmunoconjugate. This guide provides an objective comparison of Diethylenetriaminepentaacetic acid (DTPA) and its derivatives against other common chelators, supported by experimental data from head-to-head studies.
Performance Comparison of Chelators
The selection of an appropriate chelator is often a trade-off between radiolabeling efficiency, which is typically higher and faster with acyclic chelators like DTPA under mild conditions, and the in vivo stability of the resulting radiometal complex, where macrocyclic chelators like DOTA generally exhibit superior performance.[1][2]
Radiolabeling Efficiency and In Vitro Stability
The following table summarizes key performance indicators for various chelators from comparative studies. It is important to note that labeling conditions, such as pH, temperature, and buffer systems, can significantly influence these outcomes.[3][4]
| Chelator | Radionuclide(s) | Radiolabeling Efficiency | In Vitro Serum Stability (Timepoint) | Antibody | Key Findings |
| p-SCN-Bn-DTPA | 64Cu | ~97% | 14.0 ± 12.9% (48 h) | Rituximab | Demonstrated poor serum stability compared to macrocyclic chelators.[5] |
| p-SCN-CHX-A"-DTPA | 64Cu | High | 38.2% (48 h) | Rituximab | Showed lower serum stability compared to macrocyclic chelators.[5] |
| ITC-2B3M-DTPA | 64Cu | High | 37.8% (48 h) | Rituximab | Exhibited poor serum stability.[5] |
| p-SCN-Bn-DOTA | 64Cu | High | >94% (48 h) | Rituximab | High serum stability.[5] |
| p-SCN-Bn-NOTA | 64Cu | >95% (at 31 nM) | 97.5 ± 0.3% (48 h) | Rituximab | Highest radiochemical yield under dilute conditions and excellent stability.[5] |
| CHX-A"-DTPA (Isomer A) | 88Y | >90% | Dissociation rate: 2.54 x 10-3 day-1 | MAb B3 | More kinetically inert than isomer B.[6] |
| CHX-A"-DTPA (Isomer B) | 88Y | >90% | Dissociation rate: 1.46 x 10-2 day-1 | MAb B3 | Less suitable for 90Y labeling due to lower stability.[6] |
| 1B4M-DTPA | 88Y | >90% | Dissociation rate: 3.97 x 10-3 day-1 | MAb B3 | Lower stability compared to DOTA.[6] |
| DOTA | 88Y | >90% | No significant release | MAb B3 | Superior stability for yttrium labeling.[6] |
| p-SCN-Bn-DTPA | 111In / 90Y | >95% | Good | AMB8LK | Good radiolabeling and stability.[7] |
| p-SCN-Bz-CHX-A"-DTPA | 111In / 90Y | >95% | Good | AMB8LK | Good radiolabeling and stability.[7] |
| p-SCN-Bz-DOTA | 111In / 90Y | >95% | Good | AMB8LK | Good radiolabeling and stability.[7] |
| CHX-A"-DTPA | 90Y | >95% | 87.1 ± 0.9% (96 h) | Trastuzumab | Excellent stability.[8] |
| H4octapa | 90Y | >95% | 94.8 ± 0.6% (96 h) | Trastuzumab | Excellent stability, comparable to CHX-A"-DTPA.[8] |
In Vivo Biodistribution and Tumor Targeting
The stability of the chelator-radionuclide complex in vivo directly affects the biodistribution profile. Dissociation of the radiometal can lead to uptake in non-target organs, such as bone and liver, increasing toxicity and reducing the tumor-to-background ratio.
A study comparing DTPA derivatives for 111In-labeled MAb B72.3 in mice with human colon carcinoma xenografts found that backbone-substituted forms of SCN-Bz-DTPA (1B4M-DTPA, 1M3B-DTPA, and 1B3M-DTPA) resulted in more stable tumor localization and slower blood clearance.[9] These derivatives also showed reduced uptake in the liver and spleen compared to the parent SCN-Bz-DTPA.[9]
In a comparison for yttrium labeling, 88Y-DOTA conjugates showed significantly lower bone uptake compared to DTPA-derivative chelates, highlighting the superior in vivo stability of DOTA for this application.[6] Similarly, for an anti-CEA antibody, isothiocyanatobenzyl (ITC-Bz) derivatives of DTPA showed an advantage over cyclic anhydride-DTPA (CA-DTPA) for both 90Y and 111In labeling, with less radioactivity accumulating in the bone.[10]
A direct comparison of 90Y-CHX-A"-DTPA-trastuzumab and 90Y-octapa-trastuzumab in mice with ovarian cancer xenografts showed high tumor uptake for both, with values of 42.3 ± 4.0 %ID/g and 30.1 ± 7.4 %ID/g at 72 hours post-injection, respectively, indicating both are effective for radioimmunotherapy.[8][11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are synthesized protocols from the cited literature.
General Protocol for Antibody Conjugation with Bifunctional Chelators
-
Antibody Preparation: The monoclonal antibody is typically buffer-exchanged into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) and adjusted to a specific concentration (e.g., 5-10 mg/mL).[12]
-
Chelator Addition: The bifunctional chelator (e.g., p-SCN-Bn-DTPA, p-SCN-Bn-DOTA) is dissolved in a small volume of an organic solvent like DMSO and added to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 chelator:mAb).[12][13]
-
Incubation: The reaction mixture is incubated at room temperature or 37°C for a defined period (e.g., 1-12 hours).[14]
-
Purification: The resulting immunoconjugate is purified from unconjugated chelator using size-exclusion chromatography (e.g., Sephadex G-50 column) or centrifugal concentrators.[15]
-
Characterization: The number of chelators per antibody molecule is determined, often using methods like MALDI-TOF mass spectrometry or by measuring fluorescence of a europium-labeled conjugate.[12][16] Immunoreactivity of the conjugate is assessed to ensure it has not been compromised by the conjugation process.[12]
General Protocol for Radiolabeling of Immunoconjugates
-
Buffer Preparation: The purified immunoconjugate is transferred into a metal-free acidic buffer (e.g., 0.1 M ammonium acetate, pH 5.5; or MES/HEPES buffer).[2][4]
-
Radionuclide Addition: The radionuclide solution (e.g., 111InCl3, 90YCl3, 64CuCl2) is added to the immunoconjugate.
-
Incubation: The reaction is incubated at a temperature and for a duration dependent on the chelator. Acyclic chelators like DTPA often label efficiently at room temperature or 37°C, while macrocyclic chelators like DOTA may require elevated temperatures (e.g., 45-95°C).[2][15]
-
Quenching: A solution of a competing chelator (e.g., DTPA or EDTA) may be added to complex any unbound radiometal.
-
Quality Control: The radiochemical purity of the final product is determined using methods like instant thin-layer chromatography (ITLC) or size-exclusion HPLC.[5]
In Vitro Serum Stability Assay
-
The radiolabeled immunoconjugate is added to human serum and incubated at 37°C.[5]
-
Aliquots are taken at various time points (e.g., 1, 24, 48, 96 hours).[5][8]
-
The percentage of radioactivity still bound to the antibody is determined by size-exclusion HPLC or ITLC.[5]
Visualizing Key Processes
To better understand the workflows and decision-making involved in selecting and using chelators, the following diagrams are provided.
Caption: Workflow for monoclonal antibody conjugation and radiolabeling.
Caption: Decision tree for selecting a chelator class.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved labelling of DTPA- and DOTA-conjugated peptides and antibodies with 111In in HEPES and MES buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and batch production of DTPA-labelled antibody kits for routine use in 111In immunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative biodistribution studies of DTPA-derivative bifunctional chelates for radiometal labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selection of a DTPA chelate conjugate for monoclonal antibody targeting to a human colonic tumor in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to F(ab')2-fragments and a novel measurement of the degree of conjugation using Eu(III)-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient 1-Step Radiolabeling of Monoclonal Antibodies to High Specific Activity with 225Ac for α-Particle Radioimmunotherapy of Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DTPA-tetra (t-Bu ester): A Guide for Laboratory Professionals
For immediate release – Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for DTPA-tetra (t-Bu ester), a bifunctional chelator commonly used in research and drug development. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
DTPA-tetra (t-Bu ester) is classified as a hazardous substance, being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Therefore, it must be handled and disposed of as hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety goggles or face shield |
| Chemical-resistant gloves (e.g., nitrile) |
| Laboratory coat |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
Disposal of DTPA-tetra (t-Bu ester) must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following is a general step-by-step procedure:
-
Waste Identification and Segregation:
-
Treat all unused DTPA-tetra (t-Bu ester) and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves) as hazardous waste.
-
Do not mix DTPA-tetra (t-Bu ester) waste with other chemical waste streams unless explicitly permitted by your EHS department. In particular, keep it segregated from incompatible materials such as strong oxidizing agents.
-
-
Containerization:
-
Use a dedicated, chemically compatible waste container for collecting DTPA-tetra (t-Bu ester) waste. High-density polyethylene (HDPE) or glass containers are suitable choices.
-
Ensure the container is in good condition, free of leaks or cracks, and has a secure, tightly fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "DTPA-tetra (t-Bu ester)". Do not use abbreviations.
-
Leave at least 10% headspace in the container to allow for expansion.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage location should be away from heat sources, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the completed hazardous waste manifest or any other required documentation, accurately describing the contents of the container.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of DTPA-tetra (t-Bu ester).
Caption: Workflow for the safe disposal of DTPA-tetra (t-Bu ester).
Essential Safety and Logistics for Handling DTPA-tetra (t-Bu ester)
For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of DTPA-tetra (t-Bu ester), a bifunctional chelator used in biomedical research. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
DTPA-tetra (t-Bu ester) presents several hazards that necessitate the use of specific personal protective equipment. The primary risks include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, a stringent PPE protocol is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1] |
| Eye & Face Protection | Safety glasses with side shields and a face shield | To protect against splashes that can cause serious eye irritation.[1] |
| Skin & Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling DTPA-tetra (t-Bu ester) is essential to minimize exposure and prevent contamination.
1. Pre-Handling Preparations:
-
Risk Assessment: Before beginning any procedure, conduct a thorough risk assessment specific to the planned experiment.
-
Information Review: Consult the Safety Data Sheet (SDS) for DTPA-tetra (t-Bu ester) to refamiliarize yourself with its hazards and handling precautions.[1]
-
Gather Materials: Ensure all necessary equipment and materials, including the chemical, solvents, and reaction vessels, are readily available.
-
PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of holes and safety glasses are not compromised.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Compound:
-
Controlled Environment: All handling of DTPA-tetra (t-Bu ester) should occur within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer:
-
When weighing the solid compound, do so in the fume hood to contain any dust.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
During the Procedure:
3. Post-Handling Procedures:
-
Decontamination: Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent.
-
Waste Segregation: Separate waste materials as outlined in the disposal plan below.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment. All waste generated from handling DTPA-tetra (t-Bu ester) must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect any unused DTPA-tetra (t-Bu ester), contaminated gloves, weigh paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing DTPA-tetra (t-Bu ester) in a separate, sealed, and labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents, including solvents.
-
Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of DTPA-tetra (t-Bu ester).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
